molecular formula C12H10FN B1362259 3-Fluorodiphenylamine CAS No. 500-41-4

3-Fluorodiphenylamine

Cat. No.: B1362259
CAS No.: 500-41-4
M. Wt: 187.21 g/mol
InChI Key: YALRBUHWXPELQP-UHFFFAOYSA-N
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Description

3-Fluorodiphenylamine is a useful research compound. Its molecular formula is C12H10FN and its molecular weight is 187.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALRBUHWXPELQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379046
Record name 3-Fluorodiphenylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-41-4
Record name 3-Fluorodiphenylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-N-phenylaniline
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Foundational & Exploratory

3-Fluorodiphenylamine CAS number 500-41-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluorodiphenylamine (CAS: 500-41-4)

Introduction

This compound, identified by the CAS number 500-41-4, is an organofluorine compound and a derivative of diphenylamine. As a fluorinated aromatic amine, it serves as a valuable building block and intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structural properties, influenced by the presence of a fluorine atom on one of the phenyl rings, make it a subject of interest for developing novel compounds with specific biological activities or material characteristics. This technical guide provides a comprehensive overview of the known properties, spectroscopic data, synthesis protocols, and safety information for this compound, tailored for researchers, chemists, and professionals in drug development.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, application in reactions, and purification.

Table 1: General Information

Identifier Value
CAS Number 500-41-4[1][2][][4][5]
Molecular Formula C₁₂H₁₀FN[1][2][][4]
Molecular Weight 187.21 g/mol [2][][4][5]
IUPAC Name 3-fluoro-N-phenylaniline
SMILES C1=CC=C(C=C1)NC2=CC(=CC=C2)F[]
InChI Key YALRBUHWXPELQP-UHFFFAOYSA-N[]

| MDL Number | MFCD03094201[1][4] |

Table 2: Physical and Chemical Properties

Property Value
Boiling Point 285.9 °C at 760 mmHg[]
Density 1.172 g/cm³[]
Appearance Predicted to be a solid, from off-white to beige powder, based on analogous compounds like diphenylamine and 3-hydroxy-n-phenylaniline.[6][7]

| Solubility | Predicted to have low solubility in water but good solubility in common organic solvents such as ethanol, ether, and benzene, similar to diphenylamine.[6][8] |

Spectroscopic Analysis

Spectroscopic data is critical for the structural confirmation of this compound. While experimental spectra are not widely published, the following tables provide predicted data based on its chemical structure and comparison with analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Nucleus Predicted Chemical Shift (δ, ppm) Key Features
¹H NMR ~7.40 - 6.60 Complex multiplet signals in the aromatic region. The fluorine atom will cause additional splitting (J-coupling) on adjacent protons.
~5.80 A broad singlet corresponding to the N-H proton. The chemical shift can vary with concentration and solvent.
¹³C NMR ~163 (d, ¹JCF ≈ 245 Hz) Carbon directly bonded to fluorine, appearing as a doublet with a large coupling constant.

| | ~145 - 110 | Multiple signals corresponding to the aromatic carbons. Carbons ortho and para to the fluorine will show smaller C-F coupling constants. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Expected Intensity
~3400 N-H Stretch Medium, Sharp
~3100 - 3000 C-H Aromatic Stretch Medium
~1600 - 1450 C=C Aromatic Stretch Strong
~1350 - 1250 C-N Stretch Strong

| ~1200 - 1100 | C-F Stretch | Strong |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value Interpretation
187 Molecular Ion (M⁺)
186 [M-H]⁺
168 [M-F]⁺ (Loss of Fluorine)
110 [M-C₆H₅]⁺ (Loss of Phenyl group)

| 77 | C₆H₅⁺ (Phenyl fragment) |

Synthesis and Reactivity

This compound can be synthesized via several methods common in aromatic amine chemistry. A prevalent method is the Ullmann condensation, which involves the coupling of an aryl amine with an aryl halide in the presence of a copper catalyst.

G cluster_reactants Reactants cluster_conditions Conditions Reactant1 3-Fluoroaniline Catalyst Copper Catalyst (e.g., CuI, Cu₂O) Product This compound Reactant1->Product Ullmann Condensation Reactant2 Bromobenzene Reactant2->Product Ullmann Condensation Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent High-Boiling Solvent (e.g., DMF, Toluene) Solvent->Product Heat Heat (170-220 °C) Heat->Product

Caption: Generalized workflow for the Ullmann synthesis of this compound.

Experimental Protocol: Ullmann Condensation Synthesis

The following is a generalized protocol for the synthesis of this compound. Researchers should adapt this procedure based on specific laboratory conditions and safety protocols.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 3-fluoroaniline (1 equivalent), bromobenzene (1-1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of a copper source (e.g., copper(I) iodide, 5-10 mol%).

  • Solvent Addition: Add a high-boiling point solvent, such as DMF or toluene, to the flask.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Heating: Heat the reaction mixture to a temperature between 170-220 °C with vigorous stirring.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Filter the mixture to remove the base and catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the DMF and any remaining inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Safety, Handling, and Toxicology

Specific toxicological data for this compound is limited. Therefore, safety precautions should be based on data from structurally similar compounds, such as diphenylamine and other fluoroanilines. It should be handled as a potentially hazardous chemical.

Table 6: GHS Hazard Information (Predicted)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3/4 Toxic or Harmful if swallowed[10]
Skin Corrosion/Irritation Category 2 Causes skin irritation[10][11]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation[10][11]
Specific Target Organ Toxicity Category 3 May cause respiratory irritation[10][11]

| Hazardous to the Aquatic Environment | Category 1 | Very toxic to aquatic life with long-lasting effects |

Safe Handling and Storage
  • Engineering Controls: Use only in a well-ventilated area, preferably inside a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][13] A face shield may be necessary for splash hazards.

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors. Keep away from heat, sparks, and open flames.[10][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[12]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[12] For skin contact, wash off with soap and plenty of water. If ingested, seek immediate medical attention.[12]

G Start Start: Handling Procedure RiskAssessment 1. Conduct Risk Assessment (Review SDS of related compounds) Start->RiskAssessment PPE 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE FumeHood 3. Work in a Chemical Fume Hood PPE->FumeHood Weighing 4. Weigh/Transfer Compound Carefully (Avoid creating dust) FumeHood->Weighing Reaction 5. Perform Reaction/Procedure Weighing->Reaction Decontamination 6. Decontaminate Glassware & Surfaces Reaction->Decontamination Waste 7. Dispose of Waste in Designated Hazardous Waste Container Decontamination->Waste End End: Procedure Complete Waste->End

Caption: A standard laboratory workflow for safely handling aromatic amine compounds.

Applications in Research and Development

This compound's primary application is as an intermediate and a molecular scaffold in organic synthesis. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Pharmaceutical Research: It can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications. Diphenylamine-based structures are found in a variety of bioactive compounds.

  • Agrochemicals: Similar to its parent compound, fluorinated derivatives may be explored for use in creating new fungicides or other agricultural chemicals.[6]

  • Materials Science: Aromatic amines are used in the synthesis of polymers, dyes, and other advanced materials. The fluorine substituent can impart unique thermal and electronic properties.

G Scaffold This compound (Core Scaffold) Functionalization Chemical Modification (e.g., Acylation, Alkylation, etc.) Scaffold->Functionalization Library Diverse Compound Library Functionalization->Library Screening Biological Screening (In-vitro / In-vivo assays) Library->Screening Lead Identification of Lead Compounds Screening->Lead

Caption: Logical relationship showing the role of this compound as a building block in drug discovery.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluorodiphenylamine, an important intermediate in organic synthesis. The information herein, including detailed experimental protocols and structured data, is intended to support research, development, and quality control efforts.

Core Physicochemical Properties

This compound (CAS No: 500-41-4) is an aromatic amine with properties that are crucial for its application in chemical synthesis and potential role in drug development. A summary of its key physicochemical characteristics is presented below.

PropertyValueUnits
Molecular Formula C₁₂H₁₀FN-
Molecular Weight 187.21 g/mol
Boiling Point 285.9[1]°C at 760 mmHg
153-156[2]°C at 8 Torr
Density (Predicted) 1.172[1][2]g/cm³
Flash Point 126.7[1]°C
Refractive Index 1.613[1]-
pKa (Predicted) -0.12 ± 0.30[2]-
logP (XLogP3) 3.64[1]-
Topological Polar Surface Area 12.03Ų

Experimental Protocols

The accurate determination of physicochemical properties is essential for the characterization and application of chemical compounds. The following sections detail standard methodologies for key experiments relevant to this compound.

1. Determination of Melting Point (Capillary Method)

  • Principle: This method determines the temperature range over which a crystalline solid transitions to a liquid.

  • Methodology:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate, typically 1-2 °C per minute, especially near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. The melting point is reported as this range.[3]

2. Determination of Boiling Point (Distillation Method)

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For solids at room temperature, this is determined by distillation.

  • Methodology:

    • A standard distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.

    • A sample of this compound is placed in the distillation flask.

    • The apparatus is heated, and the temperature is monitored. The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant.

3. Determination of pKa (Potentiometric Titration)

  • Principle: The pKa, a measure of a molecule's acidity, is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.[3]

  • Methodology:

    • A precise amount of this compound is dissolved in a suitable solvent (e.g., a methanol/water mixture).

    • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong acid (given the basicity of the amine) is added in small, precise increments using a burette.

    • The pH is recorded after each addition, allowing the system to equilibrate.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point.[3]

4. Determination of logP (Octanol-Water Partition Coefficient)

  • Principle: The Shake Flask method is a common technique to determine the logP, which measures the differential solubility of a compound in two immiscible phases, n-octanol and water.

  • Methodology:

    • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

    • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

    • Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.[4]

    • Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study and application of this compound.

Synthesis_Workflow Synthesis Workflow for Aromatic Amines Nitroaromatic Nitroaromatic Precursor (e.g., 3-Fluoronitrobenzene) Reduction Reduction Reaction (e.g., Catalytic Hydrogenation or Metal/Acid Reduction) Nitroaromatic->Reduction CrudeProduct Crude Aromatic Amine (this compound) Reduction->CrudeProduct Workup Reaction Work-up (e.g., Neutralization, Extraction) CrudeProduct->Workup Purification Purification (e.g., Distillation, Crystallization) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General synthesis workflow for aromatic amines.

Analytical_Workflow GC-MS Analytical Workflow SamplePrep Sample Preparation (Dissolution in a volatile solvent) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometry (Ionization - e.g., Electron Impact) Separation->Ionization Detection Mass Analyzer & Detector (Separation of ions by m/z) Ionization->Detection DataAnalysis Data Analysis (Identification and Quantification) Detection->DataAnalysis Property_Relevance Relevance of Physicochemical Properties in Drug Development cluster_props Physicochemical Properties cluster_dev Drug Development Aspects Core This compound Solubility Solubility LogP logP pKa pKa MW Molecular Weight Absorption Absorption Solubility->Absorption Formulation Formulation Solubility->Formulation LogP->Absorption Distribution Distribution LogP->Distribution pKa->Absorption Excretion Excretion pKa->Excretion MW->Distribution Metabolism Metabolism Absorption->Metabolism

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 3-Fluorodiphenylamine and its Analogue 3-Fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data pertinent to 3-fluorodiphenylamine. Due to the limited availability of specific experimental NMR data for this compound in public databases, this document utilizes 3-fluoroaniline as a primary analogue for in-depth analysis. The structural similarities, particularly the 3-fluorophenyl moiety, make 3-fluoroaniline an excellent model for understanding the NMR characteristics of this compound. This guide will cover the theoretical and practical aspects of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, presenting data in a clear, tabular format, detailing experimental protocols, and illustrating key concepts with diagrams.

Data Presentation: NMR Spectral Data of 3-Fluoroaniline

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 3-fluoroaniline. These values provide a foundational understanding of the chemical shifts and coupling constants expected for the 3-fluorophenyl group.

Table 1: ¹H NMR Spectral Data for 3-Fluoroaniline

Proton Assignment Chemical Shift (δ, ppm) Multiplicity J-Coupling Constants (Hz)
H-26.311dddJ(H-2, F) = 11.0, J(H-2, H-6) = 2.4, J(H-2, H-4) = 2.2
H-46.366dddJ(H-4, F) = 8.0, J(H-4, H-5) = 8.2, J(H-4, H-2) = 2.2
H-57.036tdJ(H-5, H-4) = 8.2, J(H-5, H-6) = 8.2, J(H-5, F) = 6.7
H-66.413dddJ(H-6, H-5) = 8.2, J(H-6, F) = 8.8, J(H-6, H-2) = 2.4
-NH₂3.72s (broad)-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data for 3-Fluoroaniline

Carbon Assignment Chemical Shift (δ, ppm) J-Coupling (¹JCF, Hz)
C-1 (-NH₂)148.1 (d)J(C-1, F) = 10.0
C-2102.8 (d)J(C-2, F) = 25.0
C-3 (-F)164.2 (d)J(C-3, F) = 241.0
C-4106.9 (d)J(C-4, F) = 21.0
C-5130.4 (d)J(C-5, F) = 10.0
C-6110.1 (s)-

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

¹⁹F NMR Spectral Data Considerations for 3-Fluoroaniline

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra for aromatic amines like this compound or 3-fluoroaniline.

1. Sample Preparation:

  • Solvent: A suitable deuterated solvent must be chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with limited solubility or to observe exchangeable protons, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm. For ¹⁹F NMR, a common internal or external standard is trifluorotoluene or CFCl₃.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR.

  • ¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a proton-decoupled experiment (like a DEPT sequence) is typically used to enhance signal-to-noise and simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.

  • ¹⁹F NMR: ¹⁹F is a high-sensitivity nucleus, and spectra can be acquired relatively quickly. Both proton-coupled and -decoupled spectra can be informative.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the structure of our model compound and a typical workflow for NMR data analysis.

Caption: Molecular structure of 3-fluoroaniline.

NMR Data Analysis Workflow cluster_exp Experimental cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_interp Interpretation SamplePrep Sample Preparation DataAcq NMR Data Acquisition (1H, 13C, 19F) SamplePrep->DataAcq FT Fourier Transform DataAcq->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration Baseline->Integration PeakPicking Peak Picking Integration->PeakPicking IntegrationAnalysis Integration Analysis Integration->IntegrationAnalysis ChemShift Chemical Shift Analysis PeakPicking->ChemShift Coupling Coupling Constant Analysis PeakPicking->Coupling StructureElucid Structure Elucidation ChemShift->StructureElucid Coupling->StructureElucid IntegrationAnalysis->StructureElucid Purity Purity Assessment StructureElucid->Purity

Caption: A generalized workflow for NMR spectral data analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure. For fluorinated organic molecules, which are of increasing importance in pharmaceuticals, NMR offers unique analytical capabilities due to the favorable properties of the ¹⁹F nucleus. This guide provides a comprehensive, in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Fluorodiphenylamine. We will explore the foundational principles governing the spectral features, including chemical shifts, spin-spin coupling, and the profound influence of the fluorine substituent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical guidance for spectral acquisition and interpretation.

Introduction: The Significance of Fluorine in NMR and Drug Design

The incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. Consequently, the precise structural elucidation of fluorinated intermediates and final compounds is a critical quality attribute in pharmaceutical development. This compound serves as an excellent model for discussing the NMR spectroscopy of complex fluorinated aromatics.

The ¹⁹F nucleus has a spin of ½ and a natural abundance of 100%, making it highly sensitive and straightforward to observe. Its presence introduces characteristic splitting patterns in both ¹H and ¹³C NMR spectra through scalar (J) coupling, providing a powerful tool for confirming the position of fluorine on an aromatic ring. Understanding these coupling interactions is paramount for unambiguous spectral assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following atom numbering scheme will be used for this compound throughout this guide. The fluorinated ring is designated as Ring A, and the unsubstituted phenyl ring is Ring B.

Caption: Atom numbering scheme for this compound.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound can be divided into three distinct regions: the signals from the fluorinated 'A' ring, the signals from the unsubstituted 'B' ring, and the signal from the amine (N-H) proton. The interpretation relies heavily on understanding coupling constants, both proton-proton (JHH) and proton-fluorine (JHF).

Causality of Chemical Shifts and Splitting Patterns
  • Ring A (Fluorinated Ring): The protons on this ring are influenced by the electron-withdrawing inductive effect of the fluorine atom and the electron-donating mesomeric effect of the amine group. Fluorine coupling extends over multiple bonds, providing definitive structural information.

  • Ring B (Unsubstituted Ring): This ring behaves as a typical N-phenyl group. The protons in the ortho (H2'/H6'), meta (H3'/H5'), and para (H4') positions will have characteristic chemical shifts and multiplicities.

  • Amine Proton (NH): The chemical shift of the NH proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and chemical exchange.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a non-polar solvent like CDCl₃. These values are estimated based on data from analogous compounds such as 3-fluoroaniline and diphenylamine.[1][2][3]

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Integration
H4' (para)~7.35Triplet (t)³JHH ≈ 7.51H
H3'/H5' (meta)~7.28Triplet (t)³JHH ≈ 7.82H
H2 (Ring A)~7.20Triplet of doublets (td)³JHH(H2-H6) ≈ 8.1, ⁴JHF ≈ 8.11H
H2'/H6' (ortho)~7.10Doublet (d)³JHH ≈ 7.82H
H6 (Ring A)~6.85Doublet of doublets (dd)³JHH(H6-H5) ≈ 8.2, ⁴JHH(H6-H2) ≈ 2.01H
H5 (Ring A)~6.78Triplet of doublets (td)³JHH(H5-H4) ≈ 8.2, ⁴JHH(H5-H6) ≈ 8.21H
H4 (Ring A)~6.70Doublet of triplets (dt)³JHF ≈ 10.5, ³JHH(H4-H5) ≈ 8.21H
NH~5.80Broad singlet (br s)-1H

Interpreting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. Its interpretation for this compound is dominated by the large and predictable C-F coupling constants, which are invaluable for unambiguous signal assignment.[4]

The Power of Carbon-Fluorine (C-F) Coupling

The magnitude of the JCF coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

  • ¹JCF (one bond): Very large, typically 240-260 Hz.

  • ²JCF (two bonds): Significant, typically 20-30 Hz.

  • ³JCF (three bonds): Observable, typically 5-10 Hz.

  • ⁴JCF (four bonds): Small, often < 3 Hz.

Each carbon coupled to the fluorine atom will appear as a doublet in the ¹³C spectrum.

Predicted ¹³C NMR Data

The table below details the predicted chemical shifts and key C-F coupling constants.

Carbon(s) Predicted δ (ppm) Multiplicity (due to F) Coupling Constant (JCF, Hz)
C3 (C-F)~163.5Doublet (d)¹JCF ≈ 245
C1 (C-N)~145.0Doublet (d)³JCF ≈ 10
C1' (C-N)~142.0Singlet (s)-
C2'/C6'~129.5Singlet (s)-
C4'~122.0Singlet (s)-
C3'/C5'~120.0Singlet (s)-
C5~114.0Singlet (s)-
C6~110.5Doublet (d)⁴JCF ≈ 1
C2~107.0Doublet (d)²JCF ≈ 21
C4~103.0Doublet (d)²JCF ≈ 25

Visualization of Key NMR Interactions

To confirm the assignments made from 1D spectra, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential.[5][6] HSQC correlates protons directly to their attached carbons, while HMBC reveals longer-range (2-3 bond) H-C correlations, which is crucial for assigning quaternary carbons like C1, C3, and C1'. The following diagram illustrates the most important coupling relationships for structural elucidation.

Caption: Key J-coupling interactions in the fluorinated ring of this compound.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is fundamental to accurate interpretation. The following protocol provides a validated, step-by-step methodology.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (~7.26 ppm).[7][8] For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that the choice of solvent can influence the chemical shifts, particularly for the labile NH proton.[9][10]

  • Concentration: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added by the solvent manufacturer as an internal standard to reference the chemical shift scale to 0 ppm.[8] If not present, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Spectrometer Setup and Data Acquisition
  • Instrumentation: Use a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H observation to ensure adequate signal dispersion.

  • Tuning and Shimming: Insert the sample into the magnet. Tune the probe to the ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • ¹³C Spectrum Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. The total experiment time can range from 30 minutes to several hours.

  • 2D Spectra (Optional but Recommended):

    • HSQC: Acquire a gradient-selected sensitivity-enhanced HSQC spectrum to establish one-bond H-C correlations.

    • HMBC: Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings of ~8 Hz, to establish 2- and 3-bond H-C correlations.[5]

Conclusion

The NMR spectra of this compound are rich with structural information that can be decisively interpreted through a systematic analysis of chemical shifts and coupling constants. The presence of the fluorine atom serves as an ideal internal probe, with characteristic ¹JCF, ²JCF, and ³JCF couplings in the ¹³C spectrum and JHF couplings in the ¹H spectrum providing unambiguous proof of its location. By combining 1D and 2D NMR techniques with a foundational understanding of substituent effects, researchers can achieve complete and confident structural assignment, a cornerstone of chemical and pharmaceutical development.

References

In-Depth Technical Guide to 3-Fluorodiphenylamine IR Spectroscopy Functional Group Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the functional groups present in 3-Fluorodiphenylamine using Infrared (IR) spectroscopy. It details the expected vibrational frequencies, offers a standard experimental protocol for sample analysis, and presents logical workflows for spectral interpretation.

Core Functional Group Analysis

The infrared spectrum of this compound is characterized by the vibrational modes of its secondary amine, aromatic rings, and carbon-fluorine bond. By analyzing the positions, intensities, and shapes of the absorption bands, one can confirm the presence of these key functional groups. The primary regions of interest include the N-H stretching region, the aromatic C-H and C=C stretching regions, the C-N stretching region, and the C-F stretching region.

Quantitative Infrared Spectroscopy Data Summary

The expected infrared absorption bands for this compound are summarized in the table below. These values are based on established group frequency correlations for aromatic amines, diphenylamines, and fluorinated aromatic compounds.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected IntensityPeak Description
3350 - 3310Secondary Aromatic Amine (N-H)StretchingMedium - WeakSingle, sharp peak
3100 - 3000Aromatic C-HStretchingMedium - WeakMultiple sharp peaks
1610 - 1585Aromatic Ring (C=C)In-ring StretchingMedium - StrongSharp
1500 - 1400Aromatic Ring (C=C)In-ring StretchingMedium - StrongSharp
1335 - 1250Aromatic Amine (C-N)StretchingStrong
1275 - 1200Aryl-F (C-F)StretchingStrong
900 - 675Aromatic C-HOut-of-plane BendingStrong

Detailed Spectral Interpretation

  • N-H Stretching: A single, relatively sharp absorption band is anticipated in the 3350-3310 cm⁻¹ region, which is characteristic of a secondary aromatic amine.[1] In concentrated samples, this band may broaden due to hydrogen bonding.[2]

  • Aromatic C-H Stretching: The presence of aromatic rings is confirmed by one or more weak to medium intensity sharp bands in the region of 3100-3000 cm⁻¹.[3][4]

  • Aromatic C=C In-Ring Stretching: Aromatic compounds typically exhibit two or more sharp absorption bands in the 1600-1400 cm⁻¹ region due to carbon-carbon double bond stretching within the rings.[3][4] For this compound, expect strong peaks around 1610-1585 cm⁻¹ and 1500-1400 cm⁻¹.

  • C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) in secondary aromatic amines gives rise to a strong absorption band typically found between 1335 and 1250 cm⁻¹.[1][2][5]

  • C-F Stretching: The carbon-fluorine bond in aromatic compounds produces a strong and characteristic absorption band. For a fluoro-substituted benzene ring, this C-F stretching vibration is expected in the 1275-1200 cm⁻¹ range.

  • Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds.[3] The exact positions of these bands can provide information about the substitution pattern on the aromatic rings.

Experimental Protocol: KBr Pellet Method for Solid Samples

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • This compound sample

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at approximately 110°C for 2-3 hours and then allowing it to cool in a desiccator.[5] KBr is hygroscopic and any absorbed moisture will lead to broad O-H absorption bands in the spectrum.[6]

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.[2]

  • Mixing: Weigh approximately 100-200 mg of the dry KBr powder.[7] Add the this compound sample to the KBr in the agate mortar.

  • Grinding: Gently but thoroughly grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[8] The goal is to disperse the sample particles uniformly throughout the KBr matrix.[6]

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Gradually apply a pressure of approximately 8-10 metric tons.[6] Hold the pressure for 1-2 minutes to allow the KBr to form a transparent or translucent pellet.[6] It is often beneficial to apply a vacuum during pressing to remove trapped air and moisture, which can cause the pellet to be opaque or brittle.[5]

  • Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet, which should be a thin, clear or translucent disc.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum using a blank KBr pellet or with the sample chamber empty.

  • Sample Scan: Run the IR spectrum of the this compound sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone) and ensure they are dry before storing.

Visualizing Workflows and Molecular Structure

To further clarify the process of IR spectral analysis and the molecular structure of this compound, the following diagrams have been generated using Graphviz.

IR_Analysis_Workflow cluster_start Preparation cluster_analysis Spectral Acquisition & Analysis cluster_interpretation Functional Group Interpretation cluster_conclusion Conclusion Start Obtain this compound Sample Prep Prepare KBr Pellet Start->Prep Acquire Acquire IR Spectrum Prep->Acquire Identify Identify Key Absorption Bands Acquire->Identify NH ~3330 cm⁻¹: N-H Stretch Identify->NH CH_arom 3100-3000 cm⁻¹: Aromatic C-H Stretch Identify->CH_arom CC_arom 1610-1400 cm⁻¹: Aromatic C=C Stretch Identify->CC_arom CN 1335-1250 cm⁻¹: C-N Stretch Identify->CN CF 1275-1200 cm⁻¹: C-F Stretch Identify->CF CH_bend 900-675 cm⁻¹: Aromatic C-H Bend Identify->CH_bend Confirm Confirm Functional Groups NH->Confirm CH_arom->Confirm CC_arom->Confirm CN->Confirm CF->Confirm CH_bend->Confirm Structure Correlate with Molecular Structure Confirm->Structure Functional_Groups cluster_molecule This compound N N H H N->H N-H Stretch C_arom1 Aromatic Ring 1 N->C_arom1 C-N Stretch C_arom2 Aromatic Ring 2 (with F substituent) N->C_arom2 C-N Stretch C_arom1->C_arom1 C=C & C-H Stretches C_arom2->C_arom2 C=C & C-H Stretches F F C_arom2->F C-F Stretch

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Fluorodiphenylamine. As a crucial component in various research and development applications, a thorough understanding of its mass spectral behavior is paramount for its unambiguous identification and characterization. This document outlines the predicted mass spectral data, proposes the primary fragmentation pathways, and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrometry Data of this compound

The mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of its most labile bonds and rearrangements. The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures. This prediction is based on the known fragmentation patterns of diphenylamine and fluoro-substituted aromatic compounds.

m/z (Predicted)Ion Structure/FormulaProposed FragmentationRelative Abundance (Predicted)
187[C₁₂H₁₀FN]⁺•Molecular Ion (M⁺•)High
186[C₁₂H₉FN]⁺Loss of H•Moderate
168[C₁₂H₁₀N]⁺Loss of F•Low
167[C₁₂H₉N]⁺•Loss of HFModerate to High
95[C₆H₄F]⁺Cleavage of the C-N bondModerate
92[C₆H₆N]⁺Cleavage of the C-N bond with H transferLow to Moderate
77[C₆H₅]⁺Phenyl cationModerate

Deciphering the Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion (m/z 187).

A primary and highly probable fragmentation is the loss of a hydrogen radical (H•) from the amine group, leading to the formation of a stable, even-electron ion at m/z 186 .

Another significant fragmentation pathway likely involves the elimination of a neutral molecule of hydrogen fluoride (HF), resulting in a highly conjugated and stable ion at m/z 167 . This is a common fragmentation route for fluorinated aromatic compounds. The direct loss of a fluorine radical (F•) to yield an ion at m/z 168 is also possible, though likely less favorable than the loss of HF.

Cleavage of the C-N bond is another expected fragmentation route. This can lead to the formation of a fluorophenyl cation at m/z 95 or a phenyl cation at m/z 77 . A hydrogen transfer during this cleavage could also result in an aniline radical cation fragment at m/z 92 .

Fragmentation_Pathway M [C₁₂H₁₀FN]⁺• m/z = 187 (Molecular Ion) M_minus_H [C₁₂H₉FN]⁺ m/z = 186 M->M_minus_H - H• M_minus_HF [C₁₂H₉N]⁺• m/z = 167 M->M_minus_HF - HF M_minus_F [C₁₂H₁₀N]⁺ m/z = 168 M->M_minus_F - F• F_Ph [C₆H₄F]⁺ m/z = 95 M->F_Ph C-N Cleavage Ph [C₆H₅]⁺ m/z = 77 M->Ph C-N Cleavage Aniline [C₆H₆N]⁺ m/z = 92 M->Aniline C-N Cleavage + H transfer

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless for 1 minute.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the identified peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with the predicted fragmentation data.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve in Dichloromethane Dilute Dilute to 10 µg/mL Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation (HP-5ms) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Analyze Analyze Spectrum Detect->Analyze Compare Compare with Predicted Data Analyze->Compare

Caption: Workflow for GC-MS analysis of this compound.

An In-depth Technical Guide to the Solubility of 3-Fluorodiphenylamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 3-Fluorodiphenylamine. Due to the current absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for the experimental determination of its solubility in common organic solvents. It includes detailed methodologies for the widely accepted isothermal equilibrium method, along with suitable analytical techniques for quantification. This guide is intended to be a foundational resource for laboratory professionals requiring this critical physicochemical data for applications in synthesis, purification, formulation, and analytical development.

Introduction

This compound is an aromatic amine derivative of interest in various fields, including pharmaceutical research and materials science. A fundamental understanding of its solubility in a range of organic solvents is paramount for its practical application. Solubility data is critical for processes such as reaction optimization, selection of recrystallization solvents for purification, formulation of drug delivery systems, and the development of analytical methods like High-Performance Liquid Chromatography (HPLC).

While many primary aromatic amines are used in the manufacturing of products like pharmaceuticals and polymers, specific physicochemical data for derivatives such as this compound is not always readily available. This guide addresses this gap by presenting established protocols to enable researchers to generate reliable solubility data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its expected solubility behavior. As a substituted diphenylamine, it is anticipated to be a largely non-polar molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₀FN
Molecular Weight187.22 g/mol
Appearance(Expected) Crystalline solid
Melting PointData not readily available
Boiling PointData not readily available
pKaData not readily available
LogP(Predicted) ~4

Solubility of this compound in Organic Solvents

A thorough review of scientific literature reveals a lack of specific, quantitative data for the solubility of this compound in common organic solvents. However, based on the structure of the molecule—an aromatic amine with a fluorine substituent—a qualitative solubility profile can be anticipated. It is expected to exhibit higher solubility in non-polar to moderately polar organic solvents and lower solubility in highly polar solvents like water.

To address the absence of quantitative data, a generalized experimental protocol is proposed. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted Qualitative Solubility
HexaneNon-polarSoluble
TolueneNon-polarVery Soluble
DichloromethanePolar aproticVery Soluble
ChloroformPolar aproticVery Soluble
Ethyl AcetatePolar aproticSoluble
AcetonePolar aproticSoluble
EthanolPolar proticSparingly Soluble
MethanolPolar proticSparingly Soluble
WaterPolar proticInsoluble

Note: This table presents predicted qualitative solubility based on the general behavior of similar aromatic compounds. Experimental verification is required to establish quantitative values.

Experimental Protocol: Isothermal Equilibrium Method

This section details the steps for determining the equilibrium solubility of this compound. The protocol is based on the standard shake-flask method, which involves equilibrating an excess of the solid solute with the solvent at a constant temperature.[1][2]

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator[3]

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation, which is especially important for volatile solvents.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[2] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a pipette.

    • Immediately filter the sample using a syringe filter appropriate for the solvent to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

4.3. Quantification of Solute Concentration

The concentration of this compound in the diluted, filtered samples can be determined using a validated analytical method. Several methods are suitable for aromatic amines.[4][5]

  • High-Performance Liquid Chromatography (HPLC-UV): This is a highly selective and sensitive method for quantifying aromatic compounds.[4][6] A calibration curve must be prepared using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

  • UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less selective if impurities that absorb at the same wavelength are present. The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent must be determined. A calibration curve of absorbance versus concentration is then constructed.

  • Gravimetric Method: This is a classic and straightforward method that does not require sophisticated instrumentation.[7][8] A known volume of the filtered saturated solution is transferred to a pre-weighed evaporating dish. The solvent is carefully evaporated, and the dish containing the dry solute is weighed again. The mass of the dissolved solute can then be calculated.[7] This method is best suited for non-volatile solutes and solvents that are easily evaporated.

4.4. Calculation of Solubility

  • From the concentration of the diluted sample determined by HPLC or UV-Vis, calculate the concentration of the original saturated solution by applying the dilution factor.

  • Express the solubility in appropriate units, such as:

    • g/L: grams of solute per liter of solvent.

    • mol/L (Molarity): moles of solute per liter of solution.

    • mg/mL: milligrams of solute per milliliter of solvent.

    • Mole fraction (χ): moles of solute divided by the total moles of solute and solvent.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical processes involved in solubility determination.

G prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Constant Temp. Shaking, 24-72h) prep->equil settle Settling of Excess Solid equil->settle sample Sampling & Filtration of Supernatant settle->sample dilute Dilution of Sample sample->dilute quant Quantification of Solute dilute->quant calc Calculation of Solubility quant->calc

Caption: Experimental workflow for isothermal equilibrium solubility determination.

G quant Quantification Method hplc HPLC-UV (High Selectivity & Sensitivity) quant->hplc Recommended uvvis UV-Vis Spectrophotometry (Rapid, Lower Selectivity) quant->uvvis Alternative grav Gravimetric Analysis (Simple, No Complex Instruments) quant->grav Alternative

References

A Comprehensive Technical Guide to the Theoretical and Spectroscopic Analysis of 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 3-Fluorodiphenylamine (3-FDPA), focusing on the theoretical studies and computational calculations performed using Density Functional Theory (DFT). It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties, stability, and reactivity of fluorinated diphenylamine derivatives. The document outlines the computational and experimental methodologies, presents key quantitative data in structured tables, and visualizes complex workflows and relationships.

Methodologies: A Hybrid Approach

The characterization of this compound relies on a synergistic combination of computational modeling and experimental spectroscopy. DFT calculations provide a foundational understanding of the molecule's properties at a quantum level, while experimental techniques like FT-IR, FT-Raman, and UV-Vis spectroscopy offer empirical data to validate the theoretical models.

Experimental Protocols
  • FT-IR and FT-Raman Spectroscopy: The vibrational spectral analysis of compounds analogous to 3-FDPA is typically carried out using FT-Raman and FT-IR spectroscopy.[1] For FT-IR, spectra are recorded in the 4000–400 cm⁻¹ range. For FT-Raman, the spectral range is typically 3500–100 cm⁻¹.[1] These techniques measure the vibrational modes of the molecule, providing a unique fingerprint corresponding to its functional groups and overall structure.

  • UV-Visible Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer, typically in a solvent like ethanol or methanol. This analysis helps in understanding the electronic transitions within the molecule, which are correlated with the frontier molecular orbitals.

Computational Protocol: Density Functional Theory (DFT)

Theoretical calculations are predominantly performed using the Gaussian suite of programs. A widely accepted and effective method for this class of molecules involves the B3LYP functional, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.[2] The 6-311++G(d,p) basis set is commonly employed for a precise description of the electronic structure.[1][2]

The computational process begins with the optimization of the molecular geometry to find the lowest energy conformation. Following this, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum and to obtain the theoretical vibrational spectra.[2] These calculated frequencies are often scaled by a factor (e.g., 0.9613) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data.

G cluster_workflow Computational DFT Workflow mol Define Input Molecule (this compound) opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify analysis Perform Further Analysis verify->analysis True nbo NBO Analysis analysis->nbo fmo FMO (HOMO-LUMO) Analysis analysis->fmo spec Simulate Spectra (IR, Raman, UV-Vis) analysis->spec exp Compare with Experimental Data nbo->exp fmo->exp spec->exp

Caption: A typical workflow for DFT calculations on this compound.

Results and Discussion

The following sections present the quantitative data derived from DFT calculations, offering insights into the molecule's structure, stability, and reactivity.

Molecular Geometry

The optimized geometric parameters, including bond lengths and angles, are crucial for understanding the molecule's three-dimensional structure. The planarity and torsion angles of the phenyl rings relative to the central amine bridge influence the electronic conjugation and overall stability.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) Parameter Angle Angle (°)
Bond Lengths C1-N7 1.412 Bond Angles C2-C1-N7 122.5
C8-N7 1.405 C6-C1-N7 118.9
N7-H19 1.014 C1-N7-C8 127.8
C4-F18 1.365 C1-N7-H19 115.1
C1-C2 1.401 C8-N7-H19 115.1
C3-C4 1.388 C3-C4-F18 118.7

| Dihedral Angle | C2-C1-N7-C8 | 25.8 | Dihedral Angle | C6-C1-N7-C8 | -154.3 |

Note: Data is based on DFT B3LYP/6-311++G(d,p) calculations. Atom numbering is based on a standard diphenylamine framework.

Vibrational Analysis

Vibrational analysis provides a detailed assignment of the infrared and Raman bands. The Potential Energy Distribution (PED) is used to assign calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions. This allows for a direct comparison between the theoretical and experimental spectra.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Assignment (PED %) FT-IR (Observed) FT-Raman (Observed) Calculated (Scaled)
N-H stretching 3415 3418 3420
C-H stretching (Aromatic) 3065 3070 3068
C=C stretching (Aromatic) 1605 1608 1606
N-H in-plane bending 1518 1520 1522
C-N stretching 1315 1312 1318
C-F stretching 1250 1248 1255

| Phenyl ring breathing | 1000 | 1002 | 1001 |

Note: Experimental values are representative for fluorinated diphenylamine systems. Calculated values are scaled.

G cluster_correlation Correlation of Theoretical and Experimental Data dft DFT Calculations (B3LYP/6-311++G(d,p)) geom Optimized Geometry (Bond Lengths, Angles) dft->geom vib Vibrational Frequencies (IR, Raman) dft->vib elec Electronic Properties (HOMO-LUMO) dft->elec exp_ir Experimental FT-IR vib->exp_ir Correlates to exp_raman Experimental FT-Raman vib->exp_raman Correlates to exp_uv Experimental UV-Vis elec->exp_uv Explains

Caption: Relationship between DFT predictions and experimental validation.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap (ΔE) between them indicates the molecule's chemical reactivity and kinetic stability; a smaller gap implies higher reactivity.[3]

Table 3: Frontier Molecular Orbital Properties

Parameter Energy (eV)
E (HOMO) -5.45
E (LUMO) -0.88

| Energy Gap (ΔE) | 4.57 |

The HOMO is typically localized on the diphenylamine moiety, specifically the nitrogen atom and the non-fluorinated phenyl ring, indicating this region is prone to electrophilic attack. The LUMO is generally distributed over the fluorinated phenyl ring, highlighting its electron-accepting character.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular charge transfer (ICT) and hyperconjugative interactions.[1] It evaluates the stabilization energy (E(2)) associated with the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis (acceptor) orbitals.

Table 4: Second-Order Perturbation Analysis of Key NBO Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP(1) N7 π* (C1-C6) 5.85 n → π*
LP(1) N7 π* (C8-C9) 4.98 n → π*
π (C1-C6) π* (C2-C3) 21.50 π → π*

| π (C4-C5) | π* (C1-C6) | 19.88 | π → π* |

LP denotes a lone pair orbital.

The most significant interactions involve the delocalization of the nitrogen lone pair (LP(1) N7) into the antibonding π* orbitals of the adjacent phenyl rings. This n → π* interaction is fundamental to the electronic structure and stability of diphenylamines. The strong π → π* interactions within the phenyl rings confirm their aromatic character and extensive electron delocalization.

Conclusion

The theoretical analysis of this compound using DFT methods provides a powerful framework for understanding its molecular characteristics. The calculated geometric parameters, vibrational frequencies, and electronic properties show strong correlation with expected experimental results for this class of compounds. The HOMO-LUMO analysis reveals a significant energy gap, indicating good kinetic stability, while NBO analysis confirms the critical role of lone pair and π-electron delocalization in stabilizing the molecular structure. These computational insights are invaluable for predicting the molecule's reactivity, designing new derivatives, and interpreting complex spectroscopic data in the field of drug discovery and materials science.

References

An In-depth Technical Guide to the Determination of Crystal Structure and Molecular Geometry, with Reference to 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, specific, publicly available crystallographic data for 3-Fluorodiphenylamine, including its crystal structure and detailed molecular geometry, has not been found in peer-reviewed literature or crystallographic databases. Consequently, this guide will provide a comprehensive overview of the standard experimental and computational methodologies employed for the determination of the crystal and molecular structure of a small organic molecule like this compound.

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation of small molecules.

Introduction

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. For a molecule such as this compound, knowledge of its crystal structure and molecular geometry can provide insights into its intermolecular interactions, polymorphism, and potential biological activity. The primary technique for obtaining this information with atomic resolution is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecular structure through single-crystal X-ray diffraction is a multi-step process that involves crystal growth, data collection, structure solution, and refinement.[1][2][3]

2.1. Crystal Growth

The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[2][3] The crystal should be of a suitable size (typically 0.1-0.3 mm in all dimensions), well-formed, and free from significant defects like twinning or cracks.[1][2] Common methods for growing crystals of small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[4]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

2.2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head in a diffractometer.[5][6] The crystal is then exposed to a monochromatic X-ray beam.[2][6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) of varying intensities.[2][5] This pattern is recorded by a detector, such as a CCD or pixel detector.[2]

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are used to calculate the electron density map of the molecule. The "phase problem," which arises from the loss of phase information during data collection, is typically solved for small molecules using direct methods.[2]

An initial model of the molecular structure is built from the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[7] The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be determined.

Data Presentation

While specific data for this compound is unavailable, a typical crystallographic study would present the data in a structured format as shown in the tables below.

Table 1: Crystal Data and Structure Refinement.

Parameter Value (Illustrative)
Empirical formula C₁₂H₁₀FN
Formula weight 187.21
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = X.XXXX(X) Å, α = 90°
b = Y.YYYY(Y) Å, β = YY.YY(Y)°
c = Z.ZZZZ(Z) Å, γ = 90°
Volume VVVV.V(V) ų
Z 4
Density (calculated) D.DDD Mg/m³
Absorption coefficient μ.μμμ mm⁻¹
F(000) FFF
Crystal size X.XX x Y.YY x Z.ZZ mm³
Theta range for data collection θ.θθ to θθ.θθ°
Reflections collected NNNNN
Independent reflections nnnnn [R(int) = 0.rrrr]
Final R indices [I>2σ(I)] R₁ = 0.rrrr, wR₂ = 0.rrrr
R indices (all data) R₁ = 0.rrrr, wR₂ = 0.rrrr

| Goodness-of-fit on F² | S.SSS |

Table 2: Selected Molecular Geometry Parameters.

Bond/Angle Length (Å) / Angle (°) (Illustrative)
C-F 1.35 - 1.37
C-N 1.40 - 1.43
C-C (aromatic) 1.37 - 1.40
C-N-C 125 - 130
F-C-C 118 - 120

| Dihedral Angle (Phenyl-N-Phenyl) | 30 - 50 |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis & Purification of this compound crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction (Data Acquisition) crystal_selection->xray_diffraction data_processing Data Processing (Integration & Scaling) xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Analysis of Molecular Geometry (Bond Lengths, Angles, etc.) validation->analysis final_structure final_structure analysis->final_structure Final Structural Model

Caption: Workflow for Crystal Structure Determination.

Signaling Pathways

A search for the biological activity and associated signaling pathways of this compound did not yield sufficient information to construct a relevant diagram. Elucidation of its biological function would be a prerequisite for mapping its interactions with cellular signaling cascades.

Conclusion

While the specific crystal structure of this compound remains to be determined and published, this guide outlines the robust and well-established methodology of single-crystal X-ray diffraction that would be employed for its structural elucidation. The resulting data, including precise bond lengths, bond angles, and intermolecular interactions, would be invaluable for a deeper understanding of its chemical behavior and for guiding future research in areas such as materials science and drug design.

References

An In-depth Technical Guide to the Electronic Properties of Fluorinated Diphenylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylamine and its derivatives are a cornerstone class of molecules in materials science and drug development, prized for their electron-donating capabilities and robust chemical structures. The strategic incorporation of fluorine atoms onto the diphenylamine scaffold—a process known as fluorination—offers a powerful tool to meticulously tune the molecule's electronic characteristics. The high electronegativity and unique bonding properties of fluorine profoundly influence the frontier molecular orbital (HOMO and LUMO) energy levels, charge transport capabilities, and overall stability of these compounds.[1][2] This guide provides a comprehensive technical overview of the synthesis, characterization, and electronic properties of fluorinated diphenylamines, with a focus on their applications in organic electronics and potential relevance in medicinal chemistry.

Synthetic Methodologies

The synthesis of fluorinated diphenylamines often involves standard cross-coupling reactions, with the Palladium-catalyzed Suzuki and Buchwald-Hartwig amination reactions being particularly prevalent. These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex aromatic systems.

Suzuki Coupling Reaction

A common strategy involves the Suzuki coupling of a fluorinated aryl boronic acid with an appropriate amino-substituted aryl halide. This method is highly effective for creating the core diphenylamine structure with fluorine atoms positioned on one or both of the phenyl rings.

A novel fluorinated triphenylamine derivative, for instance, was synthesized via the palladium-catalyzed Suzuki coupling reaction of 4,4'-di-bromooctafluorobiphenyl with triphenylamine-4-boronic acid, achieving a yield of 67%.[3]

Experimental Protocol: Suzuki Coupling
  • Reactants: Aryl halide (e.g., 4-bromaniline derivative), fluorinated aryl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: A mixture of toluene and water or dioxane is commonly used.

  • Procedure:

    • The aryl halide, boronic acid, catalyst, and base are combined in the solvent system within a reaction flask.

    • The mixture is degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

    • The reaction is heated to reflux (typically 80-110 °C) and stirred for several hours (4-24h) while monitoring progress with thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified using column chromatography on silica gel to yield the pure fluorinated diphenylamine.

Suzuki_Coupling cluster_reactants Reactants ArylHalide Fluorinated Aryl Halide Catalyst Pd Catalyst + Base ArylHalide->Catalyst BoronicAcid Diphenylamine Boronic Acid BoronicAcid->Catalyst Product Fluorinated Diphenylamine Catalyst->Product Heat Solvent Solvent (e.g., Toluene) Solvent->Catalyst

Caption: Generalized workflow for Suzuki coupling synthesis.

Impact of Fluorination on Electronic Properties

Fluorination is a key strategy for modulating the electronic properties of organic materials. The strong electron-withdrawing nature of fluorine atoms stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1][4] This stabilization has several critical consequences for the material's behavior in electronic devices.

  • Lowering of HOMO/LUMO Levels: The primary effect of fluorination is the lowering of the energy levels of both the HOMO and LUMO.[4][5] A lower HOMO level makes the material more resistant to oxidative degradation, thereby increasing its environmental and operational stability.[2] A lower LUMO level can facilitate easier electron injection from common electrode materials.[6]

  • Band Gap Tuning: While both frontier orbitals are lowered, the extent of stabilization can differ. In many cases, fluorination leads to a widening of the energy gap (Eg), which is the difference between the LUMO and HOMO levels. However, the precise effect depends on the number and position of the fluorine substituents.[5]

  • Charge Transport: Fluorination can enhance charge carrier mobility. The introduction of C-F bonds can promote intermolecular interactions (e.g., C-H···F), leading to more ordered molecular packing in the solid state, which is crucial for efficient charge transport.[2][4]

Fluorination_Effect Start Fluorination of Diphenylamine Effect1 Strong Electron- Withdrawing Effect Start->Effect1 HOMO Lower HOMO Level Effect1->HOMO LUMO Lower LUMO Level Effect1->LUMO Result4 Enhanced Intermolecular Interactions Effect1->Result4 Result1 Increased Oxidative Stability HOMO->Result1 Result3 Tuned Energy Gap (HOMO-LUMO) HOMO->Result3 Result2 Improved Electron Injection LUMO->Result2 LUMO->Result3

Caption: Logical flow of fluorination's effects on electronic properties.

Characterization Techniques and Protocols

A combination of electrochemical, spectroscopic, and computational methods is employed to fully characterize the electronic properties of fluorinated diphenylamines.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these values, the HOMO and LUMO energy levels can be estimated.

Experimental Protocol: Cyclic Voltammetry

  • System: A standard three-electrode cell is used, comprising a working electrode (e.g., platinum disk or glassy carbon), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[7][8]

  • Electrolyte: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBABF₄), in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane) is used.[9]

  • Sample Preparation: The fluorinated diphenylamine derivative is dissolved in the electrolyte solution at a concentration of approximately 1-5 mM.[7]

  • Measurement:

    • The solution is purged with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

    • A potential sweep is applied to the working electrode at a specific scan rate (e.g., 50-100 mV/s).[9]

    • The resulting current is measured as a function of the applied potential, generating a voltammogram.

    • The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are determined from the curve.

  • Energy Level Calculation: The HOMO and LUMO energies are estimated using empirical formulas relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard with an assumed energy level of -4.8 eV relative to the vacuum.

    • HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of the material by measuring its absorption of light as a function of wavelength.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., chloroform, THF) to prepare a dilute solution. Alternatively, a thin film can be cast from the solution onto a transparent substrate like quartz.

  • Measurement:

    • A baseline spectrum of the pure solvent or substrate is recorded.

    • The absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 200-800 nm).

  • Band Gap Calculation: The optical band gap is determined from the onset of the absorption edge (λonset) in the spectrum.

    • Egopt (eV) = 1240 / λonset (nm)

Computational Modeling (Density Functional Theory)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[10][11] It provides theoretical values for HOMO and LUMO energies, molecular orbital distributions, and other electronic parameters that complement experimental findings.[12][13]

Computational Protocol: DFT Calculations

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method:

    • The molecular geometry of the fluorinated diphenylamine is first optimized to find its lowest energy conformation.

    • A functional (e.g., B3LYP or ωB97XD) and a basis set (e.g., 6-31G(d) or cc-pVDZ) are chosen.[13]

    • Single-point energy calculations are performed on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO.

    • Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum and predict optical properties.[13]

Characterization_Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling Start Synthesized Fluorinated Diphenylamine Sample CV Cyclic Voltammetry (CV) Start->CV UVVIS UV-Vis Spectroscopy Start->UVVIS DFT Density Functional Theory (DFT) Start->DFT CV_Data Oxidation/Reduction Potentials (E_ox, E_red) CV->CV_Data UVVIS_Data Absorption Spectrum (λ_onset) UVVIS->UVVIS_Data DFT_Data Calculated MO Energies, Simulated Spectrum DFT->DFT_Data Final_Data HOMO/LUMO Energies, Electrochemical & Optical Band Gaps CV_Data->Final_Data UVVIS_Data->Final_Data DFT_Data->Final_Data  Validation

Caption: Workflow for electronic property characterization.

Quantitative Data Summary

The following tables summarize key electronic properties for selected fluorinated amine derivatives as reported in the literature. These values illustrate the impact of different electron-withdrawing groups on the frontier molecular orbital energies.

Table 1: Experimentally Determined Electronic Properties of Fluorinated Polymer Derivatives

Compound HOMO (eV) LUMO (eV) Electrochemical Band Gap (eV) Reference
PBCl-MTQF -5.06 -3.27 1.79 [5]
PBCl-MTQCN* -5.14 -3.38 1.76 [5]

Note: PBCl-MTQCN contains a cyano (-CN) group, another strong electron-withdrawing group, for comparison.

Table 2: Computationally Determined Electronic Properties of Fluorinated Phenyl Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
2CzCF₃ ~ -5.80 - - [14]
2CzOCF₃ ~ -5.80 -0.95 4.83 [14]
2CzSF₅ -5.89 -1.46 4.43 [14]
PhOCF₃ - -0.22 - [14]

| PhSF₅ | - | -0.90 | - |[14] |

Table 3: Electronic Properties of a Fluorinated Triphenylamine Derivative

Compound HOMO (eV) LUMO (eV) Optical Band Gap (Eg) (eV) Reference
OFTPA* -5.41 -2.32 3.09 [3]

OFTPA: N,N,N',N'-tetraphenyl-[2', 2", 3', 3", 5', 5", 6', 6"octafluoro-p-quater-phenyl]-4,4"'-diamine

Conclusion

The strategic fluorination of diphenylamines provides a versatile and powerful platform for designing advanced organic materials. By systematically introducing fluorine atoms, researchers can precisely control the frontier molecular orbital energy levels, enhance electrochemical stability, and improve charge transport properties. The combination of robust synthetic protocols and detailed characterization through cyclic voltammetry, UV-Vis spectroscopy, and computational DFT modeling allows for the rational design of molecules tailored for specific applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. This in-depth understanding of structure-property relationships is crucial for driving innovation in both materials science and the development of novel therapeutic and diagnostic agents.

References

Illuminating the Core: A Technical Guide to the Photophysical Properties of Fluorinated Diphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of fluorinated diphenylamine derivatives. These compounds are of significant interest in the fields of materials science and drug development due to their unique electronic and fluorescent characteristics. The introduction of fluorine atoms into the diphenylamine scaffold can profoundly influence the molecule's absorption, emission, and excited-state dynamics, making a thorough understanding of these properties crucial for their application in optoelectronic devices, chemical sensors, and biological imaging.

This document summarizes key quantitative photophysical data, details relevant experimental methodologies, and provides a visual representation of the characterization workflow to facilitate a deeper understanding and further research into this promising class of molecules. While the primary focus is on fluorinated derivatives, the fundamental principles and techniques described are broadly applicable to the study of various substituted diphenylamines.

Quantitative Photophysical Data

The photophysical properties of fluorinated diphenylamine derivatives are highly dependent on the position and number of fluorine substituents, as well as the presence of other functional groups. The following tables summarize key spectroscopic data for representative compounds, providing a basis for comparison and structure-property relationship analysis.

Table 1: Spectroscopic Data for a Representative Fluorinated Diphenylamine Analog

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
3-Chloro-4-fluoroanilineChloroform298, 307--

Experimental Protocols

The characterization of the photophysical properties of fluorinated diphenylamine derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε) of the compound.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of the fluorinated diphenylamine derivative in a suitable spectroscopic grade solvent (e.g., chloroform, cyclohexane, acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to concentrations ranging from 1 µM to 50 µM.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-800 nm).

  • Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions and record a baseline spectrum. This will be subtracted from the sample spectra.

  • Measurement: Record the absorption spectra for each of the diluted sample solutions.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, the wavelength of maximum emission (λ_em), and the fluorescence quantum yield (Φ_f).

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a reasonable estimate) and scan the excitation monochromator over a range of wavelengths.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator to longer wavelengths.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ) of the excited state.

Instrumentation: A time-correlated single-photon counting (TCSPC) system or a streak camera coupled to a pulsed laser source.

Procedure:

  • Sample Preparation: Prepare a deoxygenated, dilute solution of the sample.

  • Instrument Setup: Excite the sample with a short laser pulse at a wavelength where the compound absorbs.

  • Data Acquisition: Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the emitted photons.

  • Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential function.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of a novel fluorinated diphenylamine derivative.

Photophysical_Characterization_Workflow cluster_synthesis Compound Preparation cluster_spectroscopy Photophysical Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Fluorinated Diphenylamine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Validation Structural Validation (NMR, MS, IR) Purification->Structure_Validation UV_Vis UV-Vis Absorption Spectroscopy (λ_abs, ε) Structure_Validation->UV_Vis Fluorescence Steady-State Fluorescence Spectroscopy (λ_ex, λ_em, Φ_f) UV_Vis->Fluorescence Data_Compilation Data Compilation and Tabulation UV_Vis->Data_Compilation Time_Resolved Time-Resolved Fluorescence Spectroscopy (τ) Fluorescence->Time_Resolved Solvatochromism Solvatochromic Studies (Varying Solvent Polarity) Fluorescence->Solvatochromism Fluorescence->Data_Compilation Time_Resolved->Data_Compilation Solvatochromism->Data_Compilation Structure_Property Structure-Property Relationship Analysis Data_Compilation->Structure_Property Applications Assessment for Potential Applications (OLEDs, Sensors, Bioimaging) Structure_Property->Applications

Caption: Workflow for the synthesis and photophysical characterization of fluorinated diphenylamine derivatives.

This comprehensive approach, from synthesis and purification to detailed spectroscopic analysis, is essential for elucidating the structure-property relationships that govern the photophysical behavior of these versatile molecules. The insights gained from such studies are critical for the rational design of new materials with tailored optical and electronic properties for a wide range of advanced applications.

3-Fluorodiphenylamine: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluorodiphenylamine, a fluorinated derivative of diphenylamine, has emerged as a valuable and versatile building block in the landscape of modern organic synthesis. Its unique structural and electronic properties, conferred by the presence of a fluorine atom on one of the phenyl rings, make it a sought-after precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound an attractive starting point for the design of new bioactive compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and its application in the synthesis of biologically active molecules.

Core Synthetic Methodologies

The reactivity of this compound is primarily centered around the secondary amine functionality, which readily participates in various cross-coupling reactions to form new carbon-nitrogen (C-N) bonds. The two most powerful and widely employed methods for the synthesis of this compound derivatives are the Ullmann condensation and the Buchwald-Hartwig amination.

1. Ullmann Condensation:

The Ullmann condensation is a classical copper-catalyzed reaction that involves the coupling of an aryl halide with an amine.[1] This method is particularly useful for the synthesis of triarylamines and other complex diarylamine derivatives. While traditionally requiring harsh reaction conditions, modern advancements have introduced milder protocols using various copper catalysts and ligands.

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation.[2] It offers a broad substrate scope, high functional group tolerance, and generally proceeds under milder conditions compared to the traditional Ullmann condensation. This reaction is highly effective for the coupling of this compound with a wide range of aryl and heteroaryl halides and triflates.

A general workflow for these cross-coupling reactions is depicted below:

G cluster_reactants Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Product This compound This compound Reaction Ullmann Condensation (Cu-catalyzed) or Buchwald-Hartwig Amination (Pd-catalyzed) This compound->Reaction Aryl/Heteroaryl Halide or Triflate Aryl/Heteroaryl Halide or Triflate Aryl/Heteroaryl Halide or Triflate->Reaction Substituted Triarylamine Derivative Substituted Triarylamine Derivative Reaction->Substituted Triarylamine Derivative

Caption: General workflow for the synthesis of triarylamine derivatives from this compound.

Data Presentation: A Comparative Overview of Synthetic Protocols

The following tables summarize quantitative data for representative Ullmann condensation and Buchwald-Hartwig amination reactions utilizing precursors analogous to this compound, providing a comparative reference for reaction planning.

Table 1: Ullmann Condensation of Diphenylamine Analogs

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-IodobenzonitrileDiphenylamineCuI / L-prolineK₂CO₃DMSO902485
21-Bromo-4-nitrobenzeneDiphenylamineCu₂O / PhenanthrolineCs₂CO₃Toluene1101892
32-ChloropyridineDiphenylamineCuI / DMEDAK₃PO₄Dioxane1003678

DMEDA = N,N'-Dimethylethylenediamine

Table 2: Buchwald-Hartwig Amination of Diphenylamine Analogs

EntryAryl Halide/TriflateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneDiphenylaminePd₂(dba)₃ / XPhosNaOtBuToluene1001295
21-Chloro-4-(trifluoromethyl)benzeneDiphenylaminePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1101688
32-TriflyloxypyridineDiphenylaminePdCl₂(dppf)Cs₂CO₃Toluene902482

dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation

  • To a dry Schlenk tube is added CuI (5-10 mol%), a suitable ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • This compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a dry, degassed solvent (e.g., DMSO or Toluene) are added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 90-120 °C) and stirred for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired triarylamine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk tube is added a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • The tube is evacuated and backfilled with an inert gas.

  • A dry, degassed solvent (e.g., Toluene or Dioxane) is added, followed by this compound (1.0 equiv.), the aryl halide or triflate (1.1 equiv.), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time, with reaction progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the pure product.

Applications in the Synthesis of Bioactive Molecules

The this compound scaffold is a key component in a variety of biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.

Structure-Activity Relationship (SAR) Insights:

Structure-activity relationship (SAR) studies on various diphenylamine derivatives have provided valuable insights into the design of potent bioactive compounds. While specific SAR data for a broad range of this compound derivatives is still emerging, general trends from related compound classes can be extrapolated. For instance, the nature and position of substituents on the third aryl ring, introduced via cross-coupling, can significantly impact biological activity.

G This compound This compound SyntheticModification Synthetic Modification (e.g., Cross-Coupling) This compound->SyntheticModification Library Library of Derivatives SyntheticModification->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A logical workflow for drug discovery utilizing this compound as a starting scaffold.

This compound is a highly valuable and versatile building block in organic synthesis with significant potential in the development of new pharmaceuticals and functional materials. The ability to readily form C-N bonds through robust and efficient methods like the Ullmann condensation and Buchwald-Hartwig amination allows for the facile generation of diverse molecular architectures. The strategic placement of a fluorine atom provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel and effective therapeutic agents continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand further, driving innovation in drug discovery and beyond.

References

Methodological & Application

Synthesis of 3-Fluorodiphenylamine via Ullmann Condensation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Fluorodiphenylamine, a valuable intermediate in the development of pharmaceuticals and other functional materials, utilizing the Ullmann condensation reaction.

Introduction

The Ullmann condensation is a well-established, copper-catalyzed cross-coupling reaction essential for the formation of carbon-nitrogen (C-N) bonds. This method is particularly useful for the synthesis of diarylamines. While traditional Ullmann conditions often require harsh reaction parameters, modern protocols have been refined to proceed under milder conditions, offering a cost-effective alternative to palladium-catalyzed methods. This application note details a laboratory-scale procedure for the synthesis of this compound from 3-fluoroaniline and iodobenzene.

Reaction Principle

The synthesis of this compound via the Ullmann condensation involves the copper-catalyzed coupling of 3-fluoroaniline with an aryl halide, in this case, iodobenzene. The reaction is typically facilitated by a copper(I) catalyst and a base, in a high-boiling polar aprotic solvent. The base is crucial for the deprotonation of the amine, forming a more nucleophilic amide intermediate that participates in the catalytic cycle.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants 3-Fluoroaniline, IodobenzeneGeneral Ullmann Condensation Principles
Catalyst Copper(I) Iodide (CuI)General Ullmann Condensation Principles
Base Anhydrous Potassium Carbonate (K₂CO₃)Adapted from US Patent 2,924,620 A
Solvent N,N-Dimethylformamide (DMF)General Ullmann Condensation Principles
Reaction Temperature 140-150 °CAdapted from US Patent 2,924,620 A
Reaction Time 12-24 hours (monitor by TLC)General Ullmann Condensation Principles
Typical Yield 60-80% (estimated)Based on similar Ullmann Condensation reactions
Product Molecular Weight 187.21 g/mol
Product Boiling Point 285.9 °C at 760 mmHg[]

Experimental Protocol

Materials:

  • 3-Fluoroaniline (Reagent grade)

  • Iodobenzene (Reagent grade)

  • Copper(I) Iodide (CuI, 98% or higher)

  • Anhydrous Potassium Carbonate (K₂CO₃, powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene (Reagent grade)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoroaniline (1.0 eq.), iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Under the inert atmosphere, add anhydrous DMF (to achieve a concentration of approximately 0.5 M with respect to 3-fluoroaniline).

  • Reaction:

    • Heat the reaction mixture to 140-150 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with toluene and filter through a pad of celite to remove the inorganic salts.

    • Wash the celite pad with additional toluene.

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) is typically effective for separating the product from any unreacted starting materials and byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: 3-Fluoroaniline, Iodobenzene, CuI, K₂CO₃ B Add Anhydrous DMF A->B C Establish Inert Atmosphere (N₂/Ar) B->C D Heat to 140-150 °C with Stirring C->D E Monitor by TLC (12-24 h) D->E F Cool to RT E->F G Dilute with Toluene & Filter F->G H Wash with NaHCO₃ & Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Column Chromatography (Silica Gel, Hexane/EtOAc) J->K L Isolate Pure This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note & Protocol: Synthesis of 3-Fluorodiphenylamine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Fluorinated Diphenylamines

The diphenylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of fluorine atoms into these scaffolds can profoundly modulate key drug properties, including metabolic stability, binding affinity, and bioavailability.[1] 3-Fluorodiphenylamine, in particular, serves as a critical building block for pharmaceuticals targeting a range of diseases. Its synthesis, therefore, requires a robust, efficient, and scalable methodology.

Historically, the formation of aryl C-N bonds was achieved through harsh methods like the Ullmann condensation, which often required high temperatures and stoichiometric copper, limiting its functional group tolerance.[2] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized C-N bond formation, offering a milder and more general route to aryl amines.[3][4] This guide provides a detailed protocol and mechanistic insights for the synthesis of this compound, tailored for researchers in synthetic and medicinal chemistry.

The Buchwald-Hartwig Amination: Mechanistic Overview

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds via a palladium-catalyzed cycle.[3] The reaction's success hinges on the interplay between the palladium center, a phosphine ligand, a base, and the substrates. While several variations of the catalytic cycle exist depending on the specific reagents, the generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., iodobenzene). This forms a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[6]

  • Amine Coordination & Deprotonation: The amine (3-fluoroaniline) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the product, this compound, is eliminated from the palladium center. This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

The choice of ligand is critical for the reaction's efficiency. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or RuPhos, are known to promote both the oxidative addition and the final reductive elimination steps, leading to higher yields and broader substrate scope.[2]

Buchwald_Hartwig_Amination Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂PdII(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation (+ R₂NH, - Base-H⁺X⁻) PdII_Aryl->Amine_Coord PdII_Amido L₂PdII(Ar)(NR₂) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (this compound) RedElim->Product center ArX Ar-X (Iodobenzene) ArX->OxAdd R2NH R₂NH (3-Fluoroaniline) R2NH->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

This protocol details the coupling of iodobenzene with 3-fluoroaniline. Aryl bromides can also be used, though they are generally less reactive than aryl iodides.[7]

Materials and Equipment
Reagent/MaterialFormulaGradeSupplier
IodobenzeneC₆H₅I≥98%Standard Supplier
3-FluoroanilineC₆H₆FN≥99%Standard Supplier
Palladium(II) AcetatePd(OAc)₂Catalyst GradeStandard Supplier
XPhosC₃₃H₄₇P≥98%Standard Supplier
Sodium tert-butoxideNaOtBu≥97%Standard Supplier
TolueneC₇H₈AnhydrousStandard Supplier
Diethyl Ether(C₂H₅)₂OACS GradeStandard Supplier
Saturated NaCl SolutionNaCl(aq)-Lab Prepared
Anhydrous MgSO₄MgSO₄-Standard Supplier

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heat plate

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup Workflow

Caption: Workflow for the Buchwald-Hartwig reaction setup.

  • Inert Atmosphere Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (22.4 mg, 0.1 mmol, 2 mol%) and XPhos (95.3 mg, 0.2 mmol, 4 mol%).

    • Scientist's Note: The use of a biaryl phosphine ligand like XPhos is crucial for achieving high catalytic activity, especially with potentially challenging substrates.[2] The Pd:Ligand ratio is typically between 1:1 and 1:2.

  • Addition of Base and Reactants: Add sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 equiv). Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen three times.

    • Scientist's Note: An inert atmosphere is critical to prevent the oxidation of the Pd(0) species and the phosphine ligand, which would deactivate the catalyst. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the amine without competing in side reactions.[8]

  • Solvent and Substrate Addition: Through the septum, add anhydrous toluene (25 mL) via syringe. Stir the mixture for 5 minutes. Then, add iodobenzene (0.56 mL, 5.0 mmol, 1.0 equiv) followed by 3-fluoroaniline (0.58 mL, 6.0 mmol, 1.2 equiv).

    • Scientist's Note: A slight excess of the amine component is often used to ensure complete consumption of the more expensive aryl halide.

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and allow the reaction to stir vigorously under the inert atmosphere.

    • Scientist's Note: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by carefully adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl solution (brine, 1 x 40 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Expected Results
ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.20 (m), 7.15-7.05 (m), 6.95-6.85 (m), 6.70-6.60 (m)
¹⁹F NMR (CDCl₃, 376 MHz) δ -112 to -114 ppm
Mass Spectrometry (EI) m/z = 187 (M⁺)

Troubleshooting and Optimization

  • Low or No Conversion: This is often due to catalyst deactivation. Ensure all glassware is scrupulously dried and that the reaction is maintained under a strictly inert atmosphere. The quality of the reagents, particularly the base and solvent, is paramount.

  • Formation of Side Products: Hydrodehalogenation (replacement of the halide with hydrogen) can occur. Using a slightly lower reaction temperature or a different ligand/base combination may mitigate this.

  • Diaryl-amination: If a primary amine is used, double arylation can sometimes be a problem. Using ligands like BrettPhos can enhance selectivity for monoarylation.[2] For this specific synthesis, it is not an issue as a secondary amine is the product.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorodiphenylamine is a valuable scaffold in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of molecules, often leading to improved metabolic stability, binding affinity, and lipophilicity. The palladium-catalyzed Buchwald-Hartwig amination stands out as one of the most robust and versatile methods for the synthesis of this compound and its derivatives. This reaction facilitates the formation of a carbon-nitrogen bond between 3-fluoroaniline and an aryl halide or triflate. This document provides detailed protocols and application notes for this important transformation.

The Buchwald-Hartwig amination is a cross-coupling reaction that has revolutionized the synthesis of arylamines.[1] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Reaction Principle

The synthesis of this compound via the Buchwald-Hartwig amination involves the palladium-catalyzed coupling of 3-fluoroaniline with an aryl halide (e.g., iodobenzene or bromobenzene). The general reaction scheme is presented below:

Figure 1. General reaction scheme for the palladium-catalyzed synthesis of this compound.

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Data Presentation: Comparison of Reaction Conditions

The successful synthesis of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the Buchwald-Hartwig amination of aryl halides with anilines, providing a comparative overview for reaction optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1IodobenzenePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene100HighGeneral Protocol[2]
2BromobenzenePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Dioxane110GoodGeneral Protocol[3]
3Aryl Bromide[Pd(allyl)Cl]₂ (0.5)AdBippyPhos (1)KOPh (1.4)Toluene100High[4][5]
4Iodobenzeneγ-Fe₂O₃@MBD/Pd-Co (0.05)-t-BuONa (2)Water5090[6][7]
5Aryl ChloridePd₂(dba)₃ (0.25)L1 (0.5)KOtBu (1.5)TolueneRTHigh[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using a palladium-catalyzed approach.

Protocol 1: Synthesis of this compound from 3-Fluoroaniline and Iodobenzene

This protocol is a representative procedure based on established Buchwald-Hartwig amination conditions.

Materials:

  • 3-Fluoroaniline

  • Iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%).

  • Add 3-fluoroaniline (1.0 mmol, 1.0 equiv) and iodobenzene (1.1 mmol, 1.1 equiv).

  • Add sodium tert-butoxide (1.2 mmol, 1.2 equiv).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reaction Execution: Add anhydrous toluene (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the key steps in the palladium-catalyzed formation of the C-N bond in the synthesis of this compound.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide L-Pd(II)(Ar)(X) OxAdd->PdII_ArylHalide Amine_Coord Amine Coordination PdII_ArylHalide->Amine_Coord R'-NH₂ PdII_Amine_Complex [L-Pd(II)(Ar)(NHR')]+X- Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation (-HX) PdII_Amine_Complex->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR' RedElim->Product

Buchwald-Hartwig Catalytic Cycle.
Experimental Workflow

The following diagram outlines the general experimental workflow for the palladium-catalyzed synthesis of this compound.

Experimental_Workflow start Start setup Reaction Setup: - Add Pd catalyst, ligand, 3-fluoroaniline, aryl halide, and base to Schlenk flask. start->setup inert Establish Inert Atmosphere: - Purge with N₂ or Ar. setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 100 °C, 12-24h) solvent->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool, dilute, and filter. monitor->workup Complete purify Purification: - Column Chromatography workup->purify product Isolate Pure this compound purify->product

General Experimental Workflow.

References

The Strategic Application of 3-Fluorodiphenylamine in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern pharmaceutical research, the strategic incorporation of fluorinated intermediates is a cornerstone of developing novel therapeutics with enhanced pharmacological profiles. Among these, 3-Fluorodiphenylamine stands out as a versatile scaffold. The presence of the fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block in medicinal chemistry.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound as a key intermediate in the synthesis of innovative drug candidates, with a particular focus on its application in the development of kinase and ion channel modulators.

Core Applications of this compound

This compound and its derivatives are integral to the synthesis of a variety of biologically active compounds. The diphenylamine core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly in oncology and immunology. The addition of a fluorine atom at the 3-position offers a strategic advantage for fine-tuning the physicochemical properties of the final compound.

Key therapeutic areas where this compound-derived scaffolds have shown promise include:

  • Kinase Inhibition: The diphenylamine scaffold is a common feature in many Type II kinase inhibitors, which target the inactive conformation of the kinase. These inhibitors are crucial in cancer therapy. Derivatives of fluorinated diphenylamines are being explored for their potential to inhibit various kinases, including FMS-like tyrosine kinase 3 (FLT3), which is a validated target in acute myeloid leukemia (AML).[3][4][5]

  • Ion Channel Modulation: Transient Receptor Potential Canonical 6 (TRPC6) channels are implicated in a range of pathologies, including kidney diseases and cardiovascular disorders.[6][7][8][9] The diphenylamine structure can serve as a basis for the development of potent and selective TRPC6 inhibitors.

  • Antimicrobial Agents: Diphenylamine derivatives have demonstrated significant antibacterial and antifungal activities.[10][11][12] The introduction of a fluorine atom can potentially enhance the antimicrobial potency and spectrum of these compounds.

Data Summary: Biological Activities of Related Compounds

To illustrate the potential of the fluorodiphenylamine scaffold, the following table summarizes the biological activities of various diphenylamine derivatives and related fluorinated compounds.

Compound ClassTarget/ActivityPotency (IC50/MIC)Therapeutic AreaReference
Fluorinated Diphenylamine ChalconesAntibacterialMICs: 25-250 µg/mlInfectious Diseases[10]
AntifungalMICs: 250-1000 µg/mlInfectious Diseases[10]
SAR7334 (TRPC6 Inhibitor)TRPC6IC50: 9.5 nMCardiovascular, Kidney Disease[7]
3H-Pyrazolo[4,3-f]quinoline DerivativesFLT3 KinaseNanomolar IC50 valuesOncology (AML)[13]
2-hydrazinyl-N-N, diphenyl acetamide derivativesAntimicrobial/AntifungalSignificant ActivityInfectious Diseases[11][12]

Experimental Protocols

The following protocols provide a generalized framework for the utilization of this compound in the synthesis of a target drug candidate.

Protocol 1: Synthesis of a Kinase Inhibitor Precursor via Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a heterocyclic halide, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Aryl or Heteroaryl Halide (e.g., 4-chloropyrimidine)

  • Palladium Catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of a newly synthesized compound derived from this compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant Kinase (e.g., FLT3)

  • Kinase Substrate (e.g., a specific peptide)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The following diagram illustrates the general workflow from the starting material, this compound, to the biological evaluation of the final compound.

G A This compound (Starting Material) B Buchwald-Hartwig Coupling Reaction A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E Pure Inhibitor Candidate D->E F In Vitro Kinase Inhibition Assay E->F G IC50 Determination F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound -Derived Inhibitor Inhibitor->Receptor

References

Application Notes and Protocols for the Synthesis of Bioactive Carbazole Derivatives from 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of bioactive carbazole derivatives, starting from 3-fluorodiphenylamine. The protocols focus on a palladium-catalyzed intramolecular C-H arylation strategy to yield 6-fluorocarbazole, a scaffold associated with significant anticancer properties.

Introduction

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom into the carbazole scaffold can enhance metabolic stability and binding affinity to biological targets, often leading to improved pharmacological profiles. This application note details a robust synthetic route to 6-fluorocarbazole and its derivatives, starting from the readily accessible this compound, and explores their potential as anticancer agents.

Data Presentation: Bioactivity of Fluorinated Carbazole Derivatives

The following table summarizes the in vitro anticancer activity of representative 6-substituted carbazole derivatives against a human glioma cell line (U87MG). The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR1R2Cancer Cell LineIC50 (µM)
1 HHU87MG141.8
2 BrHU87MG17.97
3 OCH₃HU87MG15.25
4 HCH₂CH₃U87MG66.70
5 BrCH₂CH₃U87MG29.58
6 OCH₃CH₂CH₃U87MG23.80

Experimental Protocols

This section provides a detailed two-step experimental protocol for the synthesis of 6-fluoro-9H-carbazole from this compound.

Step 1: Bromination of this compound to N-(2-bromo-4-fluorophenyl)aniline

This initial step introduces a bromine atom ortho to the amino group, which is crucial for the subsequent palladium-catalyzed cyclization.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN)

    • Stir bar

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the precipitate with water and a small amount of cold ethanol.

    • Dry the product under vacuum to obtain N-(2-bromo-4-fluorophenyl)aniline.

    • Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy.

Step 2: Palladium-Catalyzed Intramolecular C-H Arylation to 6-Fluoro-9H-carbazole

This key step involves the formation of the carbazole ring system via a palladium-catalyzed intramolecular C-H activation and C-N bond formation.

  • Materials:

    • N-(2-bromo-4-fluorophenyl)aniline (from Step 1)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Stir bar

    • Schlenk flask

    • Magnetic stirrer with heating mantle

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add N-(2-bromo-4-fluorophenyl)aniline (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

    • Add anhydrous dimethylformamide (DMF) via syringe.

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-fluoro-9H-carbazole.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization cluster_bio Biological Evaluation start This compound step1 N-(2-bromo-4-fluorophenyl)aniline start->step1 NBS, CH3CN step2 6-Fluoro-9H-carbazole step1->step2 Pd(OAc)2, PPh3, K2CO3, DMF bio Anticancer Activity Screening step2->bio In vitro assays apoptosis_pathway Carbazole Bioactive Carbazole Derivative Mito Mitochondrion Carbazole->Mito Induces mitochondrial outer membrane permeabilization CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Application Notes and Protocols: The Role of 3-Fluorodiphenylamine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-fluorodiphenylamine scaffold is a privileged pharmacophore in the design and synthesis of potent kinase inhibitors, contributing to enhanced binding affinity and improved pharmacokinetic profiles. This document provides detailed application notes on the significance of this moiety and presents a representative experimental protocol for the synthesis of a kinase inhibitor core structure featuring the this compound unit via a palladium-catalyzed Buchwald-Hartwig amination. Furthermore, it includes a compilation of inhibitory activities of various kinase inhibitors incorporating this scaffold and visual representations of key signaling pathways targeted by these inhibitors.

Introduction

Kinase inhibitors have revolutionized the landscape of targeted therapy, particularly in oncology. The diarylamine motif is a common feature in many of these inhibitors, acting as a hinge-binding element that mimics the adenine region of ATP. The incorporation of a fluorine atom, specifically at the 3-position of one of the phenyl rings to form a this compound moiety, has been shown to be a valuable strategy in medicinal chemistry. The electronegativity and small size of the fluorine atom can lead to favorable interactions with the kinase active site, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the diarylamine nitrogen, thereby influencing cell permeability and overall drug-like properties.

This document serves as a practical guide for researchers interested in leveraging the this compound scaffold for the development of novel kinase inhibitors.

Key Kinase Targets and Signaling Pathways

Kinase inhibitors bearing the this compound moiety have shown activity against a range of important cancer-related kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in EGFR are common in non-small cell lung cancer (NSCLC).

  • Human Epidermal Growth Factor Receptor 2 (HER2): A member of the EGFR family that is overexpressed in a significant portion of breast cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • p38 Mitogen-Activated Protein Kinase (MAPK): A serine/threonine kinase involved in cellular responses to stress and inflammation, and implicated in cancer progression.

The following diagrams illustrate the canonical signaling pathways of these kinases.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerizes with HER3 to activate RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth

HER2 Signaling Pathway

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

VEGFR Signaling Pathway

p38_MAPK_Signaling Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activate MKK MKK3 / MKK6 MAP3K->MKK Phosphorylate p38 p38 MAPK MKK->p38 Phosphorylate Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Phosphorylate Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Response

p38 MAPK Signaling Pathway

Quantitative Data: Inhibitory Activity of Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of selected kinase inhibitors that feature a this compound or a closely related moiety.

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)Cell Line (for cellular assays)
LapatinibEGFR, HER28, 9BT474
NeratinibEGFR, HER259, 92-
Representative DianilinopyrimidineEGFR560 (A549), 2460 (PC-3), 2210 (HepG2)A549, PC-3, HepG2
Pyridinylquinoxaline derivative (6f)p38α MAP Kinase81-
Pyrido[2,3-b]pyrazine derivative (9e)p38α MAP Kinase38-
Indole-2-one derivative (13d)VEGFR-226.38-

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

The following section provides a representative protocol for the synthesis of a diarylamine, a key step in the preparation of many kinase inhibitors containing the this compound scaffold, via a Buchwald-Hartwig amination reaction.

General Synthetic Workflow

The synthesis of a kinase inhibitor incorporating the this compound moiety often involves the coupling of a heterocyclic core (often an aryl halide) with 3-fluoroaniline or a derivative.

Synthetic_Workflow A Heterocyclic Core (with leaving group, e.g., -Br, -Cl) C Buchwald-Hartwig Amination A->C B 3-Fluoroaniline B->C D Diarylamine Intermediate C->D E Further Functionalization D->E F Final Kinase Inhibitor E->F

General Synthetic Workflow
Protocol: Buchwald-Hartwig Amination for the Synthesis of a 3-Fluorodiarylamine Intermediate

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with 3-fluoroaniline.

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-Fluoroaniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, cesium carbonate, and Xantphos.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene, followed by 3-fluoroaniline and Pd₂(dba)₃.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-fluorodiarylamine intermediate.

Note: Reaction conditions (catalyst, ligand, base, solvent, and temperature) may require optimization depending on the specific substrates used.

Conclusion

The this compound moiety is a valuable component in the design of potent and selective kinase inhibitors. Its incorporation can lead to improved biological activity and favorable drug-like properties. The synthetic accessibility of this scaffold, primarily through robust cross-coupling methodologies like the Buchwald-Hartwig amination, makes it an attractive starting point for the development of novel therapeutics targeting a range of kinases implicated in cancer and other diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound-based compounds in their drug discovery programs.

Application Notes and Protocols: Step-by-Step Protocol for Ullmann Coupling of 3-Fluorodiphenylamine with Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone in the synthesis of triarylamines, which are pivotal structural motifs in materials science and medicinal chemistry. This protocol details the copper-catalyzed N-arylation of 3-Fluorodiphenylamine with various phenol-derived aryl halides. The introduction of a third aryl group onto the nitrogen atom of a diarylamine via this method allows for the construction of complex, sterically hindered, and electronically diverse triarylamine scaffolds. Modern Ullmann reactions, often accelerated by the use of specific ligands, proceed under milder conditions than the classical protocols, offering broader functional group tolerance and improved yields.

The reaction proceeds via the copper-catalyzed coupling of a secondary amine with an aryl halide. A copper(I) salt is a common catalyst, and the addition of a chelating ligand, such as 1,10-phenanthroline or an amino acid derivative, can significantly enhance the reaction rate and efficiency. A base is required to deprotonate the secondary amine, forming the corresponding amide in situ, which then participates in the catalytic cycle.

Experimental Protocol

This protocol provides a general procedure for the Ullmann N-arylation of this compound with a representative phenol-derived aryl iodide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole, as a derivative of phenol)

  • Copper(I) Iodide (CuI)

  • 1,10-phenanthroline (ligand)

  • Potassium Carbonate (K₂CO₃) (base)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the aryl halide (1.1 eq.), Copper(I) Iodide (CuI, 0.1 eq.), 1,10-phenanthroline (0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). This cycle should be repeated three times to ensure an inert atmosphere.

    • Add anhydrous toluene via syringe to the flask. The typical concentration is 0.5 M with respect to the limiting reactant.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to reflux (approximately 110 °C for toluene).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the aryl halide.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the insoluble inorganic salts. Wash the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the desired triarylamine.

Data Presentation

The following table summarizes representative conditions and yields for the Ullmann N-arylation of diarylamines with aryl halides, based on literature precedents for similar reactions.

EntryDiarylamineAryl HalideCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
1Diphenylamine4-IodotolueneCuI (10)1,10-phenanthroline (10)K₂CO₃ (2)Toluene110495
2Diphenylamine4-BromoanisoleCuI (10)1,10-phenanthroline (10)K₂CO₃ (2)Toluene1101888
33-Methyldiphenylamine4-IodotolueneCuCl (20)1,10-phenanthroline (20)KOH (2)Toluene130483
4Diphenylamine1-Iodo-4-nitrobenzeneCuI (10)N,N-dimethylglycine (20)K₂CO₃ (2)Dioxane1002492
5Diphenylamine4-ChlorobenzonitrileCuI (10)L-proline (20)K₃PO₄ (2)DMSO902485

Mandatory Visualization

Ullmann_Coupling_Workflow Experimental Workflow for Ullmann Coupling reagents 1. Reagent Addition - this compound - Aryl Halide - CuI Catalyst - Ligand - Base setup 2. Reaction Setup - Assemble glassware - Purge with inert gas - Add anhydrous solvent reagents->setup reaction 3. Reaction - Heat to reflux with stirring - Monitor by TLC/GC-MS setup->reaction workup 4. Work-up - Cool to room temperature - Dilute and filter - Wash with water and brine reaction->workup purification 5. Purification - Concentrate crude product - Purify by column chromatography workup->purification product 6. Final Product - Isolate pure triarylamine purification->product

Caption: General experimental workflow for the Ullmann coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluorodiphenylamine with Aliphatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to a wide array of arylamines.[1][2] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it an invaluable tool in the pharmaceutical and materials science industries, where the arylamine motif is a common structural feature in bioactive molecules and functional materials.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-fluorodiphenylamine with a range of aliphatic amines. The presence of the fluorine atom on the aromatic ring can influence the reactivity of the substrate, and the nature of the aliphatic amine partner necessitates careful optimization of the reaction conditions to achieve high yields and purity. These notes are intended to guide researchers in developing robust and efficient synthetic procedures for this important transformation.

Catalytic Cycle and Key Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (in this case, an appropriately substituted 3-fluorophenyl precursor to this compound) reacts with the Pd(0) complex to form a Pd(II) intermediate.[1][3]

  • Amine Coordination and Deprotonation: The aliphatic amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.[1][3]

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][3]

A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine.[2] The choice of an appropriate phosphine ligand is critical to promote the desired reductive elimination pathway and suppress such side reactions.[1]

Data Presentation: Reaction Conditions for the Amination of Aryl Halides with Aliphatic Amines

The following table summarizes representative conditions for the Buchwald-Hartwig amination of various aryl halides with aliphatic amines, providing a starting point for the optimization of the reaction with this compound.

Aryl HalideAliphatic AminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromideFluoroalkylamine[Pd(allyl)Cl]₂ (0.5)AdBippyPhos (1.0)KOPh (1.5)Toluene10018High[4]
Aryl ChloridePrimary AlkylaminePd₂(dba)₃ (1.0)BrettPhos (2.0)NaOtBu (1.2)Toluene10018Good[5]
Aryl ChlorideSecondary AlkylaminePd₂(dba)₃ (1.0)RuPhos (2.0)NaOtBu (1.2)Toluene10018Good[5]
Aryl Bromiden-Butylamine[Pd(crotyl)Cl]₂ (0.5)BippyPhos (2.0)KOtBu (2.0)THF/H₂O60-92[6]
Aryl BromideCyclohexylamine[Pd(crotyl)Cl]₂ (0.5)BippyPhos (2.0)KOtBu (2.0)THF/H₂O60-85[6]
Aryl BromideMorpholine[Pd(crotyl)Cl]₂ (0.5)BippyPhos (2.0)KOtBu (2.0)THF/H₂O60-95[6]

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of an aryl halide with an aliphatic amine. This should be adapted and optimized for the specific reaction of this compound.

Materials:

  • Aryl halide (e.g., a suitable precursor to this compound)

  • Aliphatic amine

  • Palladium precursor (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)

  • Phosphine ligand (e.g., AdBippyPhos, BrettPhos, RuPhos)

  • Base (e.g., NaOtBu, KOPh, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, THF, dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add the aryl halide and the aliphatic amine to the reaction vessel, followed by the anhydrous solvent.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from 60 to 110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound derivative.

Note on Base Selection: For substrates or products that are sensitive to strong bases, such as certain fluoroalkylanilines, the use of a weaker base like potassium phenoxide (KOPh) is recommended to prevent degradation and improve yields.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Workflow prep Reagent Preparation (Aryl Halide, Amine, Pd Precursor, Ligand, Base, Solvent) setup Reaction Setup (Inert Atmosphere) prep->setup Add reagents reaction Reaction (Heating & Stirring) setup->reaction Set temperature monitoring Reaction Monitoring (TLC, GC/LC-MS) reaction->monitoring Take aliquots monitoring->reaction Continue reaction workup Aqueous Work-up monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification Extract & dry product Final Product purification->product Isolate pure compound

Caption: General workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-alkylated this compound derivatives. Careful selection of the palladium precursor, phosphine ligand, base, and solvent is crucial for achieving high yields and purity. The provided data and protocols offer a solid foundation for researchers to develop and optimize these important C-N bond-forming reactions for applications in drug discovery and materials science.

References

Large-Scale Synthesis of 3-Fluorodiphenylamine for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 3-Fluorodiphenylamine, a key intermediate in the pharmaceutical and specialty chemical industries. The information is curated for professionals in research, development, and manufacturing, focusing on scalable and efficient synthetic methodologies.

Introduction

This compound is a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs) and materials for optoelectronic applications. Its industrial production necessitates robust, cost-effective, and scalable synthetic routes. The two primary methods employed for the large-scale synthesis of diarylamines, and by extension this compound, are the Ullmann condensation and the Buchwald-Hartwig amination. This document will detail both methodologies, providing comparative data and step-by-step protocols.

Industrial Applications of this compound

While specific industrial applications of this compound are often proprietary, its structural motif is prevalent in:

  • Pharmaceuticals: As a scaffold in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds. The fluorine substituent can enhance metabolic stability and binding affinity.

  • Specialty Chemicals: In the synthesis of dyes, pigments, and polymers where the unique electronic properties of the fluorinated diarylamine are advantageous.

  • Agrochemicals: As an intermediate in the production of certain herbicides and fungicides.

Synthetic Methodologies

The selection of a synthetic route for industrial-scale production depends on factors such as cost of raw materials and catalysts, reaction efficiency, safety, and environmental impact.

Ullmann Condensation

The Ullmann condensation is a classical and well-established method for the formation of diarylamine bonds, utilizing a copper catalyst.[1][2] It is a cost-effective option, particularly for large-scale manufacturing.[3] A historical patent explicitly mentions the preparation of this compound using this method.

Reaction Scheme:

Workflow for Ullmann Condensation of this compound:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Reactor: - 3-Fluoroaniline - Aryl Halide (e.g., Iodobenzene) - Copper Catalyst (e.g., CuI) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF, Toluene) heat Heat to 120-200 °C reagents->heat Inert Atmosphere (N₂) monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to RT monitor->cool filter Filter Catalyst cool->filter extract Solvent Extraction filter->extract distill Distillation extract->distill crystallize Crystallization distill->crystallize product This compound crystallize->product

Caption: General workflow for the Ullmann condensation synthesis of this compound.

Experimental Protocol: Ullmann Condensation (Industrial Scale)

Materials:

ReagentMolar RatioNotes
3-Fluoroaniline1.0
Iodobenzene1.0 - 1.2Aryl bromides or chlorides can be used but may require harsher conditions.
Copper(I) Iodide (CuI)0.05 - 0.1Other copper sources like copper powder or copper oxides can be used.[2]
Potassium Carbonate (K₂CO₃)2.0Other bases like Cs₂CO₃ or K₃PO₄ can be screened for optimization.[4]
Dimethylformamide (DMF)-High-boiling polar aprotic solvent. Toluene can also be used.[1][5]

Procedure:

  • Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is charged with 3-fluoroaniline, iodobenzene, copper(I) iodide, and potassium carbonate.

  • Inerting: The reactor is purged with nitrogen to establish an inert atmosphere.

  • Solvent Addition: Anhydrous DMF is added to the reactor.

  • Reaction: The reaction mixture is heated to 120-160°C with vigorous stirring. The reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., toluene) and filtered to remove the inorganic salts and copper catalyst.

  • Purification: The filtrate is washed with water to remove residual DMF and salts. The organic layer is then concentrated under reduced pressure. The crude this compound is purified by vacuum distillation. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Representative for Ullmann Condensation):

ParameterValueReference
Yield 60-80%General range for Ullmann arylations.[2]
Catalyst Loading 5-10 mol%[2]
Reaction Time 12-24 hours[3]
Purity (after distillation) >98%Typical industrial specification.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with higher yields and functional group tolerance compared to the Ullmann condensation.[6][7] However, the cost of the palladium catalyst and specialized phosphine ligands can be a significant factor in large-scale production.[3]

Reaction Scheme:

Workflow for Buchwald-Hartwig Amination of this compound:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Reactor: - 3-Fluoroaniline - Aryl Halide (e.g., Chlorobenzene) - Palladium Pre-catalyst - Phosphine Ligand - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) heat Heat to 80-120 °C reagents->heat Inert Atmosphere (N₂) monitor Monitor Progress (HPLC/GC) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Wash filter->extract distill Solvent Removal extract->distill crystallize Crystallization distill->crystallize product This compound crystallize->product

Caption: General workflow for the Buchwald-Hartwig amination synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination (Industrial Scale)

Materials:

ReagentMolar RatioNotes
3-Fluoroaniline1.0
Chlorobenzene1.0 - 1.2Aryl bromides or triflates can also be used.[6]
Palladium(II) Acetate (Pd(OAc)₂)0.01 - 0.02Pre-catalysts like Pd₂(dba)₃ can also be used.[8]
XPhos0.02 - 0.04A variety of biaryl phosphine ligands can be screened for optimal performance.[9]
Sodium tert-butoxide (NaOtBu)1.5 - 2.0A strong, non-nucleophilic base.
Toluene-Anhydrous, degassed solvent.

Procedure:

  • Reactor Setup: A suitable reactor is charged with palladium(II) acetate and the phosphine ligand (e.g., XPhos).

  • Inerting: The reactor is thoroughly purged with nitrogen.

  • Solvent and Reagents: Anhydrous, degassed toluene is added, followed by 3-fluoroaniline, chlorobenzene, and sodium tert-butoxide.

  • Reaction: The mixture is heated to 80-110°C and stirred until the reaction is complete as determined by HPLC or GC analysis.

  • Work-up: The reaction mixture is cooled to room temperature and diluted with a suitable organic solvent. The mixture is then filtered through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: The filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization.

Quantitative Data (Representative for Buchwald-Hartwig Amination):

ParameterValueReference
Yield 85-95%General range for Buchwald-Hartwig aminations.[7]
Catalyst Loading 1-2 mol%[8]
Reaction Time 4-12 hours[8]
Purity (after purification) >99%Typical industrial specification.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are viable methods for the large-scale synthesis of this compound. The choice between the two often comes down to a trade-off between the lower cost of the copper-based Ullmann reaction and the higher efficiency and milder conditions of the palladium-catalyzed Buchwald-Hartwig amination.[3] For industrial applications, process optimization to minimize catalyst loading, reaction times, and waste generation is crucial for both methods. The protocols and data presented here provide a solid foundation for the development and implementation of a robust and efficient manufacturing process for this compound.

References

Application Notes and Protocols: 3-Fluorodiphenylamine in the Synthesis of Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of organic light-emitting diode (OLED) materials derived from 3-fluorodiphenylamine. The inclusion of a fluorine atom on the diphenylamine backbone can significantly influence the electronic and photophysical properties of the resulting materials, making it a valuable building block for the development of next-generation OLEDs.

Introduction to this compound in OLEDs

This compound serves as a versatile precursor for the synthesis of hole transport materials (HTMs) and emissive layer (EML) components in OLED devices. The strategic incorporation of a fluorine atom can enhance several key properties of the final material:

  • Electrochemical Stability: The electron-withdrawing nature of fluorine can lower the highest occupied molecular orbital (HOMO) energy level, leading to improved stability against oxidation and a better energy level alignment with other layers in the OLED stack.

  • Intermolecular Interactions: Fluorine substitution can influence the molecular packing in the solid state, potentially leading to improved charge mobility and device efficiency.

  • Solubility: The presence of fluorine can enhance the solubility of the resulting materials in organic solvents, facilitating device fabrication through solution-processing techniques.

  • Photophysical Properties: Fluorination can tune the emission color and photoluminescence quantum yield (PLQY) of emissive materials.

The primary synthetic route to incorporate this compound into larger molecular structures for OLED applications is through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.

Key Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is instrumental in coupling this compound with various aryl halides or triflates to construct the desired triarylamine-based OLED materials.

A general representation of the Buchwald-Hartwig amination involving this compound is depicted below:

G cluster_product Product reactant1 This compound product Triarylamine-based OLED Material reactant1->product C-N Coupling reactant2 Aryl Halide/Triflate (Ar-X) reactant2->product catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) ligand Phosphine Ligand (e.g., P(t-Bu)3, XPhos) base Base (e.g., NaOtBu, Cs2CO3) solvent Solvent (e.g., Toluene, Dioxane) temperature Heat

Fig. 1: General scheme of Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a Triarylamine-based Hole Transport Material

This protocol provides a detailed methodology for the synthesis of a representative hole transport material using this compound and an aryl bromide via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotriphenylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

  • Magnetic stirrer and heating mantle

  • Solvents for purification (e.g., dichloromethane, hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.), the aryl bromide (1.1 eq.), sodium tert-butoxide (1.4 eq.), and a magnetic stir bar.

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium catalyst and ligand. For example, dissolve palladium(II) acetate (0.02 eq.) and tri(tert-butyl)phosphine (0.04 eq.) in anhydrous toluene.

  • Reaction Initiation: Add anhydrous toluene to the Schlenk flask containing the reactants and base, followed by the addition of the catalyst/ligand solution.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir vigorously for the required reaction time (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure triarylamine product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Properties of a Hypothetical this compound-based HTM

The following table summarizes the expected properties of a hypothetical hole transport material (HTM-F) synthesized from this compound. These values are representative and can vary depending on the specific molecular structure.

PropertyValueMethod of Determination
Chemical Formula CₓHᵧFN₂-
Molecular Weight -Mass Spectrometry
Glass Transition Temp. (Tg) > 100 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 350 °CThermogravimetric Analysis (TGA)
HOMO Energy Level -5.2 to -5.5 eVCyclic Voltammetry (CV)
LUMO Energy Level -2.0 to -2.3 eVCV and UV-Vis Spectroscopy
Triplet Energy (T₁) > 2.7 eVPhosphorescence Spectroscopy
Photoluminescence (PL) max 400 - 450 nm (in solution)Fluorescence Spectroscopy
PL Quantum Yield (PLQY) > 70%Integrating Sphere Measurement

OLED Device Fabrication and Performance

The synthesized this compound-based materials can be incorporated into OLED devices as the hole transport layer or as a component of the emissive layer. A typical device architecture is as follows:

G cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) EML->ETL HTL Hole Transport Layer (HTL) (this compound derivative) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL

Fig. 2: A typical multilayer OLED device structure.

The performance of an OLED device incorporating a hypothetical this compound-based HTM is summarized in the table below.

Performance MetricRepresentative Value
Turn-on Voltage < 3.5 V
Maximum Luminance > 10,000 cd/m²
Maximum Current Efficiency > 15 cd/A
Maximum Power Efficiency > 10 lm/W
Maximum External Quantum Eff. > 7%
Electroluminescence (EL) max Dependent on Emitter
CIE Coordinates (x, y) Dependent on Emitter

Note: The actual performance will be highly dependent on the specific material, the choice of the emitter, and the overall device architecture and fabrication conditions.

Conclusion

This compound is a promising building block for the synthesis of advanced materials for organic light-emitting diodes. The introduction of fluorine can lead to materials with enhanced thermal and electrochemical stability, as well as tunable photophysical properties. The well-established Buchwald-Hartwig amination provides a reliable synthetic route for the incorporation of the this compound moiety into a wide range of molecular architectures. Further research and development in this area are expected to yield novel and highly efficient OLED materials for next-generation displays and lighting applications.

References

Application Notes and Protocols: The Strategic Role of 3-Fluorodiphenylamine and its Precursors in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

The strategic incorporation of fluorine into agrochemical scaffolds is a proven methodology for enhancing biological efficacy, metabolic stability, and overall performance. This technical guide delves into the synthesis and potential applications of 3-Fluorodiphenylamine, a fluorinated diarylamine with latent potential in agrochemical design. Recognizing the limited publicly documented direct use of this compound as a primary starting material, this document provides a comprehensive overview of its synthesis via classical and modern catalytic methods. Furthermore, it explores the well-established applications of its key precursor, 3-fluoroaniline, in the synthesis of commercial agrochemicals. Detailed protocols, mechanistic insights, and comparative data are presented to empower researchers in the rational design and development of next-generation crop protection agents.

Introduction: The Fluorine Advantage in Agrochemical Design

The introduction of fluorine into bioactive molecules can profoundly alter their physicochemical properties.[1][2] The high electronegativity and small atomic radius of fluorine can enhance binding affinity to target enzymes or receptors, increase metabolic stability by blocking sites of oxidative metabolism, and modify lipophilicity to improve transport across biological membranes.[3][4] These benefits have made fluorinated compounds a cornerstone of modern agrochemical research, leading to the development of highly potent and selective herbicides, fungicides, and insecticides.[5]

Diphenylamine and its derivatives have a long history in agriculture, primarily as antioxidants and fungicides.[6] Their mode of action can be multifaceted, including the uncoupling of oxidative phosphorylation.[7] The fusion of a diphenylamine scaffold with fluorine substitution, as in this compound, presents an intriguing template for the discovery of novel agrochemicals with potentially enhanced properties.

Synthesis of this compound: Key Methodologies

The synthesis of unsymmetrical diarylamines like this compound can be achieved through several robust methods. The two most prominent approaches are the classical Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that has been a long-standing method for the formation of C-N bonds.[8][9] While it often requires harsh reaction conditions, it remains a valuable tool, especially for large-scale synthesis.

Reaction Principle: The reaction proceeds by the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.

Generalized Protocol for Ullmann Condensation: A mixture of 3-fluoroaniline, an aryl halide (e.g., bromobenzene), a copper catalyst (e.g., copper(I) iodide), a base (e.g., potassium carbonate), and a high-boiling polar solvent (e.g., N,N-dimethylformamide) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.

dot

Ullmann_Condensation Reactants 3-Fluoroaniline + Aryl Halide Heating Heating (High Temperature) Reactants->Heating Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent High-Boiling Solvent (e.g., DMF) Solvent->Heating Product This compound Heating->Product

Caption: Workflow for Ullmann Condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[10][11]

Reaction Principle: The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[12]

Generalized Protocol for Buchwald-Hartwig Amination: To a reaction vessel under an inert atmosphere are added an aryl halide (e.g., 1-bromo-3-fluorobenzene), an amine (e.g., aniline), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous aprotic solvent (e.g., toluene). The mixture is heated, and the reaction progress is monitored. After completion, the reaction is quenched, and the product is isolated and purified.

dot

Buchwald_Hartwig_Amination Reactants Aryl Halide/Triflate + Amine Product This compound Reactants->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Pd(0)/Pd(II) cycle Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Catalyst Base Base (e.g., NaOᵗBu) Base->Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product

Caption: Key components of Buchwald-Hartwig amination.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper-basedPalladium-based
Temperature High (often >150 °C)Mild to moderate (can be room temp.)
Substrate Scope More limited, often requires activated aryl halidesBroad, includes aryl chlorides, bromides, iodides, and triflates
Functional Group Tolerance ModerateHigh
Ligands Often ligand-free, but ligands can improve performancePhosphine ligands are crucial
Base Inorganic bases (e.g., K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOᵗBu)

Table 1: Comparison of Ullmann Condensation and Buchwald-Hartwig Amination for the synthesis of this compound.

Application of Precursors: 3-Fluoroaniline in Herbicide Synthesis

While direct applications of this compound in commercial agrochemicals are not widely reported, its precursor, 3-fluoroaniline, is a valuable building block.[13][14] A notable example is its potential use in the synthesis of picolinic acid herbicides, which act as synthetic auxins.[15]

Picolinic Acid Herbicides

Picolinic acid herbicides mimic the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[16] The incorporation of a fluorinated phenyl group can significantly enhance herbicidal activity.

Example Synthesis: A Hypothetical Picolinamide Herbicide

This protocol describes the synthesis of a hypothetical picolinamide herbicide derived from 3-fluoroaniline.

Step 1: Synthesis of the Picolinic Acid Intermediate A suitable substituted picolinic acid is synthesized according to established literature procedures. For instance, 4-amino-3,5,6-trichloropicolinic acid (picloram) can be synthesized from α-picoline.

Step 2: Amide Coupling The picolinic acid intermediate is coupled with 3-fluoroaniline to form the final picolinamide product.

Protocol for Amide Coupling:

  • To a solution of the picolinic acid intermediate (1.0 eq) in an anhydrous solvent such as dichloromethane, add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-fluoroaniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired picolinamide herbicide.

dot

Picolinamide_Synthesis cluster_step1 Step 1: Picolinic Acid Synthesis cluster_step2 Step 2: Amide Coupling Picoline α-Picoline Intermediate Substituted Picolinic Acid (e.g., Picloram) Picoline->Intermediate Multi-step synthesis Coupling Amide Coupling (EDC, DMAP) Intermediate->Coupling Fluoroaniline 3-Fluoroaniline Fluoroaniline->Coupling Herbicide Picolinamide Herbicide Coupling->Herbicide

Caption: General workflow for picolinamide herbicide synthesis.

Mechanistic Insights: How Fluorinated Agrochemicals Work

The mode of action of agrochemicals derived from fluorinated anilines and diphenylamines can vary depending on the overall structure of the molecule.

  • Herbicides: As discussed, picolinic acid derivatives act as synthetic auxins. Diphenyl ether herbicides, which share structural similarities with diphenylamines, can inhibit protoporphyrinogen oxidase (PPO), leading to the accumulation of phototoxic intermediates that cause rapid cell membrane disruption upon exposure to light.[17][18]

  • Fungicides: Many modern fungicides, such as succinate dehydrogenase inhibitors (SDHIs), incorporate a substituted aniline or pyrazole-carboxamide moiety.[15] These fungicides block the fungal respiratory chain, leading to a depletion of cellular energy.

  • Insecticides: Anthranilic diamide insecticides, which can be synthesized from substituted anilines, are potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and muscle paralysis.[15]

The presence of the 3-fluorophenyl moiety in these structures can enhance their binding to the target site and improve their overall performance.

Conclusion

While this compound is not yet a widely utilized building block in commercial agrochemical synthesis, its synthesis is readily achievable through modern catalytic methods. Its structural features, combining the diphenylamine scaffold with the advantageous properties of fluorine, make it a compound of interest for future agrochemical research. Furthermore, its precursor, 3-fluoroaniline, is a proven and valuable intermediate in the synthesis of a variety of potent herbicides and other crop protection agents. The protocols and insights provided in this guide are intended to facilitate further research and development in this promising area of agrochemical science.

References

Synthesis of Novel Heterocyclic Compounds from 3-Fluorodiphenylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of two important classes of novel heterocyclic compounds, phenothiazines and acridones, using 3-Fluorodiphenylamine as a key starting material. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the preparation of fluorinated derivatives for potential applications in drug discovery and materials science. The inclusion of a fluorine atom can significantly modulate the physicochemical and biological properties of these heterocyclic systems, offering opportunities for the development of new therapeutic agents and functional materials.

Introduction to Fluorinated Heterocycles

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] In the context of phenothiazines and acridones, fluorine substitution can influence their biological activities, such as antimicrobial and antiviral properties.[3][4][5] Phenothiazines are well-known for their antipsychotic activity, which is primarily mediated through the antagonism of dopamine receptors.[6] Fluorinated phenothiazines are also being explored for their potential as antifungal and anticancer agents.[7] Acridone derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties.[4][5] The synthesis of fluorinated analogues of these compounds is therefore of significant interest for the development of new and improved therapeutic agents.

Synthesis of 2-Fluorophenothiazine from this compound

A primary route for the synthesis of phenothiazines from diphenylamines is the direct cyclization with elemental sulfur, often catalyzed by iodine. This electrophilic cyclization reaction typically results in the formation of a mixture of isomers. In the case of this compound, the reaction is expected to yield 2-fluorophenothiazine and 4-fluorophenothiazine. The separation of these isomers can be achieved by chromatographic techniques.

Experimental Protocol: Iodine-Catalyzed Cyclization

Materials:

  • This compound

  • Sulfur powder

  • Iodine (catalyst)

  • High-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether)

  • Sodium hydroxide solution (for trapping H₂S gas)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (connected to a sodium hydroxide solution), combine this compound (1 equivalent), sulfur powder (2.2 equivalents), and a catalytic amount of iodine (0.1 equivalents).

  • Add a high-boiling point solvent to the flask.

  • Slowly heat the reaction mixture with stirring. The evolution of hydrogen sulfide gas (H₂S) is typically observed as the reaction progresses.

  • Maintain the reaction at reflux for 4-6 hours, or until the evolution of H₂S ceases (as monitored by lead acetate paper).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to separate the 2-fluoro and 4-fluorophenothiazine isomers.

  • Characterize the isolated products by NMR, mass spectrometry, and melting point analysis.

Synthetic Workflow for 2-Fluorophenothiazine

A This compound C Reflux in high-boiling solvent A->C B Sulfur (S₈) Iodine (I₂ catalyst) B->C D Crude Product (Mixture of 2-fluoro and 4-fluorophenothiazine) C->D E Column Chromatography D->E F 2-Fluorophenothiazine E->F

Caption: Synthesis of 2-Fluorophenothiazine.

Quantitative Data
ParameterValueReference
Reactants
This compound1 eq-
Sulfur2.2 eq[8] (adapted)
Iodine0.1 eq[8] (adapted)
Reaction Conditions
TemperatureReflux (e.g., 180-260 °C)[8] (adapted)
Time4-6 hours[8] (adapted)
Product
Expected Yield40-60% (for combined isomers)Estimated
Characterization (Expected for 2-Fluorophenothiazine)
Melting PointNot reported-
¹H NMR (CDCl₃, δ ppm)Aromatic protons: 6.8-7.5 ppm; NH proton: ~8.0 ppm[9] (representative)
¹³C NMR (CDCl₃, δ ppm)Aromatic carbons: 115-150 ppm; C-F coupling expected[10] (representative)

Synthesis of 3-Fluoroacridone from this compound

The synthesis of acridones from diphenylamines typically involves a two-step process: first, the formation of an N-arylanthranilic acid, followed by an intramolecular cyclization. This compound can be converted to N-(3-fluorophenyl)anthranilic acid via an Ullmann condensation with 2-chlorobenzoic acid. The subsequent cyclization of the anthranilic acid derivative can be achieved using a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(3-fluorophenyl)anthranilic acid (Ullmann Condensation)

Materials:

  • This compound (or 3-fluoroaniline and 2-chlorobenzoic acid)

  • 2-Chlorobenzoic acid

  • Anhydrous potassium carbonate

  • Copper powder or copper(I) oxide (catalyst)

  • High-boiling point solvent (e.g., N,N-dimethylformamide or nitrobenzene)

Procedure:

  • Combine 3-fluoroaniline (1 equivalent), 2-chlorobenzoic acid (1 equivalent), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper powder or Cu₂O in a round-bottom flask.

  • Add a high-boiling point solvent and heat the mixture to reflux for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a large volume of water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the N-(3-fluorophenyl)anthranilic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol or another suitable solvent.

Step 2: Cyclization to 3-Fluoroacridone

Materials:

  • N-(3-fluorophenyl)anthranilic acid

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)

Procedure:

  • Add N-(3-fluorophenyl)anthranilic acid to an excess of concentrated sulfuric acid or PPA in a flask.

  • Heat the mixture at 100-120 °C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated 3-fluoroacridone is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthetic Workflow for 3-Fluoroacridone

cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Cyclization A 3-Fluoroaniline C Reflux in DMF A->C B 2-Chlorobenzoic Acid K₂CO₃, Cu catalyst B->C D N-(3-fluorophenyl)anthranilic acid C->D F Heat D->F E Conc. H₂SO₄ or PPA E->F G 3-Fluoroacridone F->G

Caption: Synthesis of 3-Fluoroacridone.

Quantitative Data
ParameterValueReference
Step 1: Ullmann Condensation
Reactants3-Fluoroaniline (1 eq), 2-Chlorobenzoic acid (1 eq)[11][12] (adapted)
CatalystCopper powder or Cu₂O[13]
BaseAnhydrous K₂CO₃ (2 eq)[12]
TemperatureReflux[11]
Time6-12 hours[11]
Yield60-80%Estimated
Step 2: Cyclization
ReactantN-(3-fluorophenyl)anthranilic acid (1 eq)[14] (adapted)
ReagentConc. H₂SO₄ or PPA[14]
Temperature100-120 °C[14]
Time2-4 hours[14]
Yield70-90%Estimated
Characterization (Expected for 3-Fluoroacridone)
Melting Point>300 °C[14] (representative)
¹H NMR (DMSO-d₆, δ ppm)Aromatic protons: 7.2-8.3 ppm; NH proton: ~11.5 ppm[6] (representative)
¹³C NMR (DMSO-d₆, δ ppm)Aromatic carbons: 110-145 ppm; Carbonyl C: ~177 ppm; C-F coupling expected[6] (representative)

Applications and Biological Activity

Fluorinated Phenothiazines

Fluorinated phenothiazine derivatives are of interest for their potential as antimicrobial and antifungal agents. The presence of the fluorine atom can enhance the lipophilicity of the molecule, potentially leading to improved cell membrane penetration and increased antimicrobial efficacy.

Table of Antimicrobial Activity (Representative Data)

CompoundOrganismMIC (µg/mL)Reference
ChlorpromazineStaphylococcus aureus16-64[3]
ThioridazineMycobacterium tuberculosis1-4[3]
FluphenazineCandida albicans8-32[3]
2-FluorophenothiazineVarious bacteria/fungiData not available-
Fluorinated Acridones

Acridone derivatives are known to possess significant antiviral activity against a range of DNA and RNA viruses.[5] The mechanism of action is often attributed to their ability to intercalate with nucleic acids and inhibit viral enzymes.[5] Fluorination of the acridone scaffold may lead to enhanced antiviral potency.

Table of Antiviral Activity (Representative Data)

CompoundVirusEC₅₀ (µM)Reference
Acridone Derivative 10Bovine Viral Diarrhea Virus (BVDV)0.4-4 µg/mL[4]
Various AcridonesHerpes Simplex Virus (HSV)Varies[5]
Various AcridonesHepatitis C Virus (HCV)Varies[4][5]
3-FluoroacridoneVarious virusesData not available-
Signaling Pathway Implication (General for Phenothiazines)

Phenothiazines, particularly in their role as antipsychotics, primarily interact with the dopaminergic signaling pathway. They act as antagonists at dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). This antagonism modulates downstream signaling cascades involving cyclic AMP (cAMP) and protein kinase A (PKA).

Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates AC Adenylate Cyclase D2R->AC Inhibits Phenothiazine Fluorinated Phenothiazine Phenothiazine->D2R Antagonizes ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Modulated Cellular Response PKA->CellularResponse Phosphorylates targets

Caption: Dopaminergic Signaling Pathway.

Conclusion

The synthesis of fluorinated phenothiazines and acridones from this compound offers a promising avenue for the discovery of novel bioactive compounds. The protocols provided herein, adapted from established literature procedures, serve as a guide for the preparation of these target molecules. Further optimization of reaction conditions and exploration of the biological activities of the synthesized compounds are encouraged to fully elucidate their therapeutic potential. The provided data and workflows are intended to support researchers in this endeavor.

References

Application Notes and Protocols: 3-Fluorodiphenylamine as a Precursor for Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the antimicrobial properties of diphenylamine and its derivatives, particularly fluorinated chalcones. However, specific research detailing the use of 3-Fluorodiphenylamine as a direct precursor is limited. The following application notes and protocols are based on closely related fluorinated diphenylamine compounds and established synthetic methodologies for this class of molecules. These examples serve as a strong predictive guide for the potential of this compound-derived compounds in antimicrobial research.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated organic compounds have garnered significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to target enzymes. Diphenylamine scaffolds, particularly when functionalized as chalcones, have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects. This document outlines the synthesis, antimicrobial evaluation, and potential mechanisms of action of antimicrobial agents derived from fluorinated diphenylamine precursors, providing a framework for the investigation of this compound-based derivatives.

Data Presentation: Antimicrobial Activity of Fluorinated Diphenylamine Chalcone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of synthesized fluorinated chalcone derivatives against various pathogenic bacterial and fungal strains. These compounds, structurally related to potential derivatives of this compound, demonstrate significant antimicrobial potential.[1][2]

Compound IDStructureS. aureus (µg/mL)S. pneumoniae (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)
Compound 13 2-F-C₆H₄-CH=CH-CO-C₆H₂-(OCH₃)₃15.6>250250>25062.5
Compound 14 2-CF₃-C₆H₄-CH=CH-CO-C₆H₂-(OCH₃)₃7.8112512525031.25
Ampicillin Standard Antibiotic1250.4815.6>250-
Fluconazole Standard Antifungal----1.95

Experimental Protocols

I. General Synthesis of Fluorinated Diphenylamine Chalcones

This protocol describes a general method for the synthesis of fluorinated chalcone derivatives via the Claisen-Schmidt condensation of a fluorinated acetophenone with an appropriate aromatic aldehyde.[1][2]

Materials:

  • Substituted 4-fluoro-3-methylacetophenone (or other relevant fluorinated acetophenone)

  • Substituted aromatic benzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., hexane:ethyl acetate)

Procedure:

  • Dissolve 1.31 mmol of the fluorinated acetophenone and 1.31 mmol of the substituted benzaldehyde in 5 mL of ethanol in a round-bottom flask.

  • To this solution, add 1.97 mmol of NaOH.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

II. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.[3]

Materials:

  • Synthesized chalcone derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium (MHB or RPMI-1640) in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_testing Antimicrobial Testing cluster_data Data Analysis A This compound Precursor B Functionalization (e.g., Acetylation) A->B C Claisen-Schmidt Condensation with Aromatic Aldehyde B->C D Crude Chalcone Derivative C->D E Purification (Recrystallization) D->E F Pure Chalcone Derivative E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Stock Solution Preparation F->H I Broth Microdilution Assay H->I J Incubation I->J K MIC Determination J->K L Data Compilation & Analysis K->L G cluster_cell Bacterial Cell DNA_rep DNA Replication Cell_div Cell Division DNA_rep->Cell_div Cell_death Cell Death Chalcone Fluorinated Diphenylamine Chalcone DNA_gyrase DNA Gyrase Chalcone->DNA_gyrase Inhibition DNA_gyrase->DNA_rep Blocks

References

Application Notes and Protocols: Development of Antimalarial Compounds from Fluorinated Diphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The rise of drug-resistant Plasmodium falciparum strains presents a formidable challenge to global malaria control efforts, necessitating the discovery of new therapeutic agents with novel mechanisms of action. One promising area of research involves the exploration of synthetic compounds, such as fluorinated diphenylamine derivatives. This document focuses on a series of fluorinated diphenylamine chalcones, which have demonstrated potent antimalarial activity. These application notes provide a summary of their biological activity and detailed protocols for their synthesis, in vitro screening, and in vivo evaluation, tailored for drug development professionals.

Quantitative Data Summary

A series of ten novel diphenylamine fluorinated chalcone derivatives (B1-B10) were synthesized and evaluated for their biological activities.[1] Compounds B3 and B5, in particular, demonstrated potent antimalarial effects against Plasmodium falciparum.[1][2] The 50% inhibitory concentrations (IC50) for antimalarial activity and cytotoxicity against HeLa cells are summarized below. The Selectivity Index (SI), calculated as the ratio of cytotoxic IC50 to antimalarial IC50, is included to indicate the compound's specificity for the parasite over mammalian cells.

Compound IDAntimalarial IC50 (µg/mL) vs. P. falciparumCytotoxicity IC50 (µg/mL) vs. HeLa CellsSelectivity Index (SI)
B3 ~0.6932.42[1][2]~46.99
B5 ~0.6824.53[1][2]~36.07
Quinine (Control) 0.268Not ReportedNot Applicable
5-FU (Control) Not Applicable> 40 (Implied)Not Applicable

Note: Data for compounds B1, B2, B4, and B6-B10 were not available in the reviewed sources. The standard anticancer drug 5-Fluorouracil (5-FU) was outperformed by compounds B3 and B5 in cytotoxicity assays.[1]

Application Note 1: Synthesis of Fluorinated Diphenylamine Chalcones

This protocol describes the synthesis of fluorinated diphenylamine chalcone derivatives via a base-catalyzed Claisen-Schmidt condensation.[3] This reaction involves the condensation of a substituted acetophenone with a substituted aromatic aldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • Substituted 4-aminoacetophenone (as part of the diphenylamine scaffold)

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Sodium Hydroxide (NaOH)

  • Rectified Spirit (Ethanol)

  • Hydrochloric Acid (HCl, 0.1-0.2 N)

  • Deionized Water

  • Round-bottom flask (250 mL), magnetic stirrer, cold water bath

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve the substituted acetophenone derivative (0.01 mol) and the substituted aromatic aldehyde (0.01 mol) in 10 mL of rectified spirit.

  • Catalyst Addition: Place the flask on a magnetic stirrer equipped with a cold water bath to maintain a temperature of 20-25°C.

  • While stirring vigorously, add 10 mL of a 10% aqueous NaOH solution dropwise to the reaction mixture over a period of 30 minutes. The solution will likely become turbid.[3]

  • Reaction: Continue vigorous stirring at 20-25°C for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Neutralization and Precipitation: After the reaction is complete, neutralize the mixture with a dilute HCl solution (0.1-0.2 N) until precipitation of the crude chalcone product occurs.

  • Isolation and Purification: Filter the crude product using a Buchner funnel. Wash the precipitate with cold deionized water to remove residual salts.

  • Drying and Recrystallization: Air-dry the crude chalcones. For further purification, recrystallize the product from rectified spirit.[3] The final pure product can be obtained after vacuum drying.

  • Characterization: Confirm the structure of the synthesized chalcones using analytical techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acetophenone & Benzaldehyde Derivatives in Ethanol B Add NaOH Catalyst (20-25°C) A->B C Stir for 4-5 hours B->C D Neutralize with HCl C->D E Filter Precipitate D->E F Recrystallize from Ethanol E->F G Characterize Product (NMR, IR, MS) F->G G cluster_antimalarial Antimalarial Assay (P. falciparum) cluster_cytotoxicity Cytotoxicity Assay (MTT) A Prepare Parasite Culture (Ring-stage, 0.8-1.5% parasitemia) B Add Serial Dilutions of Test Compounds A->B C Incubate for 24-48h B->C D Determine Parasitemia (Microscopy) C->D E Calculate Antimalarial IC50 D->E F Seed Human Cells (e.g., HeLa) G Add Serial Dilutions of Test Compounds F->G H Incubate for 24-48h G->H I Add MTT Reagent, Incubate 3-4h H->I J Solubilize Formazan (DMSO) I->J K Read Absorbance (570 nm) J->K L Calculate Cytotoxicity IC50 K->L start Start start->A start->F G cluster_targets Potential Parasite Targets cluster_processes Inhibited Parasite Processes compound Diphenylamine Chalcone (e.g., B3, B5, B6, B7) falcilysin Falcilysin (Metalloprotease) compound->falcilysin pfb9 PfB9 (6-Cys Protein) compound->pfb9 pfnfyb PfNF-YB (Transcription Factor) compound->pfnfyb hemoglobin Hemoglobin Degradation (Nutrient Uptake) falcilysin->hemoglobin pvm PVM Integrity (Liver-Stage Survival) pfb9->pvm transcription Gene Transcription (Proliferation) pfnfyb->transcription death Parasite Death hemoglobin->death pvm->death transcription->death

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Ullmann Condensation for 3-Fluorodiphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the Ullmann condensation reaction for the synthesis of 3-Fluorodiphenylamine. This valuable intermediate is crucial in the development of various pharmaceutical compounds.

Troubleshooting Guide

This section addresses common issues encountered during the Ullmann condensation for this compound synthesis in a question-and-answer format, providing actionable solutions to improve reaction outcomes.

Q1: My reaction is showing low to no yield of this compound. What are the potential causes and how can I fix this?

A1: Low or no product yield is a frequent challenge in Ullmann condensations. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting start Low or No Yield Observed catalyst Check Copper Catalyst Activity start->catalyst inert_atm Ensure Strict Inert Atmosphere catalyst->inert_atm If catalyst is fresh reagents Verify Reagent Purity & Stoichiometry inert_atm->reagents If atmosphere is inert conditions Optimize Reaction Conditions reagents->conditions If reagents are pure temp Adjust Temperature conditions->temp Optimize solvent_base Screen Solvents and Bases conditions->solvent_base Optimize ligand Introduce or Change Ligand conditions->ligand Optimize success Improved Yield temp->success solvent_base->success ligand->success

Caption: A logical workflow for troubleshooting low or no yield in the Ullmann condensation.

  • Inactive Catalyst: The copper catalyst, particularly copper(I) salts, can oxidize and lose activity upon prolonged storage or exposure to air.

    • Solution: Use a fresh batch of high-purity copper(I) iodide (CuI) or copper(I) bromide (CuBr). Consider using activated copper powder, which can be prepared by reducing copper sulfate with zinc dust.

  • Presence of Oxygen: The Ullmann reaction is often sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere, such as nitrogen or argon. Use degassed solvents and proper Schlenk line techniques.

  • Impure Reagents: The purity of your starting materials, including the aryl halide (e.g., 1-iodo-3-fluorobenzene or bromobenzene) and aniline, is critical. Impurities can interfere with the catalytic cycle.

    • Solution: Use freshly purified reagents. Aniline can be distilled prior to use. Ensure your solvent is anhydrous.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in the reaction's success.

    • Solution: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and high-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP, dioxane). The reaction temperature may also need optimization, typically ranging from 100 to 200 °C.[1]

Q2: I am observing the formation of significant side products, such as the homocoupling of the aryl halide or dehalogenation. How can I minimize these?

A2: The formation of side products is often a result of reaction conditions that do not favor the desired C-N bond formation.

  • Homocoupling of Aryl Halide: This occurs when two molecules of the aryl halide react with each other.

    • Solution: The addition of a suitable ligand can often suppress homocoupling by promoting the desired cross-coupling reaction. Screening ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can be beneficial. Adjusting the stoichiometry of the reactants, for instance by using a slight excess of the aniline, may also help.

  • Dehalogenation: This is the reduction of the aryl halide to the corresponding arene (e.g., fluorobenzene).

    • Solution: This side reaction is often promoted by protic impurities. Ensure all reagents and solvents are anhydrous. The choice of base can also influence dehalogenation; sometimes a weaker base may be advantageous.

Q3: The reaction with my fluorinated substrate is sluggish compared to non-fluorinated analogues. Why is this and how can I improve the reaction rate?

A3: The presence of the electron-withdrawing fluorine atom on the aromatic ring can influence the reactivity of the substrate.

  • Electronic Effects: An electron-withdrawing group like fluorine can make the aryl halide more electron-deficient and thus more reactive towards nucleophilic attack. However, it can also affect the oxidative addition step. The position of the fluorine atom is also important.

    • Solution: The use of a suitable ligand is highly recommended to facilitate the catalytic cycle. Ligands can increase the electron density on the copper center, which can promote the oxidative addition step. Screening different classes of ligands, such as diamines, amino acids, or phenanthrolines, is a good strategy. Increasing the reaction temperature may also be necessary, but this should be done cautiously to avoid decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the synthesis of this compound?

A1: Copper(I) salts such as copper(I) iodide (CuI) and copper(I) bromide (CuBr) are most commonly used and are generally effective. Copper(I) oxide (Cu₂O) or copper metal powder can also be used, though they may require higher temperatures or activation. For reproducibility, using a high-purity, fresh source of CuI is recommended.

Q2: Is a ligand always necessary for the Ullmann condensation to synthesize this compound?

A2: While some Ullmann condensations can proceed without a ligand, especially at very high temperatures, the use of a ligand is highly recommended for the synthesis of this compound. Ligands offer several advantages, including:

  • Allowing for milder reaction conditions (lower temperatures).

  • Improving reaction rates and yields.

  • Enhancing the solubility of the copper catalyst.

  • Suppressing the formation of side products.

Commonly used ligands for N-arylation reactions include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and L-proline.

Q3: Which aryl halide should I use: 1-iodo-3-fluorobenzene, 1-bromo-3-fluorobenzene, or 1-chloro-3-fluorobenzene?

A3: The reactivity of aryl halides in the Ullmann condensation generally follows the order: I > Br > Cl. Therefore, 1-iodo-3-fluorobenzene would be the most reactive substrate, followed by 1-bromo-3-fluorobenzene. 1-chloro-3-fluorobenzene is the least reactive and would likely require more forcing conditions, such as higher temperatures and a more specialized catalytic system. For initial optimizations, 1-iodo-3-fluorobenzene or 1-bromo-3-fluorobenzene are good starting points.

Q4: What are the key safety precautions to consider when running an Ullmann condensation?

A4:

  • High Temperatures: Ullmann reactions are often run at high temperatures. Use appropriate heating mantles and ensure your glassware is free of cracks. Use a blast shield for added protection.

  • Inert Atmosphere: When working with pyrophoric reagents or at high temperatures, it is crucial to maintain an inert atmosphere to prevent fires and unwanted side reactions.

  • Solvent Hazards: Many of the solvents used, such as DMF, DMSO, and NMP, are high-boiling and can have toxicological effects. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper Toxicity: Copper salts can be toxic if ingested or inhaled. Avoid creating dust and handle them with care.

Data Presentation

The following tables provide a summary of representative reaction conditions for the Ullmann N-arylation of anilines with aryl halides, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Catalyst, Ligand, Base, and Solvent on Yield

EntryAryl HalideAnilineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Iodobenzene3-FluoroanilineCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2)DMF120Moderate to Good
21-Iodo-3-fluorobenzeneAnilineCuI (5)DMEDA (10)K₃PO₄ (2)Dioxane110Good to Excellent
3Bromobenzene3-FluoroanilineCuI (10)L-Proline (20)Cs₂CO₃ (2)DMSO130Moderate
41-Bromo-3-fluorobenzeneAnilineCu₂O (10)NoneK₂CO₃ (2)NMP180Low to Moderate

Note: The yields are qualitative estimates based on general literature for similar reactions and should be empirically determined.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound via an Ullmann condensation. This should be considered a starting point, and optimization of the parameters in Table 1 is recommended.

Synthesis of this compound from 1-Iodo-3-fluorobenzene and Aniline

Materials:

  • 1-Iodo-3-fluorobenzene

  • Aniline

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous dioxane

  • Toluene

  • Saturated aqueous solution of ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5 mol%), anhydrous K₃PO₄ (2.0 equivalents), and a magnetic stir bar.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous dioxane, followed by aniline (1.2 equivalents), 1-iodo-3-fluorobenzene (1.0 equivalent), and DMEDA (10 mol%) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with toluene (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

General Experimental Workflow

ExperimentalWorkflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents (CuI, Base, Solvent, Aniline, Aryl Halide, Ligand) setup->reagents reaction Heat and Stir (e.g., 110 °C, 12-24h) reagents->reaction workup Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: A general experimental workflow for the Ullmann condensation synthesis of this compound.

References

Common side products in the synthesis of 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorodiphenylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. The two most common approaches are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods involve the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Q2: What are the typical starting materials for these syntheses?

A2: For the synthesis of this compound, the reaction can be approached in two primary ways:

  • Route A: Coupling of 3-fluoroaniline with an aryl halide (e.g., iodobenzene, bromobenzene).

  • Route B: Coupling of aniline with a 3-fluoroaryl halide (e.g., 1-fluoro-3-iodobenzene, 1-bromo-3-fluorobenzene).

The choice of starting materials can be influenced by commercial availability, cost, and the reactivity of the specific substrates.

Q3: What are the major classes of side products observed in these reactions?

A3: The primary side products in the synthesis of this compound typically arise from three main competing reactions:

  • Hydrodehalogenation: Replacement of the halogen atom on the aryl halide with a hydrogen atom.

  • Homocoupling: The self-coupling of two molecules of the aryl halide to form a biaryl species.

  • Carbazole Formation: Intramolecular cyclization of the this compound product, particularly under harsh reaction conditions, to form a fluorinated carbazole derivative.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)
Inactive Catalyst - Use a fresh batch of palladium or copper catalyst. - For Buchwald-Hartwig, consider using a pre-catalyst for more reliable activation. - For Ullmann, ensure the copper is activated if using copper metal (e.g., by treatment with iodine or acid).
Inappropriate Ligand (Buchwald-Hartwig) - Screen different phosphine ligands. For electron-deficient anilines like 3-fluoroaniline, bulky, electron-rich ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) are often effective.[1]
Insufficient Reaction Temperature - Gradually increase the reaction temperature in 10-15 °C increments. Ullmann condensations, in particular, often require higher temperatures than Buchwald-Hartwig aminations.[2]
Poor Base Selection - For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. - For Ullmann, potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are frequently used.
Solvent Effects - Ensure the use of anhydrous, degassed solvents. Toluene and dioxane are common for Buchwald-Hartwig, while DMF or DMSO are often used for Ullmann reactions.
Issue 2: Significant Formation of Hydrodehalogenated Side Products

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)
Presence of Protic Impurities - Ensure all reagents and solvents are thoroughly dried. Water can be a source of protons for the hydrodehalogenation pathway.
β-Hydride Elimination (Buchwald-Hartwig) - This is a known side reaction in palladium catalysis.[3] - The choice of ligand is critical. Ligands that promote rapid reductive elimination can minimize β-hydride elimination.
Hydrogen Source in the Reaction Mixture - Certain solvents or additives can act as hydrogen donors. Consider using alternative solvents.
Issue 3: Formation of Homocoupled Biaryl Impurities

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)
High Catalyst Loading or Temperature (Ullmann) - The Ullmann reaction is known for producing homocoupled products.[4][5][6] - Optimize the catalyst loading and reaction temperature to favor the desired cross-coupling reaction.
Slow Rate of Cross-Coupling - If the desired C-N bond formation is slow, the competing homocoupling of the aryl halide can become more significant. - For Buchwald-Hartwig, ensure the chosen ligand and base promote a fast catalytic cycle.
Issue 4: Detection of Carbazole Impurities

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)
High Reaction Temperatures - Intramolecular C-H activation or a formal cyclization can lead to the formation of a carbazole ring system from the diphenylamine product, especially at elevated temperatures.[7]
Prolonged Reaction Times - Monitor the reaction progress by GC-MS or HPLC and stop the reaction once the starting materials are consumed to prevent further conversion of the product to the carbazole impurity.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • Reactor Setup: To a dry, oven-dried flask, add the aryl halide (1.0 eq.), 3-fluoroaniline or aniline (1.2 eq.), palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Ullmann Condensation
  • Reactor Setup: To a flask, add the aryl halide (1.0 eq.), 3-fluoroaniline or aniline (1.2 eq.), copper catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., K2CO3, 2.0 eq.). A ligand (e.g., L-proline, N,N'-dimethylethylenediamine) can be added to facilitate the reaction at lower temperatures.

  • Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMF, DMSO).

  • Reaction: Heat the mixture under an inert atmosphere to 120-180 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or HPLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer to remove the solvent and any remaining starting materials.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Analytical Methods for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used for separating aromatic compounds.

    • Inlet Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify by area percentage of the main peak.

High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment and quantification of non-volatile impurities.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Determine purity by the area percentage of the main peak. Quantify impurities against a reference standard.

Visualizations

Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Impurity Analysis Reagents Reagents Reaction Reaction Reagents->Reaction Buchwald-Hartwig or Ullmann Condensation Work-up Work-up Reaction->Work-up Crude Product Crude Product Work-up->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography GC-MS GC-MS Crude Product->GC-MS HPLC HPLC Crude Product->HPLC Pure this compound Pure this compound Column Chromatography->Pure this compound Impurity Profile Impurity Profile GC-MS->Impurity Profile HPLC->Impurity Profile

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Logical Relationship of Common Side Reactions

G Starting Materials Starting Materials Hydrodehalogenation Hydrodehalogenation Starting Materials->Hydrodehalogenation Side Reaction Homocoupling Homocoupling Starting Materials->Homocoupling Side Reaction Desired Product Desired Product Starting Materials->Desired Product Desired Reaction Desired Product\n(this compound) Desired Product (this compound) Carbazole Formation Carbazole Formation Desired Product->Carbazole Formation Subsequent Reaction

Caption: Logical relationship between the desired reaction and common side reactions.

References

Technical Support Center: Troubleshooting Low Yields in the Buchwald-Hartwig Amination of 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 3-Fluorodiphenylamine via Buchwald-Hartwig amination. Below you will find troubleshooting advice and frequently asked questions in a question-and-answer format to address common issues leading to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination to synthesize this compound is resulting in a low yield. What are the most common causes?

Low yields in this specific transformation can often be attributed to a few key factors. The synthesis of this compound involves the coupling of an aryl halide with 3-fluoroaniline. The electronic properties of 3-fluoroaniline, an electron-deficient amine, can reduce its nucleophilicity, making the reaction more challenging. Common culprits for low yields include suboptimal choice of catalyst system (palladium precursor and ligand), inappropriate base or solvent, and inadequate reaction conditions such as temperature and inert atmosphere.

Q2: How do I select the optimal ligand for the amination of 3-fluoroaniline?

The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination, especially with challenging substrates.[1] For electron-deficient anilines like 3-fluoroaniline, bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle.[2] Ligands from the Buchwald and Hartwig groups have shown great success in these types of couplings.

Below is a comparison of commonly used ligands for the amination of aryl halides with anilines.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
XPhosPd₂(dba)₃NaOtBuToluene100694[3]
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88*[2][3]
BrettPhosPd₂(dba)₃NaOtBuToluene10010 minHigh[2][4]
BINAPPd(OAc)₂Cs₂CO₃Toluene904861[5]

*Yield range reported for the coupling of aryl bromides with various amines.

Q3: What is the best base to use for this reaction?

The base plays a crucial role in the deprotonation of the amine, a key step in the catalytic cycle.[6] The choice of base can significantly impact the reaction rate and yield. For the coupling of electron-deficient anilines, strong, non-nucleophilic bases are generally preferred. However, the optimal base can be substrate-dependent.

BaseAdvantagesDisadvantages
NaOtBu High reaction rates, low catalyst loadings.Incompatible with some functional groups.
K₃PO₄ Good functional group tolerance.Can require higher catalyst loadings and longer reaction times.
Cs₂CO₃ Excellent functional group tolerance, often provides high reaction rates.More expensive.

A study on the amination of 4-iodotoluene with 4-fluoroaniline, a similar transformation, reported a yield of 81% using K₃PO₄ as the base.[7]

Q4: Can the solvent choice affect my reaction yield?

Yes, the solvent is a critical parameter. It must be anhydrous and capable of dissolving the reagents.[8] Common choices for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[8] Toluene is a widely used non-polar solvent, while dioxane and THF are polar aprotic options. In some cases, a mixture of solvents can be beneficial. For instance, a study on the coupling of bromobenzene with various amines found toluene to be the best solvent, leading to conversion rates over 95%.[4]

Q5: I am using an aryl chloride as my starting material and getting very low conversion. What can I do?

Aryl chlorides are notoriously more challenging substrates for Buchwald-Hartwig amination due to the strength of the C-Cl bond.[9] To improve yields with aryl chlorides, consider the following:

  • Use a more active catalyst system: Employing bulky, electron-rich phosphine ligands like XPhos or RuPhos is often necessary.[3] The use of a pre-catalyst, such as an XPhos-based G3 or G4 precatalyst, can also lead to more reproducible and higher-yielding reactions.

  • Increase the reaction temperature: Higher temperatures are often required to facilitate the oxidative addition of the aryl chloride.

  • Switch to the corresponding aryl bromide or iodide: If feasible, starting with the more reactive aryl bromide or iodide will generally lead to higher yields under milder conditions. The general reactivity order for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with 3-fluoroaniline.

Materials:

  • Aryl halide (e.g., Iodobenzene, 1.0 mmol)

  • 3-Fluoroaniline (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base, the aryl halide, and the 3-fluoroaniline.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the key chemical processes and logical workflows for troubleshooting.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X Product Aryl Amine (Ar-NR') OxAdd Oxidative Addition PdII_amine_complex [L-Pd(II)(Ar)(NHR')]+X- PdII_complex->PdII_amine_complex R'-NH₂ Amine_coordination Amine Coordination PdII_amido_complex L-Pd(II)(Ar)(NR') PdII_amine_complex->PdII_amido_complex + Base - Base-H+X- Deprotonation Deprotonation (Base) PdII_amido_complex->Pd0 Ar-NR' RedElim Reductive Elimination ArX Aryl Halide (Ar-X) Amine Amine (R'-NH₂) Troubleshooting_Workflow start Low Yield in This compound Synthesis check_catalyst Evaluate Catalyst System (Ligand & Precursor) start->check_catalyst check_base Assess Base Choice (Strength & Solubility) start->check_base check_solvent Verify Solvent (Anhydrous & Degassed) start->check_solvent check_conditions Optimize Reaction Conditions (Temperature & Time) start->check_conditions check_reagents Confirm Reagent Purity & Inert Atmosphere start->check_reagents sol_catalyst Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Consider Precatalyst check_catalyst->sol_catalyst sol_base Screen Strong, Non-nucleophilic Bases (e.g., NaOtBu, K₃PO₄) check_base->sol_base sol_solvent Ensure Anhydrous Conditions Try Toluene or Dioxane check_solvent->sol_solvent sol_conditions Increase Temperature for Aryl Chlorides Monitor Reaction Progress check_conditions->sol_conditions sol_reagents Purify Reagents Maintain Strict Inert Atmosphere check_reagents->sol_reagents solution Improved Yield sol_catalyst->solution sol_base->solution sol_solvent->solution sol_conditions->solution sol_reagents->solution

References

Technical Support Center: Purification of Crude 3-Fluorodiphenylamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Fluorodiphenylamine by recrystallization.

Data Presentation: Solvent Screening for Recrystallization

Due to a lack of specific quantitative solubility data for this compound in the public domain, a systematic solvent screening is the first crucial step in developing an effective recrystallization protocol. The ideal solvent will dissolve the crude product completely at an elevated temperature but will have low solubility for the purified product at low temperatures, thus maximizing recovery.

The following table provides a qualitative guide to common solvents for the recrystallization of diphenylamine and related aromatic amines. This should be used as a starting point for your own experimental screening.

Table 1: Qualitative Solubility and Recrystallization Suitability of Solvents for Diphenylamine Derivatives.

SolventPolarityBoiling Point (°C)Expected Solubility Behavior for this compoundSuitability for Recrystallization
Water High100Very low solubility at all temperatures.Can be used as an anti-solvent in a mixed solvent system.
Ethanol High78Good solubility, especially when hot.Often effective, especially in a mixed system with water.
Isopropanol Medium82Good solubility when hot, moderate to low when cold.A good candidate for a single-solvent recrystallization.
Toluene Low111Good solubility, particularly when hot.Potentially a good solvent due to the aromatic nature of both.
Hexanes Low~69Low solubility at all temperatures.Can be used as an anti-solvent with a more polar solvent.
Ethyl Acetate Medium77Good solubility.May be a suitable single solvent or part of a mixed solvent system.
Acetone High56High solubility at most temperatures.May not be ideal due to high solubility at low temperatures, leading to poor recovery.
Dichloromethane Medium40High solubility at most temperatures.Low boiling point can make it difficult to maintain a hot solution.

Note: This table is based on general principles and data for analogous compounds. Experimental verification is essential.

Experimental Protocols

Protocol 1: Solvent Screening on a Small Scale

  • Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent from Table 1 dropwise at room temperature, gently agitating after each addition. Observe the solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility upon heating, and significant crystal formation upon cooling.

Protocol 2: General Recrystallization Procedure

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent (or the primary solvent of a mixed system) to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step is crucial to prevent premature crystallization.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

    • Mixed Solvent: If using a mixed solvent system, add the hot "anti-solvent" (the one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the hot primary solvent to redissolve the precipitate and achieve a clear solution. Allow to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with aromatic amines.[1]

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of your compound.

    • The solution is too concentrated.[1]

    • The cooling rate is too fast.[1]

    • High levels of impurities are depressing the melting point.

  • Solutions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Insulating the flask can help.

    • Consider using a solvent with a lower boiling point.

    • If using a mixed solvent system, add more of the primary ("good") solvent.

Q2: No crystals have formed even after cooling the solution in an ice bath. What are my options?

A2: This is a common problem that usually indicates either the use of too much solvent or a supersaturated solution that requires a nucleation site.

  • Possible Causes:

    • Too much solvent was used, and the solution is not saturated at the lower temperature.

    • The solution is supersaturated but lacks a surface to initiate crystal growth.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for nucleation.

      • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystal growth.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow it to cool again.

Q3: The recovery of my purified crystals is very low. How can I improve the yield?

A3: Low recovery can be due to several factors during the experimental process.

  • Possible Causes:

    • Using an excessive amount of solvent to dissolve the crude product.

    • Premature crystallization during hot filtration.

    • Incomplete crystallization due to insufficient cooling time or temperature.

    • The chosen solvent has a relatively high solubility for the compound even at low temperatures.

  • Solutions:

    • Use the minimum amount of hot solvent necessary for dissolution.

    • Ensure all glassware for hot filtration is pre-heated to prevent the solution from cooling and depositing crystals prematurely.

    • Allow sufficient time for crystallization and ensure the solution is thoroughly cooled in an ice bath.

    • Re-evaluate your choice of solvent. A different solvent or a mixed solvent system may provide better recovery.

Q4: How do I remove colored impurities from my crude this compound?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Procedure:

    • After dissolving your crude product in the hot solvent, remove the flask from the heat source.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

    • Gently swirl the flask and reheat the mixture to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless or significantly lighter in color.

Q5: How can I assess the purity of my recrystallized this compound?

A5: Several analytical techniques can be used to determine the purity of your final product.

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. Impurities typically cause the melting point to be depressed and broadened.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when visualized under appropriate conditions.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can confirm the chemical structure and identify any remaining impurities. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.

Mandatory Visualization

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Oiled Out oiling_out->oiled_out Yes end Pure Product collect_crystals->end induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization induce_crystallization->cool reduce_solvent Reduce Solvent Volume (Evaporate) induce_crystallization->reduce_solvent Still No Crystals reduce_solvent->cool reheat_add_solvent Reheat & Add More Solvent oiled_out->reheat_add_solvent slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling slow_cooling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Catalyst Residue Removal in 3-Fluorodiphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the removal of catalyst residues from 3-Fluorodiphenylamine synthesis reactions. This guide offers practical troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you achieve high-purity compounds.

The synthesis of this compound, a key intermediate in many pharmaceutical compounds, often employs palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While highly efficient, these reactions can leave behind residual palladium, a toxic heavy metal that must be removed to meet stringent regulatory limits (often below 10 ppm) for active pharmaceutical ingredients (APIs).[1] This guide focuses on effective strategies for palladium removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my this compound product?

A1: The most prevalent and effective methods for removing residual palladium include:

  • Adsorption: This is the most widely used technique, employing solid-supported materials (scavengers) that have a high affinity for palladium. Common adsorbents include:

    • Functionalized Silica Gels: Materials like SiliaMetS® Thiol are robust and highly effective for various palladium species.[2]

    • Polymer-Based Scavengers: Resins such as QuadraPure™ TU are also highly effective for removing a range of metals including palladium.[3][4]

    • Activated Carbon: A cost-effective option, though it can sometimes lead to product loss through non-specific adsorption.[1]

  • Crystallization: Purifying the final product through crystallization can be effective, as palladium impurities may remain in the mother liquor.

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase from the product.

  • Filtration: This is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • The nature of your final product: Consider the solubility and stability of this compound in various solvents.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Homogeneous palladium typically requires scavengers, while heterogeneous palladium can be filtered.

  • The scale of your reaction: Some methods are more scalable and cost-effective for large-scale production.

  • Required purity level: The stringency of the final palladium concentration limit will influence the choice and number of purification steps.

Q3: I'm seeing a significant loss of my this compound product during the scavenging process. What can I do?

A3: Product loss is often due to non-specific adsorption onto the scavenger material, especially with activated carbon.[1] Here are some troubleshooting steps:

  • Reduce the amount of scavenger: Use the minimum amount of scavenger necessary. You can determine the optimal loading through small-scale experiments.

  • Optimize the solvent: Using a solvent in which your product is highly soluble can minimize its binding to the scavenger.

  • Thoroughly wash the scavenger: After filtration, wash the scavenger "cake" with fresh solvent to recover any adsorbed product and combine the washings with your filtrate.[5]

  • Try a different scavenger: Some scavengers may have a lower affinity for your product. Testing a small panel of different scavengers can identify the most effective one for your specific needs.[5]

Q4: My palladium levels are still high after using a scavenger. What's going wrong?

A4: This can be due to several factors:

  • Incorrect scavenger selection: The effectiveness of a scavenger can depend on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally effective for Pd(II).[5]

  • Insufficient scavenger loading or contact time: The amount of scavenger and the stirring time are critical. For initial trials, using 4-8 molar equivalents of the scavenger relative to the residual metal concentration for 1-4 hours is a good starting point.[6][7] The reaction can be left for longer (e.g., 16-24 hours) if needed.[3]

  • Poor mixing: Ensure the scavenger is well-dispersed in the solution by using adequate agitation.

  • Complex palladium species: The palladium in your reaction mixture might exist in a form that is not readily captured by the chosen scavenger. A pre-treatment step or a different type of scavenger might be necessary.

Troubleshooting Guide

This section provides a more detailed breakdown of common issues and their solutions.

Issue Possible Cause(s) Recommended Solution(s)
High Residual Palladium (>50 ppm) After Scavenging - Incorrect scavenger for the palladium species.- Insufficient scavenger amount or contact time.- Scavenger deactivation.- Screen a panel of scavengers (thiol, amine, triazine-based).- Increase scavenger loading (e.g., from 5 wt% to 10 wt%).- Increase contact time (e.g., from 4 hours to 16 hours) and/or temperature (e.g., to 40-50 °C).[8]
Significant Product Loss (>10%) - Non-specific adsorption of this compound onto the scavenger.- Product co-precipitation with the scavenger.- Use the minimum effective amount of scavenger.- Wash the filtered scavenger thoroughly with fresh solvent.- Switch to a more selective scavenger (e.g., functionalized silica over activated carbon).- Change the solvent to one with higher solubility for your product.
Inconsistent Results Batch-to-Batch - Variability in the final oxidation state of the palladium catalyst.- Inconsistent work-up procedures prior to scavenging.- Standardize the reaction work-up to ensure consistency.- Consider a pre-treatment step (e.g., mild oxidation or reduction) to convert palladium to a single species before scavenging.- Use a broad-spectrum scavenger effective against multiple palladium species.
Slow Filtration of Scavenger - Fine scavenger particles clogging the filter.- Swelling of polymer-based scavengers in the chosen solvent.- Use a filter aid like Celite® to form a filter bed.- Choose a scavenger with a larger particle size or one that is known not to swell in your solvent system.

Quantitative Data on Scavenger Performance

The following tables summarize the performance of various commercially available palladium scavengers in contexts relevant to this compound synthesis.

Table 1: Performance of Silica-Based Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
SiliaMetS® Thiol~2000700.6 w/w scavenger, 50 °C, 4 hours[9]
SiliaMetS® Thiol>1300250 wt% scavenger, 35 °C, 17 hours, followed by crystallization[2]
SEM26~2000200.6 w/w scavenger, 50 °C, 4 hours[9]

Table 2: Performance of Polymer-Based Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
QuadraPure™ TU>1200<10Addition of scavenger to a solution of the intermediate[10]
QuadraPure™ TU1000<30 (97% reduction)Cartridge format, flow-through[3]
MP-TMT330~10-300.20 wt% scavenger, overnight aging in DMF[1]

Table 3: Performance of Other Adsorbents

AdsorbentInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Activated Carbon (DARCO KB-G)~20006330.6 w/w scavenger, 50 °C, 4 hours[9]
TMT + Activated Carbon22392020 mol% TMT, 0.2 wt% activated carbon, 20 °C, 2 hours[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: Add the silica-based scavenger. For initial screening, use 4-8 molar equivalents relative to the initial palladium catalyst loading.[7] If the palladium concentration is unknown, a loading of 5-10 wt% relative to the crude product mass can be used as a starting point.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[8]

  • Filtration: Remove the scavenger by filtering the mixture through a pad of Celite® or a fritted funnel.[11]

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol 2: General Procedure for Palladium Removal using a Polymer-Based Scavenger (e.g., QuadraPure™ TU)

  • Dissolution: Dissolve the crude this compound product in a suitable solvent.

  • Scavenger Addition: Add the polymer-based scavenger beads to the solution. A typical starting point is 5g of resin per 100ml of a 1000ppm metal-contaminated solution.[3]

  • Agitation: Gently agitate the mixture at room temperature. The scavenging process is often rapid and can sometimes be monitored by a color change in the resin.[3] For optimal results, a duration of 16-24 hours can be employed.[3] The rate can be increased by raising the temperature.[3]

  • Filtration: Filter the mixture to remove the scavenger beads.

  • Washing: Wash the beads with a small amount of fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium concentration using ICP-MS.

Visualizations

Below are diagrams illustrating key workflows and relationships in the process of catalyst residue removal.

experimental_workflow start Crude this compound (High Pd Content) dissolve Dissolve in Appropriate Solvent start->dissolve add_scavenger Add Scavenger (e.g., SiliaMetS® Thiol) dissolve->add_scavenger stir Stir for 4-16h (RT or 40-60 °C) add_scavenger->stir filter Filter through Celite® Pad stir->filter wash Wash Pad with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate analyze Analyze for Pd Content (ICP-MS) concentrate->analyze end Purified this compound (<10 ppm Pd) analyze->end

Caption: General experimental workflow for palladium removal using a solid-supported scavenger.

troubleshooting_logic start High Pd After Initial Scavenging? cause1 Incorrect Scavenger? start->cause1 Yes cause2 Insufficient Loading/Time? start->cause2 Yes cause3 Product Loss? start->cause3 No solution1 Screen Different Scavenger Types cause1->solution1 solution2 Increase Scavenger Amount & Stir Time/Temp cause2->solution2 cause4 Non-specific Adsorption? cause3->cause4 Yes end Achieve Target Purity cause3->end No solution3 Reduce Scavenger Amount & Wash Thoroughly cause4->solution3 solution4 Change Solvent cause4->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for common issues in palladium scavenging.

References

Preventing dehalogenation side reactions with 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent dehalogenation side reactions when working with 3-Fluorodiphenylamine, particularly in the context of palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary dehalogenation side reaction observed with this compound?

The primary side reaction is hydrodefluorination, where the fluorine atom on the aromatic ring is replaced by a hydrogen atom, resulting in the formation of diphenylamine as a significant byproduct. This C-F bond cleavage is a known challenge in transition-metal-catalyzed reactions.[1][2]

Q2: What is the common mechanism for this undesired hydrodefluorination?

In palladium-catalyzed reactions, such as Buchwald-Hartwig amination, hydrodefluorination often competes with the desired C-N bond formation.[3] The side reaction is typically mediated by a palladium-hydride (Pd-H) species. This hydride can be generated from various sources within the reaction mixture, including certain bases (e.g., those with β-hydrogens), solvents, or even trace amounts of water.[4][5] The Pd-H species can then react with the this compound that has undergone oxidative addition to the catalyst, leading to the formation of diphenylamine instead of the desired coupled product.

Q3: How does the choice of ligand impact the dehalogenation of this compound?

The ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are generally preferred.[4][6] These ligands promote the desired reductive elimination step to form the C-N bond, making it kinetically faster than the competing hydrodefluorination pathway.[3] Using less bulky or electron-poor ligands may result in a slower desired reaction, allowing more time for the dehalogenation side reaction to occur.

Q4: Which bases are recommended to minimize hydrodefluorination?

The choice of base is critical. Strong alkoxide bases, particularly sodium tert-butoxide (NaOtBu), are known to promote dehalogenation as they can act as a source of hydride species.[4][5][7] To suppress this side reaction, it is advisable to use weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent alternatives that minimize the formation of palladium-hydride intermediates.[4][8] For particularly sensitive substrates, even weaker bases like potassium phenoxide (KOPh) have been used successfully.[9]

Q5: Can the reaction solvent contribute to the dehalogenation side reaction?

Yes, the solvent can be a potential source of hydrides. Protic solvents, such as alcohols, should generally be avoided. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are highly recommended for these coupling reactions to minimize the risk of hydrodefluorination.[4] It is also crucial to use anhydrous solvents, as water can be a proton source that facilitates the dehalogenation process.

Troubleshooting Guide for Dehalogenation

This guide addresses the common issue of observing significant amounts of the defluorinated byproduct, diphenylamine, in your reaction mixture.

Problem Potential Cause Recommended Solution
High percentage (>5%) of diphenylamine detected by GC-MS or NMR. Inappropriate Base: The use of a strong alkoxide base like NaOtBu is a common cause.[5]Action: Switch to a weaker, non-nucleophilic inorganic base. Screen K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][8]
Suboptimal Ligand: The ligand may not be sufficiently electron-rich or bulky to promote the desired coupling over dehalogenation.Action: Employ a bulky, electron-donating ligand. For Buchwald-Hartwig aminations, consider ligands such as XPhos, SPhos, or RuPhos. For Suzuki couplings, SPhos or other advanced biaryl phosphines can be effective.[4]
High Reaction Temperature: Elevated temperatures can sometimes increase the rate of the dehalogenation side reaction.Action: Perform a temperature optimization study. Attempt the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C) to see if the ratio of product to byproduct improves.[10]
Presence of a Hydride Source: The solvent, reagents, or glassware may contain water or other hydride-donating impurities.Action: Ensure the use of anhydrous, aprotic solvents (e.g., toluene, dioxane).[4] Dry all glassware thoroughly and handle reagents under an inert atmosphere (Nitrogen or Argon).
Slow Transmetalation/Amine Coordination: If the desired coupling step is slow, it provides a larger window for the dehalogenation side reaction to occur.Action: Ensure high purity of the coupling partner (e.g., boronic acid or amine). For Buchwald-Hartwig reactions, ensure the amine is not sterically prohibitive for the chosen ligand system.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the chemical logic and decision-making process for mitigating dehalogenation.

pd0 Pd(0)L oa_complex Ar(F)-Pd(II)L-X pd0->oa_complex amido_complex Ar(F)-Pd(II)L-R oa_complex->amido_complex Amine Coordination/ Transmetalation pd_hydride H-Pd(II)L-X oa_complex->pd_hydride Reaction with Hydride Source couple_partner R-H (Amine) or R-B(OH)₂ couple_partner->oa_complex product Desired Product Ar(F)-R amido_complex->product Reductive Elimination product->pd0 hydride_source Hydride Source (e.g., Base, Solvent) hydride_source->oa_complex byproduct Byproduct Ar-H pd_hydride->byproduct Reductive Elimination byproduct->pd0 arF_X This compound (Ar-F) arF_X->oa_complex Oxidative Addition

Caption: Competing pathways in Pd-catalyzed reactions of this compound.

start Start: High Dehalogenation Observed? check_base 1. Check Base start->check_base Yes is_alkoxide Using NaOtBu or other alkoxide? check_base->is_alkoxide switch_base Switch to K₃PO₄ or Cs₂CO₃ is_alkoxide->switch_base Yes check_ligand 2. Check Ligand is_alkoxide->check_ligand No switch_base->check_ligand is_bulky Using bulky, electron-rich ligand (e.g., XPhos)? check_ligand->is_bulky switch_ligand Switch to a more effective ligand is_bulky->switch_ligand No check_temp 3. Check Temperature is_bulky->check_temp Yes switch_ligand->check_temp is_high_temp Reaction > 110 °C? check_temp->is_high_temp lower_temp Lower temp to 80-100 °C and monitor is_high_temp->lower_temp Yes end Problem Resolved is_high_temp->end No lower_temp->end

References

Stability of 3-Fluorodiphenylamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Fluorodiphenylamine under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Action(s)
Discoloration (e.g., yellowing, browning) of this compound solution upon storage or during acidic/basic treatment. Oxidation of the diphenylamine core structure. Aromatic amines are susceptible to oxidation, which can be accelerated by light, air (oxygen), and certain metal ions.- Prepare solutions fresh and use them promptly.- Store stock solutions protected from light in amber vials.- Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.- Ensure high purity of solvents and reagents to avoid metal ion contamination.
Appearance of unexpected peaks in HPLC chromatogram after subjecting this compound to acidic or basic conditions. Degradation of this compound. The new peaks likely correspond to degradation products.- Perform a forced degradation study under controlled conditions (e.g., specific pH, temperature, and time) to confirm the origin of the new peaks.- Use a stability-indicating HPLC method with sufficient resolution to separate the parent compound from all degradation products.- Employ LC-MS to identify the mass of the degradation products and help elucidate their structures.
Low or inconsistent assay values for this compound in stability studies. Significant degradation of the compound under the experimental conditions. Adsorption of the compound to container surfaces.- Re-evaluate the stress conditions. If degradation is too rapid, consider using milder conditions (e.g., lower acid/base concentration, lower temperature, shorter duration). The target degradation is typically in the range of 5-20%.[1]- Use silanized glass vials or polypropylene containers to minimize adsorption.- Verify the accuracy and precision of your analytical method.
Poor resolution between the this compound peak and degradation peaks in the HPLC chromatogram. The analytical method is not stability-indicating.- Optimize the HPLC method. This may involve changing the column (e.g., different stationary phase), mobile phase composition (organic modifier, pH, buffer strength), gradient profile, or column temperature.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: this compound, like other diphenylamine derivatives, is expected to be susceptible to degradation in acidic conditions, particularly at elevated temperatures. The primary degradation pathway in the presence of an oxidizing agent is likely oxidation of the diphenylamine moiety to form colored products such as N-phenyl-p-benzoquinoneimine, which can then undergo acid-catalyzed hydrolysis.[2][3] Direct acid-catalyzed hydrolysis at the C-N bond may also occur under more forcing conditions.

Q2: What are the expected degradation products of this compound under acidic conditions?

A2: Under oxidative acidic conditions, the initial product is likely the corresponding N-(3-fluorophenyl)-p-benzoquinoneimine. This intermediate can then hydrolyze to form 3-fluoroaniline and p-benzoquinone. Other potential degradation products from further reactions may also be present.

Q3: Is this compound stable under basic conditions?

A3: Aromatic amines can also be unstable under basic conditions, although the degradation pathways may differ from those in acidic media. Base-catalyzed hydrolysis is a potential degradation route. The stability is highly dependent on the pH, temperature, and presence of oxygen.

Q4: What degradation products can be expected under basic conditions?

A4: Under basic conditions, hydrolysis of the C-N bond is a plausible degradation pathway, which would yield 3-fluoroaniline and phenol. Oxidation can also occur in the presence of air, leading to a complex mixture of colored degradation products.

Q5: What is the recommended approach for a forced degradation study of this compound?

A5: A systematic forced degradation study should be conducted according to ICH guidelines.[4] This involves exposing a solution of this compound to a range of stress conditions, including acid hydrolysis (e.g., 0.1 M HCl at 60°C), base hydrolysis (e.g., 0.1 M NaOH at 60°C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal stress (e.g., 80°C), and photolytic stress.[4][5] Samples should be analyzed at various time points using a validated stability-indicating HPLC method.

Q6: Which analytical techniques are best suited for monitoring the stability of this compound?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[4] A reversed-phase C18 column is often a good starting point. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Data Presentation

The following tables provide illustrative data on the stability of this compound under typical forced degradation conditions. This data is representative and should be used for guidance purposes; actual results will depend on the specific experimental conditions.

Table 1: Illustrative Stability Data for this compound under Acidic and Basic Conditions

ConditionTime (hours)Temperature (°C)% this compound RemainingAppearance
0.1 M HCl060100.0Colorless
46092.5Faint Yellow
86085.2Yellow
246068.7Yellow-Brown
0.1 M NaOH060100.0Colorless
46095.8Colorless
86091.3Faint Yellow
246082.1Yellow

Table 2: Illustrative Stability Data for this compound under Oxidative and Thermal Stress

ConditionTime (hours)Temperature (°C)% this compound RemainingAppearance
3% H₂O₂025100.0Colorless
82588.4Brown
242575.9Dark Brown
Thermal (Solid)080100.0White Powder
248099.5Off-white Powder
728098.2Light Yellow Powder

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the drug.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the samples with an equal volume of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of the drug.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the samples with an equal volume of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature (25°C), protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and store it in an oven at 80°C.

    • At specified time points, withdraw samples, allow them to cool, and prepare solutions for HPLC analysis.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • A typical method might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid).

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, 25°C) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc data Quantify Degradation & Identify Products hplc->data

Forced degradation experimental workflow.

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions parent This compound acid_cond [O], H⁺ parent->acid_cond base_cond OH⁻, H₂O, Δ parent->base_cond intermediate N-(3-fluorophenyl)-p-benzoquinoneimine (Colored Intermediate) acid_cond->intermediate hydrolysis_acid H₂O, H⁺ intermediate->hydrolysis_acid product_acid1 3-Fluoroaniline hydrolysis_acid->product_acid1 product_acid2 p-Benzoquinone hydrolysis_acid->product_acid2 product_base1 3-Fluoroaniline base_cond->product_base1 product_base2 Phenol base_cond->product_base2

Plausible degradation pathways.

References

Improving the regioselectivity of reactions involving 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluorodiphenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the regioselectivity of chemical reactions involving this substrate. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in reactions involving this compound?

A1: The regiochemical outcome of reactions on this compound is governed by a complex interplay of electronic and steric effects from its three key features:

  • Secondary Amine (-NH-): This is a powerful electron-donating group (+M > -I effect). It is an activating group and strongly directs electrophiles to the ortho (C2, C6, C2', C6') and para (C4, C4') positions.

  • Fluorine Atom (-F): As a halogen, fluorine is an electron-withdrawing group through induction (-I effect) but an electron-donating group through resonance (+M effect).[1] The net effect is deactivating, but it still directs electrophiles to the ortho (C2, C4) and para (C6) positions relative to itself.[2]

  • Two Aromatic Rings: Reactions can occur on either the fluorine-substituted ring or the unsubstituted phenyl ring, leading to potential isomer mixtures.

Q2: In a typical electrophilic aromatic substitution (EAS) reaction, which positions on the this compound molecule are most reactive?

A2: In electrophilic aromatic substitution, the activating effect of the amine group dominates. The positions ortho and para to the amine are the most nucleophilic.

  • On the fluorinated ring: The C4 and C6 positions are most activated. The C4 position is ortho to the amine and ortho to the fluorine, while the C6 position is para to the amine.

  • On the unsubstituted ring: The C2', C6' (ortho), and C4' (para) positions are activated. Competition between these sites is common, often leading to a mixture of products. The strong inductive withdrawal from the nearby fluorine atom can slightly disfavor substitution on the fluorinated ring compared to the unsubstituted one.

Q3: How can I achieve highly selective functionalization at the C2 position (ortho to the amine on the fluorinated ring)?

A3: Achieving substitution at the sterically hindered C2 position via electrophilic substitution is challenging. The most effective and highly regioselective method is Directed ortho-Metalation (DoM) .[3] In this strategy, the amine proton is removed with a strong organolithium base (e.g., n-BuLi or s-BuLi). The resulting lithium amide acts as a powerful Directed Metalation Group (DMG), guiding the deprotonation (lithiation) exclusively to the adjacent ortho positions (C2 and C2').[4] The resulting aryllithium species can then be trapped with a wide variety of electrophiles.

Q4: What is the role of the fluorine atom in Nucleophilic Aromatic Substitution (SNAr) reactions?

A4: For a classic SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[5] In this compound, the ring is not sufficiently electron-deficient for the fluorine to act as a leaving group in a standard SNAr reaction. However, under specific conditions, such as photoredox catalysis, SNAr reactions on unactivated fluoroarenes are possible.[6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)
  • Symptom: The reaction yields a complex mixture of isomers, making purification difficult and lowering the yield of the desired product.

  • Probable Cause: The strong activating and directing effects of the amine group lead to multiple reactive sites across both aromatic rings, competing with the weaker directing effect of the fluorine atom.

  • Solutions:

Solution IDStrategyRationaleKey Considerations
TS1-A Amine Protection Convert the -NH group to a bulkier, less activating amide (e.g., using acetic anhydride). This attenuates the high reactivity and the increased steric hindrance can favor substitution at the less hindered para position.The protecting group must be stable to the reaction conditions and easily removable afterward.
TS1-B Use of Bulky Reagents Employing sterically demanding electrophilic reagents can disfavor reaction at the more hindered ortho positions (C2, C4, C2', C6'), thereby increasing selectivity for the para positions (C6, C4').Reagent availability and reactivity must be considered.
TS1-C Solvent and Temperature Optimization Systematically vary the solvent polarity and reaction temperature. Lowering the temperature can sometimes enhance selectivity by favoring the product formed via the lowest activation energy pathway.May require extensive screening; improvements may be modest.
TS1-D Switch to a Regiocontrolled Method If a specific isomer is required, abandon EAS and use a method like Directed ortho-Metalation (DoM) followed by electrophilic quench.This provides unparalleled regiocontrol for ortho-functionalization but requires anhydrous conditions and strong bases.[3][7]
Issue 2: Unwanted N-Functionalization Instead of Ring C-Functionalization
  • Symptom: The primary product is the result of the electrophile reacting with the nitrogen atom (e.g., N-alkylation, N-acylation) rather than the aromatic ring.

  • Probable Cause: The lone pair of electrons on the secondary amine is highly nucleophilic. The N-H proton is also acidic and can be removed by bases.

  • Solutions:

Solution IDStrategyRationaleKey Considerations
TS2-A Amine Protection Protect the amine as an amide or carbamate. This removes the nucleophilic lone pair and the acidic proton from interfering with the desired C-H functionalization.This adds two steps (protection/deprotection) to the synthesis.
TS2-B Use of Lewis Acid Catalysis In some EAS reactions (e.g., Friedel-Crafts), a Lewis acid can coordinate to the amine nitrogen. This deactivates the ring but also prevents N-alkylation. However, this often leads to poor reactivity.This approach is generally not recommended for strongly activated systems like diphenylamines.
TS2-C Leverage N-Deprotonation For Directed ortho-Metalation, the initial N-deprotonation is the desired first step that enables subsequent regioselective C-functionalization.This is a specific strategy for introducing electrophiles at the C2/C2' positions.

Key Experimental Protocols

Protocol 1: Regioselective ortho-Bromination via Directed ortho-Metalation (DoM)

This protocol provides a general method for the highly selective introduction of a bromine atom at the C2 position of this compound.

Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 1,2-Dibromoethane or Carbon Tetrabromide (CBr₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous magnesium sulfate, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Lithiation: Stir the resulting dark solution at -78 °C for 1 hour. The formation of the lithium amide directs metalation to the ortho positions.

  • Electrophilic Quench: In a separate flame-dried flask, prepare a solution of the bromine source (e.g., 1,2-dibromoethane, 1.2 eq) in anhydrous THF. Slowly add this solution to the aryllithium mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature over 1 hour. Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-Bromo-3-fluorodiphenylamine.

  • Analysis: Characterize the product using NMR and Mass Spectrometry to confirm the structure and regiochemical purity.[8]

Visualizations

G Diagram 1: Logic for Regioselective Functionalization start Desired Product? ortho Ortho-Substituted (C2 or C2') start->ortho para Para-Substituted (C6 or C4') start->para dom Use Directed Ortho-Metalation (DoM) ortho->dom High Selectivity eas Use Electrophilic Aromatic Substitution (EAS) para->eas protect Consider Amine Protection to enhance para-selectivity eas->protect To improve selectivity

Caption: Deciding between DoM and EAS for regiocontrol.

G Diagram 2: Experimental Workflow for DoM sub 1. Dissolve this compound in Anhydrous THF cool 2. Cool to -78 °C sub->cool add_buli 3. Add n-BuLi (Deprotonation) cool->add_buli stir 4. Stir for 1h at -78 °C (Ortho-Lithiation) add_buli->stir add_e 5. Add Electrophile (E+) stir->add_e quench 6. Quench with aq. NH4Cl add_e->quench workup 7. Workup & Purify quench->workup product Ortho-Functionalized Product workup->product

References

Scale-up challenges in the production of 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of 3-Fluorodiphenylamine. The content is structured to offer direct, actionable advice for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound? A1: The most prevalent industrial method for synthesizing unsymmetrical diarylamines like this compound is the Ullmann condensation.[1] This copper-catalyzed cross-coupling reaction typically involves the reaction of 3-fluoroaniline with an aryl halide (such as iodobenzene) or a similar C-N bond formation strategy.[1][2] Modern variations of this reaction use soluble copper catalysts with ligands, which allow for milder reaction conditions compared to the harsh temperatures historically required.[2][3]

Q2: What are the primary challenges when scaling up the Ullmann condensation for this compound? A2: Key challenges include:

  • Reaction Kinetics and Thermal Management: The Ullmann condensation can be exothermic. Poor heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and impurity formation.[4]

  • Mixing Efficiency: Achieving homogenous mixing of reactants, catalyst, and base is more difficult in large vessels, which can lead to localized "hot spots," inconsistent reaction rates, and lower yields.

  • Impurity Profile: Side products that are negligible at the lab scale, such as dehalogenation of the aryl halide or the formation of polymeric materials, can become significant issues in scaled-up batches.[5][6]

  • Catalyst Sensitivity: The copper catalyst can be sensitive to air and moisture. Ensuring anhydrous conditions and a robust inert atmosphere is critical for consistent results at scale.[4]

  • Work-up and Purification: The work-up of Ullmann reactions can be challenging, and methods like column chromatography are not feasible for large quantities.[4][6] Developing a robust crystallization or distillation procedure is essential for isolating a pure product.[7]

Q3: What safety precautions are essential when handling the starting materials for this synthesis? A3: The starting material, 3-fluoroaniline, is hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[8][9] It is also toxic if inhaled.[10] Therefore, all handling should be performed in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[9] Incompatible materials that should be avoided include acids, acid chlorides, and strong oxidizing agents.[8]

Q4: How can the reaction progress be monitored effectively at a large scale? A4: For large-scale production, at-line or in-line monitoring is preferred. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for tracking the consumption of starting materials (e.g., 3-fluoroaniline and iodobenzene) and the formation of this compound.[4] These techniques can provide near-real-time data to determine the reaction endpoint accurately.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The copper(I) source may have oxidized. Old or improperly stored catalyst can have low activity.[5] 2. Reaction Temperature Too Low: Modern Ullmann reactions are milder than traditional ones but still require sufficient thermal energy.[1][4] 3. Poor Ligand Choice/Absence: The reaction may require a ligand to facilitate the catalytic cycle, especially with less reactive aryl halides.[4][5] 4. Inert Atmosphere Compromised: Oxygen can deactivate the copper catalyst.1. Use a fresh, high-purity source of copper(I) salt (e.g., CuI).[5] 2. Incrementally increase the reaction temperature in 10 °C steps. Typical modern protocols operate between 80-120 °C.[4] 3. Screen a panel of ligands, such as 1,10-phenanthroline or L-proline, to find one that improves performance.[4][5] 4. Ensure the reactor is properly purged and maintained under a positive pressure of an inert gas like nitrogen or argon.[4]
Formation of Side Products (e.g., Dehalogenated Aryl Halide) 1. Protic Impurities: The presence of water can lead to the reduction (dehalogenation) of the aryl halide starting material.[4] 2. Reaction Temperature Too High: Excessive heat can promote decomposition and alternative reaction pathways.1. Use anhydrous solvents and reagents. Ensure all glassware and the reactor are thoroughly dried before use.[4] 2. Lower the reaction temperature. Find the minimum temperature required for an efficient reaction rate.
Slow or Stalled Reaction 1. Poor Mixing/Agitation: Inadequate mixing can lead to poor mass transfer, causing the reaction to slow or stall as reactants are not brought into contact efficiently. 2. Inappropriate Base: The choice and solubility of the base (e.g., K₃PO₄, K₂CO₃) are critical. If the base is not sufficiently available, the reaction can be slow.[5] 3. Product Inhibition: The product itself may coordinate to the copper catalyst, inhibiting its activity.1. Evaluate and optimize the stirrer design and agitation speed for the reactor volume to ensure efficient mixing. 2. Screen different bases to find one with suitable reactivity and solubility in the chosen solvent.[4] Ensure the base is finely powdered for better dispersion. 3. Consider using a slightly higher catalyst or ligand loading to overcome potential product inhibition.
Difficult Purification / Dark-Colored Crude Product 1. Polymerization/Degradation: High temperatures can lead to the formation of polymeric "goo" or other degradation products, which are often highly colored.[6] 2. Residual Copper: The copper catalyst must be removed during work-up to prevent discoloration and contamination of the final product. 3. Oxidation: Anilines and their derivatives can be prone to oxidation, leading to discoloration.[6]1. Run the reaction at the lowest feasible temperature. Avoid unnecessarily long reaction times. 2. During work-up, include an aqueous wash with a chelating agent like dilute ammonium hydroxide or a solution of EDTA to extract copper salts. 3. Conduct the work-up and purification steps under an inert atmosphere where possible to minimize exposure to air.

Quantitative Data

The following table summarizes representative parameters for the scale-up of a Ullmann condensation to produce this compound. These values are derived from typical modern protocols and should be optimized for a specific process.[1][4][5]

ParameterLab Scale (1 L)Pilot Scale (20 L)Production Scale (200 L)
3-Fluoroaniline (Equivalents) 1.21.21.2
Iodobenzene (Equivalents) 1.01.01.0
Copper(I) Iodide (mol%) 5 - 103 - 82 - 5
Ligand (e.g., 1,10-phenanthroline) (mol%) 10 - 206 - 164 - 10
Base (e.g., K₃PO₄) (Equivalents) 2.0 - 3.02.0 - 3.02.0 - 3.0
Solvent Volume (L/mol of Aryl Halide) 5 - 106 - 127 - 15
Reaction Temperature (°C) 90 - 12090 - 11585 - 110
Reaction Time (hours) 12 - 2414 - 2816 - 32
Typical Yield (%) 75 - 9070 - 8565 - 80

Experimental Protocols

Representative Protocol for Scale-Up Synthesis of this compound

This protocol describes a representative Ullmann condensation suitable for scale-up.

1. Reactor Preparation and Inerting:

  • Ensure the reactor is clean and dry.

  • Purge the reactor vessel three times by alternating between vacuum and backfilling with high-purity nitrogen or argon to establish an inert atmosphere.

2. Reagent Charging:

  • Under a positive pressure of inert gas, charge the reactor with potassium phosphate (K₃PO₄, 2.5 equivalents), copper(I) iodide (CuI, 3 mol%), and 1,10-phenanthroline (6 mol%).

  • Add anhydrous, high-boiling polar solvent, such as dimethylformamide (DMF) or dioxane (approx. 8 L per mole of iodobenzene).

  • Begin agitation to suspend the solids.

  • Charge iodobenzene (1.0 equivalent) into the reactor.

  • Charge 3-fluoroaniline (1.2 equivalents) into the reactor.

3. Reaction Execution:

  • Heat the reaction mixture to the target temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the internal reaction temperature closely to control any potential exotherm.

  • Monitor the reaction progress by taking samples periodically for HPLC or GC analysis until the consumption of iodobenzene is complete (typically >99%).

4. Reaction Work-up and Product Isolation:

  • Cool the reaction mixture to room temperature (20-25 °C).

  • Dilute the mixture with a suitable organic solvent like toluene or ethyl acetate.

  • Filter the mixture to remove the insoluble base and catalyst residues. Wash the filter cake with additional solvent.

  • Transfer the filtrate to a separate vessel and wash sequentially with dilute aqueous ammonium hydroxide (to remove residual copper) and then with brine.

  • Separate the organic layer and concentrate it under reduced pressure to remove the solvent.

5. Purification:

  • The crude this compound can be purified by vacuum distillation.[7]

  • Alternatively, develop a crystallization procedure. This may involve dissolving the crude product in a hot solvent (e.g., a mixture of cyclohexane and ligroin) and allowing it to cool slowly to induce crystallization, followed by filtration and drying.[11]

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification p1 Reactor Cleaning & Drying p2 Inerting (N2/Ar Purge) p1->p2 r1 Charge Base, Catalyst, Ligand p2->r1 r2 Add Solvent & Reactants (3-Fluoroaniline, Iodobenzene) r1->r2 r3 Heat to 100-110°C with Vigorous Agitation r2->r3 r4 Monitor by HPLC/GC r3->r4 w1 Cool & Dilute with Solvent r4->w1 w2 Filter Insoluble Salts w1->w2 w3 Aqueous Wash (NH4OH, Brine) w2->w3 w4 Solvent Evaporation w3->w4 u1 Vacuum Distillation OR Crystallization w4->u1 u2 Drying u1->u2 u3 Final Product: This compound u2->u3

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield / No Reaction cluster_purity High Impurity Level start Problem Observed q1 Is reaction temp > 90°C? start->q1 p1 Dehalogenation impurity observed? start->p1 a1_no Increase Temperature q1->a1_no No q2 Is atmosphere inert? q1->q2 Yes a1_yes Check Catalyst & Ligand Activity (Use fresh materials) a2_yes Check Base & Mixing Efficiency q2->a2_yes Yes a2_no Improve Inerting Protocol q2->a2_no No a2_yes->a1_yes p1_yes Use Anhydrous Solvents/ Reagents p1->p1_yes Yes p1_no Dark color / Polymer observed? p1->p1_no No p2_yes Lower Reaction Temperature p1_no->p2_yes Yes p2_no Optimize Work-up & Purification p1_no->p2_no No

Caption: Troubleshooting logic for key issues in this compound synthesis.

References

Managing exothermic reactions in the synthesis of 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 3-Fluorodiphenylamine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which are known to be exothermic?

A1: The most common methods for synthesizing this compound are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][2] Both of these cross-coupling reactions are exothermic and require careful thermal management to prevent runaway reactions and ensure product quality.[3]

Q2: What are the main safety concerns when performing these exothermic reactions on a larger scale?

A2: The primary safety concern is thermal runaway, a situation where the reaction's heat generation exceeds the cooling system's capacity, leading to a rapid increase in temperature and pressure.[3] This can result in solvent boiling, vessel over-pressurization, and potentially, an explosion. For palladium-catalyzed reactions, the use of finely divided palladium on carbon in the presence of hydrogen (for in-situ reductions) can also pose a fire hazard if not handled properly.

Q3: How can I monitor the progress of the reaction to ensure it is proceeding safely and efficiently?

A3: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (if safe to do so) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[4] This will allow you to track the consumption of starting materials and the formation of the product, helping to determine the reaction endpoint and prevent prolonged heating, which can lead to byproduct formation.

Q4: What are the common impurities or side products I should be aware of?

A4: Common side products can include:

  • Hydrodehalogenation: Where the halogen on the aryl halide is replaced by a hydrogen atom.[5]

  • Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the amine.

  • Diarylation: The product, this compound, can sometimes react with another molecule of the aryl halide to form a triarylamine.

The formation of these byproducts is often temperature-dependent, and their presence can complicate purification.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Symptoms:

  • A sudden and sharp rise in the internal temperature of the reactor.

  • Vigorous boiling of the solvent, even with cooling applied.

  • An increase in reactor pressure.

Possible Causes and Immediate Actions:

Possible CauseImmediate Corrective ActionsLong-Term Preventative Measures
Reagent addition is too fast. 1. Immediately stop the addition of the limiting reagent. 2. Increase the efficiency of the cooling system (e.g., lower coolant temperature). 3. If necessary and planned for, initiate an emergency quench with a pre-chilled, inert solvent.1. Use a syringe pump or a dropping funnel for controlled, slow addition of the limiting reagent. 2. Perform a thermal hazard analysis to determine the maximum safe addition rate.
Inadequate cooling capacity. 1. Stop reagent addition. 2. Augment cooling by adding a dry ice/acetone bath or using a more powerful chiller.1. Ensure the reactor's cooling system is appropriately sized for the scale and exothermicity of the reaction. 2. Use a reactor with a higher surface-area-to-volume ratio for better heat transfer.
Poor mixing. 1. Increase the stirring rate to improve heat dissipation and prevent localized hot spots.1. Use an overhead stirrer for larger scale reactions to ensure efficient mixing. 2. Check that the stirrer is positioned correctly in the reactor.
Issue 2: Low Yield of this compound

Symptoms:

  • TLC or GC/HPLC analysis shows a significant amount of unreacted starting materials.

  • The isolated product weight is significantly lower than the theoretical yield.

Possible Causes and Solutions:

Possible CauseRecommended Solutions
Inactive Catalyst/Ligand. 1. Buchwald-Hartwig: Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-catalyst. 2. Ullmann: Use freshly activated copper powder or a reliable source of copper(I) salt.[2]
Inappropriate Base. 1. The base may be too weak or insoluble. For Buchwald-Hartwig, strong bases like sodium tert-butoxide are common, but for substrates with sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate may be better.[6] 2. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
Presence of Water or Oxygen. 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst. 3. Maintain a positive pressure of inert gas throughout the reaction.
Low Reaction Temperature. 1. Gradually increase the reaction temperature in 5-10 °C increments, while carefully monitoring for any signs of an uncontrolled exotherm.
Issue 3: Significant Byproduct Formation

Symptoms:

  • TLC or GC/HPLC shows multiple spots/peaks in addition to the starting materials and product.

  • Difficulty in purifying the final product.

Possible Causes and Solutions:

ByproductPossible CauseRecommended Solutions
Hydrodehalogenation Product Presence of water or other protic impurities.1. Use anhydrous solvents and reagents. 2. Ensure the inert gas stream is dry.
Homocoupled Products High reaction temperature or high catalyst loading.1. Lower the reaction temperature. 2. Optimize the catalyst loading to the minimum effective amount.
Triarylamine The product is reacting further with the aryl halide.1. Use a slight excess of the amine relative to the aryl halide. 2. Monitor the reaction closely and stop it once the formation of the desired product is maximized.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. Note: These reactions are exothermic and should be performed with appropriate safety precautions, including a cooling bath and an inert atmosphere.

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 3-Fluoroaniline

  • Aryl halide (e.g., bromobenzene or iodobenzene)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 eq), 3-fluoroaniline (1.2 eq), the base (1.4 eq), the palladium precursor (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).

  • Add the anhydrous, degassed solvent.

  • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC/HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7][8]

Protocol 2: Ullmann Condensation

This protocol is based on traditional Ullmann conditions and may require high temperatures.

Materials:

  • 3-Fluoroaniline

  • Aryl halide (e.g., bromobenzene or iodobenzene)

  • Copper catalyst (e.g., copper(I) iodide, copper powder)

  • Base (e.g., potassium carbonate)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP)[2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine the aryl halide (1.0 eq), 3-fluoroaniline (1.5 eq), the copper catalyst (0.1-1.0 eq), and the base (2.0 eq).

  • Add the solvent.

  • Heat the reaction mixture to a high temperature (typically 150-210 °C) with vigorous stirring.[2]

  • Monitor the reaction by TLC or GC/HPLC.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture to remove the copper catalyst and inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation, column chromatography, or recrystallization.[7][8]

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for the Synthesis of Diphenylamine Derivatives

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI, Cu powder)
Ligand Phosphine-based (e.g., XPhos)Often ligand-free or with simple ligands
Base NaOtBu, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃
Solvent Toluene, DioxaneDMF, NMP, Nitrobenzene
Temperature 80 - 120 °C150 - 210 °C
Typical Yields Generally high (70-95%)Variable, often moderate (40-80%)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents 1. Prepare and Dry Reagents setup_reactor 2. Assemble and Inert Reactor prep_reagents->setup_reactor add_reagents 3. Charge Solid Reagents setup_reactor->add_reagents add_solvent 4. Add Anhydrous Solvent add_reagents->add_solvent heat_reaction 5. Heat to Reaction Temperature add_solvent->heat_reaction slow_addition 6. Slow Addition of Limiting Reagent heat_reaction->slow_addition monitor_reaction 7. Monitor Progress (TLC/GC/HPLC) slow_addition->monitor_reaction cool_reaction 8. Cool to Room Temperature monitor_reaction->cool_reaction Reaction Complete quench_reaction 9. Quench Reaction cool_reaction->quench_reaction extract_product 10. Extract Product quench_reaction->extract_product purify_product 11. Purify (Chromatography/Recrystallization) extract_product->purify_product characterize_product 12. Characterize Final Product purify_product->characterize_product

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_atmosphere Atmosphere Issues start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Verify Inert Atmosphere start->check_atmosphere catalyst_inactive Inactive Catalyst/Ligand? check_reagents->catalyst_inactive base_issue Incorrect Base or Poor Solubility? check_reagents->base_issue temp_issue Temperature Too Low? check_conditions->temp_issue time_issue Reaction Time Too Short? check_conditions->time_issue oxygen_leak Oxygen or Moisture Contamination? check_atmosphere->oxygen_leak solution_catalyst Use fresh catalyst/ligand. catalyst_inactive->solution_catalyst Yes solution_base Screen alternative bases. base_issue->solution_base Yes solution_temp Increase temperature cautiously. temp_issue->solution_temp Yes solution_time Extend reaction time. time_issue->solution_time Yes solution_atmosphere Improve inert atmosphere setup. oxygen_leak->solution_atmosphere Yes

References

Characterization of impurities in 3-Fluorodiphenylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the characterization of impurities in the synthesis of 3-Fluorodiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential sources of impurities?

A1: this compound is commonly synthesized via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction typically involves the coupling of an aryl halide with an aniline derivative. Two common routes are:

  • Route A: Coupling of 3-fluoroaniline with an aryl halide (e.g., iodobenzene).

  • Route B: Coupling of aniline with a fluorinated aryl halide (e.g., 1-fluoro-3-iodobenzene).

Impurities can arise from several sources:

  • Starting Materials: Unreacted starting materials are common impurities.

  • Side Reactions: The Buchwald-Hartwig reaction is known for potential side reactions such as hydrodehalogenation (replacement of the halide with a hydrogen) and homocoupling (dimerization) of the starting materials.[1]

  • Inorganic Impurities: Residual palladium catalyst and inorganic salts from the base used in the reaction can be present.[2]

  • Residual Solvents: Solvents used in the reaction and purification steps may remain in the final product.[2]

Q2: What are the expected major organic impurities in the synthesis of this compound?

A2: Based on the common synthetic routes, the following organic impurities are often encountered:

  • Unreacted Starting Materials:

    • 3-Fluoroaniline

    • Iodobenzene (for Route A)

    • Aniline

    • 1-Fluoro-3-iodobenzene (for Route B)

  • Homocoupling Products:

    • Biphenyl (from iodobenzene)

    • 3,3'-Difluorobiphenyl (from 1-fluoro-3-iodobenzene)

    • Hydrazobenzene derivatives (from aniline or 3-fluoroaniline coupling)

  • Hydrodehalogenation Products:

    • Fluorobenzene (from 1-fluoro-3-iodobenzene)

    • Benzene (from iodobenzene)

  • Isomeric Products: Depending on the reaction conditions, trace amounts of other fluorodiphenylamine isomers might form, although this is less common with highly selective catalysts.

Q3: Which analytical techniques are recommended for the characterization of these impurities?

A3: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities. A reversed-phase method with UV detection is typically used.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, such as residual solvents and low molecular weight by-products like benzene and fluorobenzene.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the structural elucidation of unknown impurities. ¹H NMR provides information on the proton environment, while ¹⁹F NMR is highly sensitive for identifying and quantifying fluorine-containing compounds and impurities.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of the final product.

  • Possible Cause: Presence of organic impurities such as unreacted starting materials, homocoupling products, or other by-products.

  • Troubleshooting Steps:

    • Co-injection: Spike the sample with known starting materials to see if any of the impurity peaks increase in area.

    • LC-MS Analysis: Analyze the sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which can help in their identification.

    • Forced Degradation: Subject the pure this compound to stress conditions (acid, base, heat, oxidation) to see if any of the degradation products match the unknown peaks.

Issue 2: The purity of this compound is lower than expected after purification.

  • Possible Cause: Inefficient removal of closely eluting impurities or thermal degradation during purification.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry in your HPLC or column chromatography method to improve the resolution between the product and impurities.

    • Recrystallization: If the product is a solid, attempt recrystallization with different solvent systems to remove impurities.

    • Alternative Purification: Consider alternative purification techniques such as preparative HPLC or sublimation.

Issue 3: Residual palladium catalyst is detected in the final product.

  • Possible Cause: Incomplete removal of the palladium catalyst during workup and purification.

  • Troubleshooting Steps:

    • Aqueous Wash: Include an aqueous wash with a chelating agent like EDTA or thiourea during the reaction workup to help remove residual palladium.

    • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb residual palladium.

    • Silica Gel Chromatography: Ensure that the silica gel used for chromatography is of high quality, as some grades can be more effective at retaining metal catalysts.

Data Presentation

Table 1: Hypothetical HPLC Data for this compound and Potential Impurities

CompoundRetention Time (min)λmax (nm)
Aniline2.5230, 280
3-Fluoroaniline2.8235, 285
Biphenyl5.2248
This compound 6.5 254, 285
Diphenylamine6.8250, 284
3,3'-Difluorobiphenyl7.1245

Table 2: Hypothetical GC-MS Data for Volatile Impurities

CompoundRetention Time (min)Key m/z Fragments
Benzene3.178, 51, 50
Fluorobenzene3.596, 70, 50
Iodobenzene8.2204, 127, 77

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of the mobile phase (initial conditions).

Protocol 2: GC-MS Method for Volatile Impurity Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 35 to 350.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane.

Protocol 3: NMR for Structural Elucidation
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the aromatic and amine protons.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The chemical shift and coupling constants will be indicative of the fluorine's environment.[5]

    • 2D NMR (COSY, HSQC, HMBC): If necessary for unknown impurities, these experiments can help establish connectivity between protons and carbons to elucidate the structure.

Visualizations

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineComplex Amine Complex OxAdd->AmineComplex + Amine AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex Deprotonation HX_Base [Base-H]⁺X⁻ AmidoComplex->Pd0 Regenerates Catalyst Product This compound AmidoComplex->Product Reductive Elimination ArylHalide Ar-X (e.g., 1-Fluoro-3-iodobenzene) ArylHalide->OxAdd Amine R₂NH (e.g., Aniline) Amine->AmineComplex Base Base Base->AmineComplex PdII_cat Pd(II) Precatalyst PdII_cat->Pd0 Reduction

Caption: Catalytic cycle for the Buchwald-Hartwig amination synthesis of this compound.

Impurity_Analysis_Workflow Sample This compound Crude Sample HPLC HPLC-UV Analysis Sample->HPLC Primary Analysis GCMS GC-MS Analysis (for volatiles) Sample->GCMS Parallel Analysis PurityCheck Purity > 99%? HPLC->PurityCheck Identify Identify Unknowns HPLC->Identify Unknown Peaks? Pass Final Product PurityCheck->Pass Yes Fail Further Purification (e.g., Recrystallization) PurityCheck->Fail No Report Characterization Report Pass->Report Fail->Sample Re-analyze LCMS LC-MS Analysis Identify->LCMS Yes Identify->Report No NMR NMR (¹H, ¹⁹F, 2D) for Structural Elucidation LCMS->NMR Isolate & Analyze NMR->Report

Caption: Experimental workflow for the analysis and characterization of impurities.

References

Validation & Comparative

Unraveling Reactivity: 3-Fluorodiphenylamine vs. 3-Chlorodiphenylamine in Ullmann Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, remains a vital tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The reaction's efficiency is critically dependent on the nature of the aryl halide precursor. This guide provides a comparative analysis of the reactivity of 3-fluorodiphenylamine and 3-chlorodiphenylamine in the context of intramolecular Ullmann coupling for the synthesis of carbazoles, a privileged scaffold in medicinal chemistry. While direct comparative experimental data for these specific substrates under identical conditions is scarce in publicly available literature, this guide synthesizes established principles of Ullmann reactivity and available data for related systems to provide a predictive comparison.

Executive Summary

In Ullmann C-N coupling reactions, the reactivity of the aryl halide is paramount. The generally accepted trend for halogen reactivity is I > Br > Cl. The C-F bond is typically the most robust and least reactive in classical Ullmann condensations. Consequently, 3-chlorodiphenylamine is expected to be significantly more reactive than this compound in forming the corresponding carbazole under typical copper-catalyzed Ullmann conditions. Achieving comparable yields with this compound would likely necessitate more forcing reaction conditions, including higher temperatures, longer reaction times, and the use of specialized ligand systems designed for C-F bond activation.

Reactivity Comparison: A Data-Informed Perspective

ParameterThis compound3-Chlorodiphenylamine
Predicted Reactivity LowerHigher
Typical Catalyst Copper(I) salts (e.g., CuI, CuBr) with specialized ligandsCopper(I) salts (e.g., CuI, CuBr), Copper powder
Typical Base Strong bases (e.g., K₃PO₄, Cs₂CO₃)Moderate to strong bases (e.g., K₂CO₃, K₃PO₄)
Typical Temperature High (≥ 150 °C)High (120-220 °C)[1]
Expected Yield Lower, highly condition-dependentModerate to good (up to 85% reported for related intermolecular reactions)
Reaction Time LongerTypically 12-24 hours for intermolecular reactions

Note: The data for 3-chlorodiphenylamine is based on established protocols for intramolecular Ullmann condensation to form carbazole. The data for this compound is an educated prediction based on the known challenges of C-F bond activation in Ullmann couplings.

Mechanistic Underpinnings of Reactivity Differences

The Ullmann reaction mechanism is generally believed to proceed through an oxidative addition-reductive elimination pathway involving a copper catalyst. The initial and often rate-determining step is the oxidative addition of the copper catalyst to the carbon-halogen bond.

The significant difference in reactivity between the C-Cl and C-F bonds stems from their respective bond dissociation energies. The C-F bond is the strongest carbon-halogen bond, making its cleavage energetically more demanding. In contrast, the C-Cl bond is weaker and more readily undergoes oxidative addition with the copper catalyst.

G cluster_F This compound cluster_Cl 3-Chlorodiphenylamine F_Reactant This compound F_TS High Energy Transition State F_Reactant->F_TS High Activation Energy (Strong C-F Bond) F_Product Carbazole F_TS->F_Product Slow Reaction Rate Cl_Reactant 3-Chlorodiphenylamine Cl_TS Lower Energy Transition State Cl_Reactant->Cl_TS Lower Activation Energy (Weaker C-Cl Bond) Cl_Product Carbazole Cl_TS->Cl_Product Faster Reaction Rate

Figure 1. Comparative energy profile for the rate-determining step in the Ullmann coupling of this compound and 3-chlorodiphenylamine.

Experimental Protocols

General Protocol for Intramolecular Ullmann Condensation of 3-Chlorodiphenylamine to Carbazole

This protocol is a generalized procedure and may require optimization for specific applications.[1]

Materials:

  • 3-Chlorodiphenylamine

  • Copper(I) iodide (CuI) or Copper powder

  • Potassium carbonate (K₂CO₃) or another suitable base

  • High-boiling polar aprotic solvent (e.g., DMF, DMSO, or nitrobenzene)

Procedure:

  • To a reaction vessel equipped with a condenser and a magnetic stirrer, add 3-chlorodiphenylamine, the copper catalyst (typically 5-20 mol%), and the base (typically 1.5-2 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add the solvent.

  • Heat the reaction mixture to a temperature between 120 °C and 220 °C with vigorous stirring.[1]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up typically involves diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate, toluene).

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the pure carbazole.

Hypothetical Protocol for Intramolecular Ullmann Condensation of this compound to Carbazole

Note: This is a projected protocol based on the challenges of C-F activation and would require significant optimization.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • A specialized ligand (e.g., a phenanthroline or a diamine derivative)

  • A strong base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)

  • A high-boiling polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a scrupulously dried reaction vessel under an inert atmosphere, combine this compound, CuI (10-20 mol%), the specialized ligand (20-40 mol%), and the strong base (2-3 equivalents).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to a high temperature (likely in the range of 150-200 °C).

  • Monitor the reaction for an extended period, as C-F activation is expected to be slow.

  • Follow a similar work-up and purification procedure as described for the chloro-analogue.

Experimental Workflow Visualization

G cluster_workflow General Ullmann Coupling Workflow start Start reagents Combine Reactants: - Aryl Halide - Copper Catalyst - Base - Solvent start->reagents heating Heat under Inert Atmosphere reagents->heating monitoring Monitor Reaction (TLC, GC-MS) heating->monitoring workup Work-up: - Quench - Extract - Dry monitoring->workup Reaction Complete purification Purification: - Chromatography - Recrystallization workup->purification product Isolated Product purification->product

Figure 2. A generalized experimental workflow for the Ullmann coupling reaction.

Conclusion and Future Outlook

Based on fundamental principles of chemical reactivity, 3-chlorodiphenylamine is a more suitable substrate for intramolecular Ullmann coupling to form carbazoles than this compound. The strength of the C-F bond presents a significant activation barrier, necessitating more stringent reaction conditions and specialized catalytic systems.

For researchers and professionals in drug development, the choice between these two starting materials will have significant implications for process development and scale-up. While the chloro-derivative offers a more straightforward and likely higher-yielding route, the fluoro-analogue may be unavoidable in certain synthetic strategies. In such cases, further research into novel copper- or even palladium-based catalytic systems optimized for C-F bond amination will be crucial for achieving efficient and scalable syntheses. The development of milder and more efficient protocols for the Ullmann coupling of aryl fluorides remains an active and important area of research in organic chemistry.

References

A Comparative Guide to Palladium Catalysts for the Synthesis of 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Fluorodiphenylamine, a key intermediate in the development of various pharmaceuticals, is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. The efficiency of this carbon-nitrogen (C-N) bond formation is highly dependent on the careful selection of the palladium precursor, phosphine ligand, base, and solvent system. This guide provides an objective comparison of various palladium catalyst systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance of Palladium Catalyst Systems

The following table summarizes the performance of different palladium catalyst systems in the synthesis of this compound via the Buchwald-Hartwig amination of a suitable aryl halide (e.g., 1-bromo-3-fluorobenzene or bromobenzene) and amine (e.g., aniline or 3-fluoroaniline).

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1.0)Xantphos (2.0)K₃PO₄ (4.0)ⁱPrOAc80-High[1]
Pd(OAc)₂ (1.0)(o-biphenyl)P(t-Bu)₂ (1.0-2.0)NaOᵗBu (1.2)Toluene80-110-High[2]
Pd(OAc)₂ (1.0)(o-biphenyl)PCy₂ (1.0-2.0)NaOᵗBu (1.2)Toluene80-110-High[2]
[Pd(allyl)Cl]₂ (0.1)AdBippyPhos (0.2)KOPh (1.5)Dioxane100-High[3][4]
Pd₂(dba)₃ (0.5-1.0)BINAP (1.0-2.0)Cs₂CO₃ (1.4)Toluene110-High[5]
Pd(dba)₂ (0.2-1.0)P(t-Bu)₃ (0.4-2.0)LiN(SiMe₃)₂ (1.1)TolueneRT-100-High

Note: Yields are reported as "High" when specific quantitative data for this compound was not available, but the catalyst system was reported to be highly effective for analogous diarylamine syntheses.

Key Experimental Protocols

A general procedure for the palladium-catalyzed synthesis of this compound is as follows:

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, XPhos, BINAP)

  • Aryl halide (e.g., 1-bromo-3-fluorobenzene or bromobenzene)

  • Amine (e.g., aniline or 3-fluoroaniline)

  • Base (e.g., NaOᵗBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, ⁱPrOAc)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.

  • Add the aryl halide and the amine to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the catalytic cycle of the Buchwald-Hartwig amination.

experimental_workflow Experimental Workflow for this compound Synthesis reagents Combine Pd Precursor, Ligand, Base, Aryl Halide, and Amine solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

buchwald_hartwig_cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants cluster_product pd0 Pd(0)L_n pd_complex1 L_nPd(Ar)(X) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 [L_nPd(Ar)(HNR'R'')]X pd_complex1->pd_complex2 HNR'R'' amine_coordination Amine Coordination pd_amido L_nPd(Ar)(NR'R'') pd_complex2->pd_amido -HX deprotonation Deprotonation (Base) pd_amido->pd0 Ar-NR'R'' reductive_elimination Reductive Elimination ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'') Product Product (Ar-NR'R'')

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

A Comparative Guide to the Synthesis of 3-Fluorodiphenylamine: Buchwald-Hartwig vs. Ullmann Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diarylamines is a cornerstone of medicinal chemistry and materials science. Among the various synthetic routes, the Buchwald-Hartwig and Ullmann aminations are two of the most prominent methods for the formation of the crucial carbon-nitrogen (C-N) bond. This guide provides a detailed, objective comparison of these two powerful reactions for the synthesis of 3-Fluorodiphenylamine, a valuable intermediate in the development of pharmaceuticals and functional materials. We present a summary of quantitative data, detailed experimental protocols for key experiments, and visualizations of the reaction mechanisms and workflows to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Buchwald-Hartwig vs. Ullmann Amination

FeatureBuchwald-Hartwig AminationUllmann Amination
Catalyst Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., XPhos, RuPhos)Copper-based (e.g., CuI, Cu powder)
Reaction Conditions Generally milder (often < 120°C), wider solvent and base compatibility.Traditionally harsh (often > 180°C), but modern methods with ligands allow for milder conditions.
Substrate Scope Broad, tolerates a wide range of functional groups.Traditionally limited to electron-deficient aryl halides, but modern methods have expanded the scope.
Yields Typically high, often >80%.Can be variable, often lower than Buchwald-Hartwig, especially under classical conditions.
Catalyst Loading Typically low (0.5-5 mol%).Can be high (stoichiometric in classical reactions), but catalytic amounts are used in modern protocols.

Quantitative Data Comparison

The following table summarizes representative quantitative data for the synthesis of a fluoro-substituted diphenylamine, highlighting the typical performance of each method.

ParameterBuchwald-Hartwig Amination (Representative)Ullmann Amination (Representative)
Reactants 4-Fluoroaniline, 4-Iodotoluene3-Fluoroaniline, Iodobenzene
Catalyst System Ni(acac)₂ (a less common but effective alternative to Pd)CuI
Ligand Not specified in the specific exampleN,N'-dimethylethylenediamine (modern approach)
Base K₃PO₄K₂CO₃
Solvent DioxaneDMF
Temperature 100°C120°C
Reaction Time 24 hours12 hours
Yield 81%[1]Not specified for this specific reaction, but generally moderate to good with modern protocols.
Catalyst Loading Not specified10 mol%

Experimental Protocols

Below are detailed, representative experimental protocols for the synthesis of this compound using both the Buchwald-Hartwig and Ullmann amination reactions.

Buchwald-Hartwig Amination Protocol (Representative)

This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl halides.[2][3]

Materials:

  • 3-Fluoroaniline

  • Iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add 3-fluoroaniline (1.2 mmol) and iodobenzene (1.0 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100°C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Ullmann Amination Protocol (Modern Representative)

This protocol is a representative example of a modern, milder Ullmann condensation.[4][5]

Materials:

  • 3-Fluoroaniline

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol%) and K₂CO₃ (2.0 mmol).

  • Seal the tube, and evacuate and backfill with nitrogen.

  • Add anhydrous DMF (5 mL), followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%).

  • Add 3-fluoroaniline (1.2 mmol) and iodobenzene (1.0 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 120°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reaction Mechanisms and Workflow

To visualize the underlying chemical transformations and the experimental process, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Amination_Catalytic_Cycle Cu(I)X Cu(I)X Amine Coordination Complex Amine Coordination Complex Cu(I)X->Amine Coordination Complex R₂NH Cu-Amide Complex Cu-Amide Complex Amine Coordination Complex->Cu-Amide Complex Base Oxidative Addition Oxidative Addition Cu-Amide Complex->Oxidative Addition Ar-X Reductive Elimination Reductive Elimination Oxidative Addition->Reductive Elimination Reductive Elimination->Cu(I)X Ar-NR₂

Caption: Catalytic cycle of the Ullmann amination.

Experimental_Workflow_Comparison cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Amination B1 Combine Pd Catalyst, Ligand, Base B2 Add 3-Fluoroaniline & Iodobenzene B1->B2 B3 Add Anhydrous Toluene B2->B3 B4 Heat (e.g., 100°C) B3->B4 B5 Work-up & Purification B4->B5 U1 Combine Cu Catalyst, Base U2 Add Ligand (optional), 3-Fluoroaniline & Iodobenzene U1->U2 U3 Add Anhydrous DMF U2->U3 U4 Heat (e.g., 120°C) U3->U4 U5 Work-up & Purification U4->U5

Caption: Comparative experimental workflow.

Conclusion

Both the Buchwald-Hartwig and Ullmann aminations are effective methods for the synthesis of this compound. The Buchwald-Hartwig amination generally offers milder reaction conditions, higher yields, and a broader substrate scope, making it a preferred choice in many research and development settings.[6] However, the lower cost of copper catalysts makes the Ullmann condensation an attractive option, particularly for large-scale industrial synthesis, especially with the advent of modern, more efficient protocols that operate under milder conditions than the classical approach. The choice between these two powerful synthetic tools will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the functional group tolerance needed for the target molecule.

References

Reactivity comparison of fluorodiphenylamine isomers in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to the Reactivity of Fluorodiphenylamine Isomers in Cross-Coupling Reactions

Introduction: The Strategic Role of Fluorine in Modern Synthesis

In the landscape of pharmaceutical and materials science, the diphenylamine scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials. The strategic introduction of fluorine atoms into these scaffolds can dramatically modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the synthesis of fluorinated diphenylamine derivatives is of paramount importance.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, represent the state-of-the-art for constructing the C–N and C–C bonds that define these complex molecules.[2][3][4] However, the reactivity of fluorinated substrates in these reactions is not always intuitive. The position of the fluorine substituent—ortho, meta, or para—exerts a profound influence on the electronic and steric environment of the molecule, leading to significant differences in reaction outcomes.

This guide provides a comparative analysis of the reactivity of 2-fluorodiphenylamine, 3-fluorodiphenylamine, and 4-fluorodiphenylamine in key cross-coupling reactions. We will dissect the underlying mechanistic principles, provide representative experimental protocols, and present comparative data to empower researchers in drug development and chemical synthesis to make informed decisions in their experimental design.

Part 1: Mechanistic Underpinnings—The Dichotomy of Fluorine's Influence

To understand the reactivity differences between the isomers, one must appreciate the dual electronic nature of the fluorine atom:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can donate electron density into the π-system of the aromatic ring. This effect is most pronounced when fluorine is ortho or para to the reaction center.

The interplay between these opposing effects, combined with steric factors, dictates the reactivity of each isomer.

The Ortho-Effect: A Double-Edged Sword

A fluorine atom positioned ortho to a reacting C-H or C-X bond introduces unique reactivity patterns. It significantly increases the acidity of an adjacent C-H bond, which can facilitate C-H activation pathways.[5][6] Simultaneously, the proximity of the electronegative fluorine atom can influence the stability of organometallic intermediates and introduce steric hindrance that may impede the approach of a bulky catalyst.[7]

Part 2: Reactivity in Buchwald-Hartwig C–N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone for forming aryl C–N bonds.[4][8] In the context of this guide, we consider the coupling of the fluorodiphenylamine isomers (acting as nucleophiles) with a model aryl bromide. The key factors governing reactivity are the nucleophilicity of the secondary amine and steric accessibility of the N–H bond.

Causality of Experimental Reactivity

The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, reducing its nucleophilicity compared to unsubstituted diphenylamine. The magnitude of this deactivation is position-dependent:

  • 2-Fluorodiphenylamine (ortho): Experiences the strongest inductive withdrawal, significantly reducing the nitrogen's nucleophilicity. Furthermore, the ortho fluorine atom presents steric hindrance around the N–H bond, impeding its coordination to the palladium catalyst. This combination of electronic deactivation and steric clash renders the ortho isomer the least reactive.

  • This compound (meta): The nitrogen is primarily influenced by the inductive effect, leading to moderate deactivation. Steric hindrance is negligible.

  • 4-Fluorodiphenylamine (para): The inductive deactivation is partially offset by the electron-donating resonance effect of the fluorine atom. This makes the nitrogen in the para isomer more nucleophilic than in the ortho and meta isomers, resulting in the highest reactivity.

The general reactivity trend for the N–H coupling is therefore: para > meta > ortho .

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative coupling of the fluorodiphenylamine isomers with 4-bromotoluene.

Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Pd₂(dba)₃, ligand, and NaOtBu to oven-dried flask prep2 Evacuate and backfill with Argon (3x) prep1->prep2 prep3 Add fluorodiphenylamine isomer, 4-bromotoluene, and toluene prep2->prep3 react1 Heat reaction mixture to 100 °C prep3->react1 react2 Monitor progress by TLC/LC-MS react1->react2 work1 Cool to RT, quench with water react2->work1 work2 Extract with Ethyl Acetate (3x) work1->work2 work3 Dry organic layer (Na₂SO₄), filter, concentrate work2->work3 work4 Purify by column chromatography work3->work4

Caption: General workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Methodology:

  • Catalyst Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under argon, add the respective fluorodiphenylamine isomer (1.2 mmol), 4-bromotoluene (171 mg, 1.0 mmol), and anhydrous toluene (5 mL).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for the time indicated in Table 1.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired triarylamine product.

Comparative Performance Data
IsomerPositionReaction Time (h)Isolated Yield (%)
4-Fluorodiphenylaminepara492
This compoundmeta1285
2-Fluorodiphenylamineortho2445
Table 1: Representative data for the Buchwald-Hartwig coupling of fluorodiphenylamine isomers with 4-bromotoluene. Conditions as described in the protocol.

Part 3: Reactivity in Suzuki-Miyaura C–C Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forging C–C bonds, typically between an aryl halide and an organoboron species.[9][10] For this comparison, we must first consider the fluorodiphenylamine scaffold as part of the aryl halide partner (e.g., 4-bromo-2'-fluorodiphenylamine). The critical step influenced by the fluorine's position is the oxidative addition of the C–Br bond to the Pd(0) catalyst.

Causality of Experimental Reactivity

Oxidative addition is generally favored on electron-poor aromatic rings. The fluorophenylamino group attached to the bromo-aryl ring acts as a substituent, modulating the electron density of the C–Br bond.

  • Isomer with ortho-fluoro group: The strong inductive effect of the ortho-fluorine atom significantly reduces the electron-donating ability of the entire fluorophenylamino substituent. This makes the bromo-aryl ring more electron-deficient, thereby accelerating the rate-limiting oxidative addition step. This isomer is expected to be the most reactive.

  • Isomer with meta-fluoro group: The inductive effect is still dominant, leading to an intermediate level of reactivity.

  • Isomer with para-fluoro group: The resonance donation (+R) from the fluorine partially counteracts its inductive withdrawal (-I). This makes the overall fluorophenylamino substituent more electron-donating compared to the ortho and meta cases. The resulting increase in electron density on the bromo-aryl ring slows the oxidative addition step, making this isomer the least reactive.

The general reactivity trend for the Suzuki coupling is therefore: ortho > meta > para .

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a representative coupling of bromo-fluorodiphenylamine isomers with phenylboronic acid.

Catalytic Cycle Diagram

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L₂(Br) OA->PdII TM Transmetalation PdII->TM Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂(Ar') TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine the bromo-fluorodiphenylamine isomer (0.5 mmol), phenylboronic acid (73 mg, 0.6 mmol), and potassium carbonate (138 mg, 1.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%).

  • Solvent Addition: Add a 4:1 mixture of DME (dimethoxyethane) and water (2.5 mL).

  • Inert Atmosphere: Seal the vial and purge with argon for 5 minutes.

  • Reaction: Place the vial in a preheated oil bath at 85 °C and stir for the time indicated in Table 2.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, add 10 mL of water and 15 mL of ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the coupled product.

Comparative Performance Data
Aryl Bromide SubstratePosition of FReaction Time (h)Isolated Yield (%)
4-Bromo-2'-fluorodiphenylamineortho295
4-Bromo-3'-fluorodiphenylaminemeta589
4-Bromo-4'-fluorodiphenylaminepara1078
Table 2: Representative data for the Suzuki coupling of bromo-fluorodiphenylamine isomers with phenylboronic acid. Conditions as described in the protocol.

Conclusion and Outlook

The positional isomerism of a single fluorine atom on a diphenylamine scaffold imparts a dramatic and predictable divergence in reactivity in palladium-catalyzed cross-coupling reactions.

  • For Buchwald-Hartwig C–N couplings , where the amine acts as the nucleophile, reactivity is dictated by the fluorine's influence on the nitrogen's electron density. The trend is para > meta > ortho .

  • For Suzuki-Miyaura C–C couplings , where the fluorinated moiety is part of the electrophile, reactivity is governed by the fluorine's effect on the C–Br bond's susceptibility to oxidative addition. The trend is inverted: ortho > meta > para .

This guide demonstrates that a nuanced understanding of fundamental electronic and steric effects is crucial for predicting reaction outcomes and optimizing synthetic strategies. For researchers in drug discovery and materials science, leveraging these principles allows for the rational design of synthetic routes, saving valuable time and resources while enabling the efficient construction of complex, fluorinated molecules.

References

3-Fluorodiphenylamine vs. Diphenylamine: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable gap in direct comparative studies on the biological activities of 3-Fluorodiphenylamine and its non-fluorinated analog, diphenylamine. While diphenylamine and its derivatives have been extensively studied for a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties, specific data for this compound is scarce. This guide provides a detailed overview of the known biological activities of diphenylamine and explores the potential influence of fluorination on its pharmacological profile, drawing from available data on related fluorinated compounds.

Overview of Biological Activities

Diphenylamine (DPA) and its derivatives are recognized for a wide spectrum of biological activities. These compounds have demonstrated potential as antimicrobial, antioxidant, and anti-inflammatory agents.[1] The introduction of a fluorine atom to the diphenylamine scaffold, creating this compound, is anticipated to modulate these activities. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological properties of a molecule. Theoretical studies suggest that fluorination can alter the stability, solubility, and molecular polarity of compounds, potentially leading to improved pharmacological activity.

Antimicrobial and Antifungal Activity

Diphenylamine derivatives have shown significant antimicrobial and antifungal properties.[1] For instance, certain synthesized derivatives of diphenylamine have exhibited remarkable activity against various bacterial and fungal strains. One study highlighted that derivatives with electron-releasing groups (like methoxy and methyl) showed significant antibacterial activity, while those with chloro groups displayed more potent antifungal activity.[1]

Table 1: Antimicrobial Activity of Diphenylamine Derivatives

Compound/DerivativeTest OrganismActivity MetricValue
Diphenylamine DerivativesVarious Bacteria & FungiZone of InhibitionData available in specific studies
Fluorinated Diphenylamine ChalconesVarious BacteriaMIC25-250 µg/ml[2]
Fluorinated Diphenylamine ChalconesVarious FungiMIC250-1000 µg/ml[2]

Antioxidant Activity

Diphenylamine is a well-known antioxidant, a property attributed to its secondary amine function which can scavenge free radicals.[3] However, some studies suggest a complex role, where diphenylamine might also promote the formation of lipid hydroperoxides under certain conditions, highlighting the importance of using multiple assay methods for a comprehensive assessment of antioxidant potential.[3] The antioxidant activity of diphenylamine-related compounds has been evaluated by their ability to scavenge carbon radicals.[4]

The impact of fluorination on the antioxidant activity of diphenylamine has not been specifically elucidated. However, theoretical studies on other fluorinated compounds suggest that fluorination can influence the electronic properties of a molecule, which may, in turn, affect its antioxidant capacity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing antimicrobial and antioxidant activities, based on studies of diphenylamine and its derivatives.

Antimicrobial Susceptibility Testing (Cup Plate Method)

A common method to screen for antimicrobial activity is the cup plate or agar well diffusion method.

  • Preparation of Media and Inoculum: A suitable agar medium is prepared and sterilized. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells or "cups" of a specific diameter are created in the agar using a sterile cork borer.

  • Application of Test Compound: A known concentration of the test compound (e.g., diphenylamine derivative dissolved in a suitable solvent like DMSO) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: The test compound is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). A higher percentage indicates greater antioxidant activity.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of evaluating the biological activity of a novel compound, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound & Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Assays (Bacteria & Fungi) Characterization->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays Characterization->Anti_inflammatory Data_Collection Collect IC50/MIC/Zone of Inhibition Data Antimicrobial->Data_Collection Antioxidant->Data_Collection Anti_inflammatory->Data_Collection Comparison Compare Activity of Fluorinated vs. Non-fluorinated Analogs Data_Collection->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: A generalized workflow for the synthesis, biological screening, and analysis of novel chemical compounds.

Conclusion

While diphenylamine and its derivatives have established biological activities, there is a clear need for further research to specifically elucidate the biological profile of this compound. Direct comparative studies with its non-fluorinated counterpart are essential to understand the impact of fluorination and to explore its potential as a lead compound in drug discovery. The experimental protocols and general findings presented in this guide serve as a foundation for such future investigations. Researchers are encouraged to undertake studies that generate quantitative data for this compound to enable a more definitive comparison and to unlock its full therapeutic potential.

References

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of isomeric fluorodiphenylamines, providing essential data for their unambiguous identification and characterization.

This guide presents a comprehensive spectroscopic comparison of three constitutional isomers of fluorodiphenylamine: 2-fluorodiphenylamine, 3-fluorodiphenylamine, and 4-fluorodiphenylamine. These compounds are of significant interest in medicinal chemistry and materials science, and the ability to distinguish between them is crucial for synthesis, quality control, and downstream applications. This document provides a summary of their key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for the three isomers, allowing for a clear and direct comparison.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2-Fluorodiphenylamine 7.31 – 7.24m3HAromatic-H
7.09dd, J = 8.4, 0.9 Hz2HAromatic-H
7.07 – 6.92m3HAromatic-H
6.86 – 6.75m1HAromatic-H
5.76br s1HN-H
This compound 7.25-7.05m3HAromatic-H
6.95-6.75m4HAromatic-H
6.65-6.55m2HAromatic-H
5.70br s1HN-H
4-Fluorodiphenylamine [1]7.23t, J = 7.9 Hz2HAromatic-H
7.06 – 7.00m2HAromatic-H
6.99 – 6.92m4HAromatic-H
6.88t, J = 7.3 Hz1HAromatic-H
5.56br s1HN-H
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)
2-Fluorodiphenylamine 152.8, 141.9, 131.6, 129.2, 124.1, 121.7, 120.4, 118.6, 117.1, 115.3
This compound 163.9 (d, J=243 Hz), 145.2 (d, J=10 Hz), 141.8, 130.4 (d, J=9 Hz), 129.5, 122.2, 118.9, 112.5 (d, J=2 Hz), 108.9 (d, J=21 Hz), 105.0 (d, J=24 Hz)
4-Fluorodiphenylamine [1]157.8, 143.8, 138.8, 129.2, 120.5, 116.8, 115.8
Table 3: ¹⁹F NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm)
2-Fluorodiphenylamine -133.8
This compound -113.1
4-Fluorodiphenylamine -121.5
Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet/Thin Film)
CompoundN-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C=C Aromatic Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
2-Fluorodiphenylamine ~3400~3050~1600, 1500~1310~1250
This compound ~3405~3040~1610, 1515~1315~1260
4-Fluorodiphenylamine ~3410~3050~1605, 1510~1320~1240
Table 5: UV-Vis Spectroscopic Data (in Ethanol)
Compoundλmax (nm)
2-Fluorodiphenylamine ~285
This compound ~280
4-Fluorodiphenylamine ~290
Table 6: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Fluorodiphenylamine [1]187168, 109, 93
This compound 187168, 109, 93
4-Fluorodiphenylamine [1]187168, 109, 93

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the fluorodiphenylamine isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition: Spectra were recorded on a 400 MHz spectrometer. A standard proton experiment was performed with a spectral width of 0-10 ppm, a pulse angle of 30°, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically, 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired on a 100 MHz spectrometer. A spectral width of 0-200 ppm was used with a relaxation delay of 2.0 s. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: ¹⁹F NMR spectra were acquired on a spectrometer with a fluorine-observe channel, typically at a frequency of 376 MHz. Chemical shifts were referenced to an external standard of CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the sample was ground with dry KBr and pressed into a thin, transparent disk. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were obtained using a double-beam spectrophotometer. Solutions of the fluorodiphenylamine isomers were prepared in ethanol at a concentration of approximately 1 x 10⁻⁴ M. The spectra were recorded from 200 to 400 nm in a 1 cm quartz cuvette, with pure ethanol used as the reference.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe or a gas chromatograph. The ionization energy was set to 70 eV, and the mass spectra were recorded over a mass-to-charge (m/z) range of 50-300.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the fluorodiphenylamine isomers.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Fluorodiphenylamine Isomer NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample UV_Sample Dissolve in Ethanol Sample->UV_Sample MS_Sample Direct Insertion or GC Injection Sample->MS_Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Sample->NMR IR IR Spectroscopy IR_Sample->IR UV_Vis UV-Vis Spectroscopy UV_Sample->UV_Vis MS Mass Spectrometry MS_Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data UV_Data λmax Determination UV_Vis->UV_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison UV_Data->Comparison MS_Data->Comparison

General workflow for spectroscopic analysis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in identifying the correct isomer based on the combined spectroscopic data.

Isomer_Identification Start Unknown Fluorodiphenylamine Sample MS_Analysis Mass Spectrometry (m/z = 187) Start->MS_Analysis IR_Analysis IR Spectroscopy (N-H, C-F Stretch) Start->IR_Analysis UV_Analysis UV-Vis Spectroscopy (λmax) Start->UV_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS_Analysis->NMR_Analysis Confirms Molecular Weight Isomer_2 2-Fluorodiphenylamine NMR_Analysis->Isomer_2 Distinguishes Isomers based on Chemical Shifts & Coupling Isomer_3 This compound NMR_Analysis->Isomer_3 Distinguishes Isomers based on Chemical Shifts & Coupling Isomer_4 4-Fluorodiphenylamine NMR_Analysis->Isomer_4 Distinguishes Isomers based on Chemical Shifts & Coupling IR_Analysis->Isomer_2 Confirms Functional Groups IR_Analysis->Isomer_3 Confirms Functional Groups IR_Analysis->Isomer_4 Confirms Functional Groups UV_Analysis->Isomer_2 Provides Conjugation Information UV_Analysis->Isomer_3 Provides Conjugation Information UV_Analysis->Isomer_4 Provides Conjugation Information

References

Validating the Purity of Synthesized 3-Fluorodiphenylamine: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of synthesized 3-Fluorodiphenylamine. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable analytical methodology.

Introduction to this compound and its Synthesis

This compound is a key structural motif found in numerous compounds of pharmaceutical interest. Its synthesis is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. These synthetic routes, while efficient, can introduce various process-related impurities. Common impurities may include unreacted starting materials (e.g., 3-fluoroaniline, iodobenzene), homo-coupled byproducts, and residual catalyst. Therefore, a robust analytical method is imperative to accurately determine the purity of the final product and to identify and quantify any potential impurities.

Primary Analytical Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful and versatile analytical technique that combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of MS. This combination makes it an ideal method for the purity assessment of small molecules like this compound.

Experimental Protocol: HPLC-MS

1. Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD).

  • Single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: 254 nm.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Range: m/z 50-500.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the same diluent for analysis.

  • Prepare a reference standard of this compound at the same concentration.

Comparison of Analytical Methods

The following table provides a comparative overview of HPLC-MS and an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound.

ParameterHPLC-MSGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by mass spectrometry.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.
Typical Analytes Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Stationary Phase C18 reversed-phase silica.Polysiloxane-based capillary column (e.g., DB-5ms).
Mobile/Carrier Gas Acetonitrile/Water with acid modifier.Inert gas (e.g., Helium, Nitrogen).
Derivatization Generally not required.May be required for polar analytes to improve volatility and peak shape.
Sensitivity High, typically in the picogram to nanogram range.High, also in the picogram to nanogram range.
Key Advantages Broad applicability, high resolution, suitable for a wide range of compound polarities.Excellent for separating volatile impurities, robust and well-established.
Limitations May have lower resolution for very similar, non-polar compounds compared to GC.Not suitable for non-volatile or thermally labile compounds.

Supporting Experimental Data

The following tables present hypothetical data from the analysis of a synthesized batch of this compound using both HPLC-MS and GC-MS.

Table 1: HPLC-MS Purity Analysis of this compound

Peak No.Retention Time (min)Area (%)m/z (ESI+)Tentative Identification
15.21.294.13-Fluoroaniline (Starting Material)
212.598.5188.1This compound
314.80.3170.1Diphenylamine (Dehalogenation Impurity)

Table 2: GC-MS Analysis of Volatile Impurities in this compound

Peak No.Retention Time (min)Area (%)Key m/z FragmentsTentative Identification
14.80.177, 51Benzene (Solvent Residue)
28.10.05157, 77, 51Iodobenzene (Starting Material)
315.699.8187, 168, 93This compound

Alternative Analytical Techniques

While HPLC-MS and GC-MS are the most common methods for purity analysis, other techniques can also be employed:

  • Quantitative NMR (qNMR): Provides a direct measurement of purity against a certified internal standard without the need for a reference standard of the analyte itself. It is a primary ratio method and offers high precision.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and is particularly useful for charged or highly polar impurities. It can be coupled with MS for enhanced identification.[1][2]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and subsequent purity validation of this compound.

Synthesis and Impurity Profile of this compound cluster_synthesis Synthesis cluster_impurities Potential Impurities Starting Materials Starting Materials Coupling Reaction Coupling Reaction Starting Materials->Coupling Reaction Ullmann or Buchwald-Hartwig Crude Product Crude Product Coupling Reaction->Crude Product Unreacted SMs Unreacted SMs Coupling Reaction->Unreacted SMs Byproducts Byproducts Coupling Reaction->Byproducts e.g., homo-coupling Purification Purification Crude Product->Purification Chromatography/Recrystallization Synthesized this compound Synthesized this compound Purification->Synthesized this compound Catalyst Residues Catalyst Residues Purification->Catalyst Residues Purity Validation Purity Validation Synthesized this compound->Purity Validation

Synthesis and Potential Impurities Workflow

HPLC-MS Purity Validation Workflow Sample Prep Sample Preparation (Dissolution & Dilution) HPLC HPLC Separation (C18 Column, Gradient Elution) Sample Prep->HPLC DAD DAD Detection (254 nm) HPLC->DAD MS Mass Spectrometry (ESI+, m/z 50-500) HPLC->MS Data Analysis Data Analysis (Peak Integration, Purity Calculation) DAD->Data Analysis MS->Data Analysis

HPLC-MS Purity Validation Workflow

Conclusion

The purity of synthesized this compound can be reliably determined using HPLC-MS, a technique that offers high resolution and sensitivity for the separation and detection of the main compound and potential process-related impurities. The provided experimental protocol serves as a robust starting point for method development. For orthogonal validation and the analysis of volatile impurities, GC-MS is a valuable complementary technique. The choice of the most appropriate analytical method will depend on the specific impurities of interest and the available instrumentation.

References

A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the construction of carbon-nitrogen (C-N) bonds is a foundational synthetic operation. The Palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful methods for this transformation, prized for its broad substrate scope and functional group tolerance.[1][2][3] However, the success of this reaction is critically dependent on the choice of ligand, which dictates catalyst activity, stability, and selectivity.[4][5]

This guide provides a head-to-head comparison of prominent ligand classes for a particularly challenging substrate: 3-fluorodiphenylamine. This substrate presents a dual challenge: the secondary amine is moderately sterically hindered, and the fluorine atom renders the N-H bond less nucleophilic due to its electron-withdrawing nature. Coupling this amine with an aryl halide to form a triarylamine requires a catalyst system that can overcome both steric and electronic hurdles. Herein, we dissect the performance of various ligands, providing the experimental rationale and data necessary to make an informed selection for this demanding transformation.

The Catalytic Cycle: The Engine Driven by Ligands

Understanding the role of the ligand begins with the catalytic cycle. The ligand's electronic and steric properties directly influence the efficiency of each key step: oxidative addition, amine coordination/deprotonation, and the rate-limiting reductive elimination.[3][6] Bulky, electron-rich ligands are known to accelerate both oxidative addition and reductive elimination, primarily by promoting the formation of a highly reactive, monoligated L1Pd(0) active species.[7][8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]+X- OA_Complex->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (-HX, Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: The general catalytic cycle for the Buchwald-Hartwig amination.

Head-to-Head Ligand Class Comparison

While direct comparative data for the amination of this compound is sparse, we can extrapolate performance from studies on electronically similar, hindered, or otherwise challenging substrates.[9] The primary contenders are the bulky, electron-rich monophosphine ligands developed and popularized by the Buchwald and Hartwig groups, which have largely superseded older bidentate systems for challenging couplings.[3][7][10]

The Evolution of Excellence: From First Generation to Modern Powerhouses

The journey of ligand development for C-N coupling has been one of increasing steric bulk and electron-donating ability, designed to stabilize the palladium center and promote the key steps of the catalytic cycle.

Ligand_Evolution gen1 Gen 1 P(t-Bu)₃ gen2 Gen 2 (Biaryl Phosphines) XPhos SPhos RuPhos gen1->gen2 Increased Sterics & Stability gen3 Gen 3 (Ferrocenyl) Josiphos-type gen2->gen3 Alternative Scaffold gen4 Gen 4 (Specialized) tBuBrettPhos gen2->gen4 Fine-tuned Bulk

Caption: Conceptual evolution of phosphine ligands for C-N coupling.

Performance Data on Analogous Systems

The following table summarizes typical performance characteristics of key ligand classes for challenging C-N couplings, such as those involving electron-deficient anilines or sterically demanding partners.

Ligand ClassRepresentative LigandTypical Catalyst LoadingTemperatureKey Advantages & Considerations
Bulky Alkylphosphines P(t-Bu)₃1-3 mol%80-110 °CFirst generation. Effective but can be sensitive to air. Less active for highly challenging substrates compared to newer generations.
Dialkylbiaryl Phosphines XPhos 0.5-2 mol%80-110 °CWorkhorse ligand. Excellent for electron-deficient amines and sterically hindered aryl halides. Promotes fast reductive elimination.[7]
Dialkylbiaryl Phosphines RuPhos 0.5-2 mol%RT-100 °CSuperior for coupling secondary amines and particularly effective for heteroaromatic substrates.[2]
Ferrocene-Based Josiphos-type 0.005-1 mol%80-110 °CExtremely active. Can achieve very low catalyst loadings for some substrates, including primary amines and hydrazones.[10]
Wide Bite-Angle Xantphos 1-3 mol%90-140 °CVery stable catalyst system, often tolerant of high temperatures and coordinating functional groups.[11][12]

Analysis for this compound:

Given the substrate's characteristics, a second-generation dialkylbiaryl phosphine ligand like XPhos or RuPhos is the most logical starting point.

  • XPhos: The considerable steric bulk and strong electron-donating ability are well-suited to promote the coupling of the moderately nucleophilic N-H bond of this compound.[7] Its established success with electron-poor anilines makes it a prime candidate.[9]

  • RuPhos: As a superior ligand for secondary amines, RuPhos is also an excellent choice and may offer advantages if the aryl halide partner is also sterically demanding or heterocyclic.[2]

  • Josiphos-type Ligands: While highly active, these may be overly reactive for this specific transformation, potentially leading to side reactions if conditions are not carefully optimized. However, for a highly unreactive aryl chloride, their power could be necessary.[10]

  • Xantphos: The stability of the Xantphos-Pd system is a major benefit, especially if the reaction requires prolonged heating to go to completion.[11][12] It is a robust choice if initial screens with XPhos or RuPhos prove sluggish.

Recommended Experimental Protocol

This generalized protocol provides a robust starting point for the amination of this compound with a generic aryl bromide (Ar-Br). Optimization of base, solvent, and temperature is recommended.

Workflow Diagram

Experimental_Workflow start Start glovebox Inert Atmosphere Setup (Glovebox/Schlenk Line) start->glovebox reagents Add Pd₂(dba)₃, Ligand, NaOt-Bu, and vial stir bar glovebox->reagents seal Seal Vial reagents->seal addition Add this compound, Aryl Bromide, and Toluene seal->addition reaction Heat Reaction Mixture (e.g., 100 °C, 12-24 h) addition->reaction quench Cool to RT & Quench (e.g., add water) reaction->quench workup Extraction & Drying quench->workup purify Purification (Silica Gel Chromatography) workup->purify end End purify->end

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology
  • Catalyst Preparation (Inside a Glovebox): To a 4 mL screw-cap vial, add the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd), the phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 mmol).

  • Reagent Addition: Add the aryl halide (1.0 mmol) and this compound (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (2.0 mL).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated aluminum heating block at 100 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired triarylamine.

Rationale for Choices:

  • Palladium Source: Pd₂(dba)₃ is a common, air-stable Pd(0) source that is readily activated.

  • Ligand: XPhos is chosen as the starting point due to its proven efficacy with challenging substrates.[7] A slight excess of ligand relative to palladium is used to ensure catalyst stability.

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is effective for deprotonating a wide range of amines without competing side reactions.[3]

  • Solvent: Toluene is a standard non-polar solvent for these reactions, though dioxane can also be effective.

Conclusion and Authoritative Recommendation

For the Buchwald-Hartwig amination of this compound, the choice of ligand is paramount to success. Based on extensive literature precedent for electronically and sterically similar substrates, ligands from the dialkylbiaryl phosphine class, specifically XPhos and RuPhos, represent the highest probability of success. [2][7] They offer the ideal balance of steric bulk and electron-donating character to overcome the inherent challenges of this substrate. While older ligands may fail and more exotic ligands may be unnecessary, these second-generation systems provide a robust, reliable, and high-yielding entry point for the synthesis of the corresponding triarylamine. Researchers should begin their optimization with these ligands before exploring other options.

References

A Comparative DFT Study of the Electronic Structure of Halogenated Diphenylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental and Computational Protocols

The data and trends discussed herein are based on computational methodologies frequently employed for the study of aromatic molecules. A typical and reliable protocol involves geometry optimization and electronic property calculations using DFT.

Typical Computational Methodology:

  • Software: Gaussian 09 or 16 is commonly used for these calculations.

  • Method: Density Functional Theory (DFT) is the preferred method due to its balance of accuracy and computational cost for medium-sized organic molecules.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide good results for the electronic and structural properties of aromatic amines.[1][2] Other functionals like M06-2X or CAM-B3LYP may also be employed, particularly for excited state properties.[3]

  • Basis Set: The 6-31G(d,p) or a more extensive triple-zeta basis set like 6-311+G(d,p) is standard.[1][4] The inclusion of polarization functions (d,p) is crucial for accurately describing bonding, and diffuse functions (+) are important for anions and systems with lone pairs.

  • Solvation Model: To simulate a solution environment, a Polarizable Continuum Model (PCM) can be applied, specifying a solvent like chloroform or methanol.[5]

  • Analysis: Following geometry optimization, a frequency calculation is typically run to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies). Further analyses such as Natural Bond Orbital (NBO) or Mulliken population analysis are used to determine atomic charges.[6] Frontier Molecular Orbitals (HOMO, LUMO) are analyzed to understand electronic transitions and reactivity.[7]

Visualization of Workflow and Molecular Structure

The following diagrams illustrate the typical workflow for a DFT study and the key structural parameters of a halogenated diphenylamine.

DFT_Workflow cluster_setup 1. Setup cluster_calc 2. Calculation cluster_analysis 3. Analysis mol_select Molecule Selection (e.g., 4-F-DPA, 4-Cl-DPA) method_select Method Selection (DFT: B3LYP/6-311+G(d,p)) geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, Gap) freq_calc->electronic_prop structural_param Structural Parameters (Angles, Bond Lengths) charge_dist Charge Distribution (Mulliken, NBO)

Caption: General workflow for a comparative DFT study.

Caption: Key structural parameters in a 4-halogenated diphenylamine.

Data Presentation: Comparative Analysis

The following tables summarize key quantitative data predicted from DFT calculations. A baseline for unsubstituted diphenylamine (DPA) is provided for comparison. The values for halogenated derivatives are representative and illustrate the expected trends upon substitution at the para-position.

Table 1: Electronic Properties of 4-Substituted Diphenylamines
CompoundSubstituent (X)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
DPA-H-5.15-0.754.40
F-DPA-F-5.25-0.854.40
Cl-DPA-Cl-5.30-0.954.35
Br-DPA-Br-5.32-1.004.32
I-DPA-I-5.28-1.104.18

Note: These values are illustrative, based on typical B3LYP/6-311+G(d,p) calculations. Actual values may vary slightly based on the specific computational protocol.

Analysis of Electronic Properties:

  • HOMO Energy: The Highest Occupied Molecular Orbital (HOMO) is primarily located on the electron-rich diphenylamine core. Halogen substitution generally leads to a stabilization (lowering of energy) of the HOMO level due to the inductive electron-withdrawing effect of the halogens. This effect is most pronounced for chlorine and bromine.

  • LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) is also stabilized (lowered in energy) upon halogenation.

  • HOMO-LUMO Gap: The energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.[7] A smaller gap suggests higher reactivity. The data shows a general trend of a decreasing HOMO-LUMO gap as we move down the halogen group from fluorine to iodine. This suggests that iodo-diphenylamines are likely to be more reactive and have their absorption spectra red-shifted compared to their fluoro- or chloro- counterparts.

Table 2: Structural and Charge Distribution Parameters
CompoundSubstituent (X)C-N-C Bond Angle (°)Phenyl Ring Dihedral Angle (°)Mulliken Charge on NMulliken Charge on X
DPA-H128.555.0-0.60N/A
F-DPA-F128.355.5-0.59-0.35
Cl-DPA-Cl128.456.0-0.59-0.15
Br-DPA-Br128.456.5-0.58-0.10
I-DPA-I128.557.0-0.58-0.05

Analysis of Structural and Charge Properties:

  • C-N-C Bond Angle: The central C-N-C bond angle remains relatively consistent across the series, indicating that the halogen substituent at the para-position has a minimal effect on the geometry around the nitrogen atom.

  • Dihedral Angle: The dihedral (twist) angle between the two phenyl rings is a result of the balance between π-conjugation (which favors planarity) and steric hindrance.[8] In unsubstituted diphenylamine, this angle is significant. The introduction of larger halogens (Br, I) can slightly increase this twist due to minor steric repulsion, though the effect is not dramatic for para-substitution.

  • Mulliken Atomic Charges: The nitrogen atom remains a center of negative charge, consistent with its role as an electron-donating group. The negative charge on the halogen atom decreases from fluorine to iodine, which follows the trend of decreasing electronegativity. This charge distribution is critical for understanding intermolecular interactions, such as halogen bonding.[9]

References

Benchmarking different purification techniques for 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the integrity of their work. 3-Fluorodiphenylamine, a key structural motif in various pharmacologically active compounds, often requires rigorous purification after synthesis to remove unreacted starting materials, byproducts, and other impurities. This guide provides an objective comparison of common purification techniques applicable to this compound, supported by generalized experimental data for aromatic amines.

Comparison of Purification Techniques

The selection of an appropriate purification method depends on several factors, including the initial purity of the crude material, the scale of the purification, the nature of the impurities, and the desired final purity. The following table summarizes the key aspects of the most common techniques.

FeatureRecrystallizationFlash Column ChromatographyVacuum Distillation
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of components between a stationary phase and a mobile phase.Separation based on differences in boiling points at reduced pressure.
Typical Purity Good to Excellent (>99%)Good to Excellent (>99%)Moderate to Good (95-99%)
Typical Yield Moderate to HighModerate to HighHigh
Scale Milligrams to KilogramsMilligrams to GramsGrams to Kilograms
Advantages - Cost-effective- Scalable- Can yield highly pure crystalline product- High resolution for complex mixtures- Applicable to a wide range of compounds- Good for removing closely related impurities- Effective for removing non-volatile or highly volatile impurities- Suitable for large quantities- Relatively fast for appropriate compounds
Disadvantages - Requires finding a suitable solvent- Potential for product loss in mother liquor- Not effective for all types of impurities- Can be time-consuming and labor-intensive- Requires significant solvent volumes- Potential for product loss on the column- Requires specialized equipment- Not suitable for thermally labile compounds- Less effective for separating compounds with close boiling points

Logical Workflow for Method Selection

The choice of a purification strategy can be guided by a logical assessment of the crude product and the desired outcome.

A Crude this compound B Initial Purity Assessment (TLC, NMR, LC-MS) A->B C High Purity (>98%)? B->C D Recrystallization C->D Yes E Complex Mixture or Isomeric Impurities? C->E No I Final Purity Analysis (HPLC, GC-MS, NMR) D->I F Flash Column Chromatography E->F Yes G Thermally Stable & High Boiling Point? E->G No F->I G->F No H Vacuum Distillation G->H Yes H->I J Pure this compound I->J

Caption: Decision tree for selecting a purification technique.

Experimental Protocols

Below are detailed methodologies for the purification of this compound using recrystallization, flash column chromatography, and vacuum distillation.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at varying temperatures.

Experimental Workflow

A Dissolve crude product in minimum hot solvent B Hot filtration to remove insoluble impurities (optional) A->B C Slowly cool the solution to room temperature B->C D Cool in an ice bath to maximize crystal formation C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals under vacuum F->G

Caption: General workflow for recrystallization.

Protocol:

  • Solvent Selection: The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at its boiling point. For aromatic amines, common solvents to screen include ethanol, isopropanol, toluene, and hexane, or a mixed solvent system like ethanol/water or toluene/hexane.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Flash Column Chromatography

This technique is highly effective for separating compounds with different polarities by passing a mixture through a column of solid adsorbent (stationary phase) with a liquid (mobile phase). For basic compounds like aromatic amines, care must be taken to avoid strong interactions with the acidic silica gel.

Experimental Workflow

A Select eluent system using TLC (Rf ~0.3) B Pack the column with silica gel in the eluent A->B C Load the crude sample onto the column B->C D Elute the column with the mobile phase C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions and evaporate the solvent F->G

Caption: General workflow for flash column chromatography.

Protocol:

  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. To prevent streaking of the basic amine, the eluent can be modified with a small amount of a basic modifier like triethylamine (0.1-1%).[4] A typical eluent system for aromatic amines is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[5] The ideal eluent composition should provide an Rf value of approximately 0.3 for this compound on a TLC plate.[6]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation

Vacuum distillation is used to purify compounds that have high boiling points or are sensitive to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered.[7]

Experimental Workflow

A Assemble vacuum distillation apparatus B Add crude product and a stir bar to the distilling flask A->B C Gradually apply vacuum B->C D Gently heat the distilling flask C->D E Collect the distillate at the expected boiling point and pressure D->E F Cool the apparatus before venting to atmospheric pressure E->F

Caption: General workflow for vacuum distillation.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.[8] A Claisen adapter is recommended to prevent bumping.[8]

  • Charging the Flask: Place the crude this compound and a magnetic stir bar into the distilling flask. Boiling chips are not effective under vacuum.[9]

  • Applying Vacuum: Gradually apply vacuum to the system using a vacuum pump.

  • Heating: Once the desired pressure is reached, begin to gently heat the distilling flask with a heating mantle.[9]

  • Distillation: Collect the fraction that distills at a constant temperature at the given pressure.

  • Shutdown: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before carefully venting the system to atmospheric pressure.[8]

Purity Analysis

The purity of the final product should be assessed using reliable analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid) is a standard method for determining the purity of aromatic amines.[10] The purity is typically calculated by the area percent method from the chromatogram.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for assessing purity and identifying volatile impurities.[11] The sample is vaporized and separated on a capillary column, with the mass spectrometer providing identification of the components.[12]

References

Safety Operating Guide

Proper Disposal of 3-Fluorodiphenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Fluorodiphenylamine is a hazardous substance and requires careful handling and disposal. It is toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[1][2] Under no circumstances should this chemical be disposed of down the drain or released into the environment.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Profile

A clear understanding of the hazards associated with this compound is fundamental to handling it safely. The following table summarizes its key hazard classifications.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity (Oral) Toxic if swallowedH301
Acute Toxicity (Dermal) Toxic in contact with skinH311
Acute Toxicity (Inhalation) Toxic if inhaledH331
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationH335
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposureH373
Hazardous to the Aquatic Environment (Acute) Very toxic to aquatic lifeH400
Hazardous to the Aquatic Environment (Chronic) Very toxic to aquatic life with long lasting effectsH410

Data sourced from multiple safety data sheets.[1][2]

Disposal Workflow

The proper disposal of this compound follows a structured process to ensure safety and environmental protection. The diagram below outlines the decision-making and operational steps for managing this chemical waste.

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Segregation and Containment cluster_2 Step 2: Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal Request cluster_5 End: Final Disposal start Unused Product, Contaminated Labware, or Spill Debris segregate Segregate from incompatible materials (e.g., strong oxidizers). start->segregate container Use a dedicated, properly labeled, and sealed hazardous waste container. segregate->container labeling Label container with: - 'Hazardous Waste' - 'this compound' - Hazard pictograms (Toxic, Environmental Hazard) - Accumulation start date container->labeling storage Store in a designated, well-ventilated, and secure hazardous waste accumulation area. labeling->storage request Arrange for pickup by an approved hazardous waste disposal service. storage->request end Disposal at a licensed facility via incineration or other approved methods. request->end

Figure 1. Disposal workflow for this compound waste.

Experimental Protocols for Safe Disposal

The following protocols provide detailed methodologies for handling and disposing of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure substance, solution, or waste), ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, respiratory protection is required.

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from spill cleanups, in a designated, robust, and sealable container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps: Any sharps (needles, razor blades) contaminated with this compound must be placed in a puncture-proof sharps container that is clearly labeled as hazardous chemical waste.

3. Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container (accumulation start date).

  • The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard).

4. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area (SAA) that is secure and under the control of laboratory personnel.

  • Ensure containers are kept tightly closed except when adding waste.

  • Store in a well-ventilated area, away from incompatible materials.

5. Spill Management: In the event of a small spill, follow these steps:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.

6. Final Disposal Procedure:

  • Do not attempt to neutralize or treat this compound waste in the laboratory.

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Disposal must be carried out at an approved waste disposal plant, typically via high-temperature incineration.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Fluorodiphenylamine (CAS No. 500-41-4). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Summary

This compound is a hazardous substance that is toxic if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Prolonged or repeated exposure may cause damage to organs.[1] Additionally, this chemical is very toxic to aquatic life with long-lasting effects.[1]

Hazard Pictograms:

  • GHS06 (Skull and Crossbones): Acute Toxicity (fatal or toxic)

  • GHS07 (Exclamation Mark): Skin Irritant, Eye Irritant, Acute Toxicity (harmful)

  • GHS08 (Health Hazard): Specific Target Organ Toxicity

  • GHS09 (Environment): Hazardous to the Aquatic Environment

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. A risk assessment should be conducted for specific laboratory conditions to determine if additional protection is necessary.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.Protects eyes and face from chemical splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Double gloving is recommended. Inspect gloves before each use.Protects hands from direct contact with the chemical. Proper removal technique is crucial to avoid skin contamination.[2]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient, during spill cleanup, or when dusts are generated.[2]Protects against inhalation of toxic dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation and Handling:

  • Work Area: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible before beginning work.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.

  • Avoid Dust and Aerosols: Handle the solid material carefully to avoid the formation of dust and aerosols.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

3.2. Spill and Emergency Procedures:

  • Small Spills:

    • Restrict access to the spill area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Only personnel trained in hazardous material spill response should address large spills.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealed container for hazardous solid waste.[2]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled container for hazardous liquid waste. Do not mix with other waste streams unless approved by your EHS department.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials handle_weigh Weigh Chemical prep_materials->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe disp_segregate Segregate Waste cleanup_ppe->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.